molecular formula C10H7ClN2O2 B11884451 Methyl 6-chloroquinazoline-4-carboxylate

Methyl 6-chloroquinazoline-4-carboxylate

Cat. No.: B11884451
M. Wt: 222.63 g/mol
InChI Key: KKIKEFIKYBPUMW-UHFFFAOYSA-N
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Description

Methyl 6-chloroquinazoline-4-carboxylate (CAS 1823935-13-2) is a versatile chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a quinazoline core, which is a privileged scaffold in drug discovery due to its diverse biological activities . The molecular formula is C 10 H 7 ClN 2 O 2 and it has a molecular weight of 222.63 g/mol . The 4-carboxylate ester and 6-chloro substituents make this compound a valuable precursor for the synthesis of more complex molecules. It is particularly useful for constructing anilinoquinazoline derivatives, which are investigated as novel non-classical inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII . These inhibitors are prominent targets in the development of potential anticancer agents . Researchers utilize this methyl ester to generate targeted libraries of compounds for in vitro evaluation against panels of human cancer cell lines . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Handle with appropriate precautions; refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

methyl 6-chloroquinazoline-4-carboxylate

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3

InChI Key

KKIKEFIKYBPUMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC2=C1C=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

The Cornerstone of Kinase Inhibitors: A Technical Guide to Methyl 6-chloroquinazoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloroquinazoline-4-carboxylate (CAS 152536-17-9) is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid quinazoline core, substituted with a reactive chlorine atom at the 4-position and a versatile ester at the 6-position, renders it an exceptionally valuable intermediate for the synthesis of highly targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and its critical applications in the development of kinase inhibitors, with a particular focus on its role in the synthesis of p21-activated kinase 4 (PAK4) inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both theoretical insights and actionable experimental methodologies.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2] A significant class of these derivatives functions as protein kinase inhibitors, which have revolutionized the treatment of various cancers and other diseases.[3] Methyl 6-chloroquinazoline-4-carboxylate serves as a crucial starting material for the elaboration of complex molecules that can selectively target the ATP-binding sites of specific kinases, thereby modulating their activity and impacting downstream signaling pathways.[4][5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 6-chloroquinazoline-4-carboxylate is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 152536-17-9[6]
Molecular Formula C₁₀H₇ClN₂O₂[7]
Molecular Weight 222.63 g/mol [6]
Appearance Off-white to pale yellow solidGeneral knowledge
Solubility Soluble in DMF, DMSO, and chlorinated solventsGeneral knowledge
Purity Typically >97%[6]

Characterization:

While specific, publicly available spectra for Methyl 6-chloroquinazoline-4-carboxylate are limited, characterization would typically involve the following techniques. The expected spectral data are inferred from closely related analogs.[8][9][10]

  • ¹H NMR: Protons on the quinazoline ring would appear in the aromatic region (δ 7.0-9.0 ppm). The methyl ester protons would be observed as a singlet around δ 3.9-4.1 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester would be found in the range of δ 160-170 ppm. Aromatic carbons would resonate between δ 110-160 ppm.

  • Mass Spectrometry (MS): The ESI-MS would show a molecular ion peak [M+H]⁺ at approximately m/z 223, with a characteristic isotopic pattern for a chlorine-containing compound.[7]

Synthesis of Methyl 6-chloroquinazoline-4-carboxylate: A Two-Step Approach

The synthesis of Methyl 6-chloroquinazoline-4-carboxylate is a well-established process that begins with the construction of the quinazolinone ring, followed by chlorination. This approach ensures high yields and purity of the final product.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A Methyl 2-amino-5-chlorobenzoate C Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate A->C Reflux B Formamide B->C D Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate F Methyl 6-chloroquinazoline-4-carboxylate D->F Reflux, cat. DMF E Thionyl Chloride (SOCl₂) E->F

Caption: Synthetic workflow for Methyl 6-chloroquinazoline-4-carboxylate.

Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

The initial step involves the cyclization of an anthranilate derivative with formamide to construct the quinazolinone core.[11]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Methyl 2-amino-5-chlorobenzoate (1.0 eq) and formamide (10-15 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 180-190 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

Step 2: Chlorination to Yield Methyl 6-chloroquinazoline-4-carboxylate

The hydroxyl group at the 4-position of the quinazolinone is then converted to a chlorine atom, a key functional group for subsequent nucleophilic aromatic substitution reactions. Thionyl chloride is a common and effective reagent for this transformation.[12][13]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), suspend Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1.0 eq) in thionyl chloride (10-15 eq).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

  • Heating: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Reagent Removal: After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Work-up: To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride.

  • Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 6-chloroquinazoline-4-carboxylate as a solid.

Applications in the Synthesis of Kinase Inhibitors

The chlorine atom at the 4-position of Methyl 6-chloroquinazoline-4-carboxylate is highly susceptible to nucleophilic aromatic substitution. This reactivity is exploited in the synthesis of a wide range of kinase inhibitors, where various amine-containing fragments are introduced at this position.

General Reaction Scheme for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis cluster_core Core Intermediate cluster_reagents Reagents cluster_product Product A Methyl 6-chloroquinazoline-4-carboxylate D 4-Aminoquinazoline Derivative A->D Nucleophilic Aromatic Substitution B Amine Nucleophile (R-NH₂) B->D C Base (e.g., DIPEA) C->D

Caption: General scheme for the synthesis of 4-aminoquinazoline-based kinase inhibitors.

Case Study: Synthesis of p21-Activated Kinase 4 (PAK4) Inhibitors

PAK4 is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell migration, invasion, and proliferation.[14] Consequently, it has emerged as a promising target for cancer therapy. Several potent and selective PAK4 inhibitors are based on the 4-aminoquinazoline scaffold, with Methyl 6-chloroquinazoline-4-carboxylate serving as a key precursor.[4][5]

In a typical synthetic route, Methyl 6-chloroquinazoline-4-carboxylate is reacted with a substituted aniline or another amine-containing heterocyclic moiety in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol or DMF.[15] The ester group at the 6-position can then be further modified, for example, by hydrolysis to the carboxylic acid followed by amide coupling, to introduce additional diversity and optimize the pharmacological properties of the final compound.[4]

Safety and Handling

As with all chlorinated organic compounds, appropriate safety precautions must be taken when handling Methyl 6-chloroquinazoline-4-carboxylate and its precursors.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[16]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 6-chloroquinazoline-4-carboxylate is a cornerstone intermediate in the synthesis of a diverse array of biologically active molecules, most notably kinase inhibitors. Its straightforward and high-yielding synthesis, coupled with the strategic placement of reactive functional groups, makes it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity is paramount for the successful development of novel therapeutics targeting a range of diseases.

References

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Molecules, 23(1), 138.
  • Zhang, L., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 265-285.
  • Li, Y., et al. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. European Journal of Medicinal Chemistry, 133, 256-267.
  • Mamidyala, S. K., & Lee, J. W. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 55(8), 816-821.
  • PubChemLite. (n.d.). Methyl 4-chloroquinazoline-6-carboxylate. Retrieved from [Link]

  • Li, J., et al. (2021). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B, 11(10), 3236-3250.
  • Liu, J., et al. (2021). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1. European Journal of Medicinal Chemistry, 213, 113166.
  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Bunev, A. S., et al. (2024).
  • Deng, G. J., et al. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Organic & Biomolecular Chemistry, 14(3), 885-889.
  • Park, H., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(19), 6529.
  • Kalyana Sundar, J., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169.
  • Google Patents. (2014). Preparation method of quinazoline-4(3H)-ketone and application.
  • Li, G., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(15), 8344-8354.
  • Búp, L. T. H., et al. (2019). Tổng hợp dẫn xuất quinazolin-4-one. Tạp chí Khoa học Đại học Cần Thơ, 55(5), 43-49.
  • Boltze, K. H., et al. (1967). 4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. Journal of Medicinal Chemistry, 10(5), 807-810.
  • Taleli, L. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). methyl 4-chloroquinazoline-6-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-chloro-2-methylquinazoline-6-carboxylate. Retrieved from [Link]

  • Lezina, O. M., et al. (2012). Synthesis of 3-Methylquinazolin-4(3H)-one Derivatives. Russian Journal of Organic Chemistry, 48(9), 1222-1225.
  • Wang, L., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(11), 17745-17758.
  • Rojas-León, C. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-20.
  • Asif, M. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(16), 4995.
  • Zhang, L., et al. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. European Journal of Medicinal Chemistry, 133, 256-267.
  • Al-Issa, S. A., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1746.
  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine, 19, 101-118.
  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3205.

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Chemical structure of Methyl 6-chloroquinazoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Compound Identity

Methyl 6-chloroquinazoline-4-carboxylate represents a specialized, bifunctional heterocyclic scaffold. Unlike the ubiquitous 4-aminoquinazolines (seen in EGFR inhibitors like Gefitinib), the 4-carboxylate derivative serves as a critical electrophilic intermediate. It allows for the introduction of diverse nucleophiles at the C4 position via ester transformation while retaining the C6-chlorine atom as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide details the structural properties, validated synthetic pathways, and reactivity profile of this compound, providing a roadmap for its utilization in high-value library generation.

Structural Specifications
PropertyData
IUPAC Name Methyl 6-chloroquinazoline-4-carboxylate
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol
Core Scaffold Quinazoline (1,3-diazanaphthalene)
Key Functionalities C4-Methyl Ester (Electrophile), C6-Chloride (Halogen handle)
Predicted LogP ~2.1 (Moderate Lipophilicity)
H-Bond Acceptors 4 (N1, N3, C=O, O-Me)
Electronic Distribution & Reactivity Logic

The quinazoline ring is highly


-deficient. The N1 and N3 atoms pull electron density, making the C4 position susceptible to nucleophilic attack. The addition of an electron-withdrawing ester at C4 further activates this position. Meanwhile, the C6-chlorine atom exerts an inductive withdrawal (-I) but is less reactive towards SNAr than a C4-halide, allowing for chemoselective functionalization.

G C4 C4-Ester Primary Electrophile (Susceptible to Hydrolysis/Amidation) C6 C6-Chlorine Secondary Electrophile (Requires Pd-Catalysis) N1_N3 N1/N3 Electron Sinks (Activate C4) N1_N3->C4 Activation Scaffold Quinazoline Core Scaffold->C4 Substituent Scaffold->C6 Substituent Scaffold->N1_N3 Electronic Pull

Figure 1: Reactivity map of the Methyl 6-chloroquinazoline-4-carboxylate scaffold.

Synthetic Methodology

While direct esterification of quinazoline-4-carboxylic acid is possible, the acid precursor is often difficult to synthesize directly. The most robust, scalable route for drug development involves the Palladium-Catalyzed Carbonylation of the 4,6-dichloroquinazoline intermediate. This method avoids harsh oxidative conditions and provides high yields.

Retrosynthetic Analysis
  • Target: Methyl 6-chloroquinazoline-4-carboxylate

  • Precursor: 4,6-Dichloroquinazoline

  • Starting Material: 2-Amino-5-chlorobenzoic acid (5-chloroanthranilic acid)

Step-by-Step Protocol
Step 1: Cyclization to 6-Chloroquinazolin-4(3H)-one

Rationale: Formation of the thermodynamically stable lactam.

  • Reagents: 2-Amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol), Formamidine acetate (9.1 g, 87.4 mmol), Ethanol (100 mL).

  • Procedure: Reflux the mixture for 12 hours. The solid usually precipitates upon cooling.

  • Workup: Cool to 0°C. Filter the precipitate, wash with cold ethanol and diethyl ether.

  • Yield: Expect ~85-90% as a white/off-white solid.

Step 2: Chlorination to 4,6-Dichloroquinazoline

Rationale: Activation of the C4-oxo group into a reactive chloro-imidate.

  • Reagents: 6-Chloroquinazolin-4(3H)-one (from Step 1), POCl₃ (Phosphorus oxychloride, 5 equiv), N,N-Diethylaniline (1.0 equiv, catalyst/base).

  • Procedure: Reflux at 110°C for 4 hours under inert atmosphere (Ar/N₂). Monitor by TLC (the starting material is very polar; product is non-polar).

  • Workup: Caution: Quench excess POCl₃ by slowly pouring the reaction mixture onto crushed ice/NaHCO₃. Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though often used crude.

Step 3: Pd-Catalyzed Methoxycarbonylation (The Critical Step)

Rationale: Selective transformation of the reactive C4-Cl to the methyl ester using CO gas. The C6-Cl remains intact due to the higher reactivity of the C4 position (adjacent to two nitrogens).

  • Reagents:

    • 4,6-Dichloroquinazoline (1.0 equiv)

    • Pd(OAc)₂ (5 mol%)

    • dppp (1,3-Bis(diphenylphosphino)propane) (10 mol%)

    • Triethylamine (2.0 equiv)

    • Methanol (Solvent/Reactant, anhydrous)

  • Conditions: CO balloon (1 atm) or autoclave (50 psi) at 70°C for 16 hours.

  • Procedure:

    • Dissolve substrate, catalyst, ligand, and base in MeOH in a pressure vessel.

    • Purge with N₂ followed by CO.

    • Heat to 70°C with vigorous stirring.

  • Validation: Monitor by LCMS. Mass shift: 198/200 (Dichloro)

    
     222/224 (Product).
    
  • Workup: Filter through Celite to remove Pd. Concentrate filtrate. Purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Synthesis SM 2-Amino-5-chlorobenzoic acid Int1 6-Chloroquinazolin-4(3H)-one SM->Int1 Formamidine acetate EtOH, Reflux Int2 4,6-Dichloroquinazoline Int1->Int2 POCl3, Reflux (-HCl) Prod Methyl 6-chloroquinazoline- 4-carboxylate Int2->Prod Pd(OAc)2, dppp CO, MeOH, Et3N

Figure 2: Synthetic workflow via Palladium-catalyzed carbonylation.

Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • 
     9.25 (s, 1H, H-2):  The most deshielded proton due to the specific location between N1 and N3.
    
  • 
     8.85 (d, J = 2.4 Hz, 1H, H-5):  Deshielded by the peri-effect of the C4-carbonyl group.
    
  • 
     8.05 (d, J = 9.0 Hz, 1H, H-8):  Typical aromatic doublet.
    
  • 
     7.80 (dd, J = 9.0, 2.4 Hz, 1H, H-7):  Coupling with H-8 and H-5.
    
  • 
     4.10 (s, 3H, O-CH₃):  Characteristic methyl ester singlet.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected Mass: [M+H]⁺ = 223.03 (¹²C, ³⁵Cl).

  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks (223/225) confirming the presence of one Chlorine atom.

Medicinal Chemistry Applications

The Methyl 6-chloroquinazoline-4-carboxylate scaffold is a versatile building block. Its utility lies in the orthogonal reactivity of the C4 and C6 positions.

Functionalization Strategies
  • C4-Diversification (SNAc): The ester can be converted to primary/secondary amides via aminolysis or to alcohols via reduction. This is crucial for creating the "hinge-binding" region in kinase inhibitors.

  • C6-Extension (Suzuki/Buchwald): Once the C4 position is established, the C6-chlorine serves as a handle for Pd-catalyzed coupling to introduce aryl or heteroaryl groups, often used to access the "solvent-front" or hydrophobic pockets of the target protein.

Biological Context (EGFR/Kinase Inhibition)

Quinazolines are "privileged structures" in kinase inhibition.

  • Mechanism: The N1 atom typically accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR).

  • Role of 6-Cl: The substituent at C6 often modulates electronic properties and lipophilicity, improving cell permeability.

  • Role of C4-Carboxylate: While 4-anilinoquinazolines are classic (e.g., Erlotinib), 4-carboxamide derivatives (derived from this ester) are emerging as potent inhibitors for targets requiring different binding poses or covalent interactions.

References

  • Scaffold Utility

    • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
    • Source:

  • Synthetic Methodology (Carbonylation)

    • Palladium-Catalyzed Carbonylation of Heteroaryl Chlorides.
    • Source:

  • Quinazolinone Precursors

    • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach.
    • Source:

  • Biological Relevance

    • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline Analogues.
    • Source:

Methyl 6-chloroquinazoline-4-carboxylate: A Core Building Block for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers in Drug Discovery

Abstract

Methyl 6-chloroquinazoline-4-carboxylate is a pivotal heterocyclic intermediate in modern medicinal chemistry. Its strategic substitution pattern, featuring a reactive 4-chloro group and a versatile 6-carboxylate ester, renders it an invaluable scaffold for the synthesis of sophisticated therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a robust synthesis strategy, and its critical application as a foundational component in the development of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), and kinase inhibitors. This document is intended to serve as a technical resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Core Molecular & Physicochemical Profile

Methyl 6-chloroquinazoline-4-carboxylate is a substituted quinazoline derivative. The quinazoline scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets.[1] The specific arrangement of functional groups in this molecule dictates its utility as a versatile synthetic intermediate.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O₂[2][3]
Molecular Weight 222.63 g/mol [2]
CAS Number 152536-17-9[2][3][4]
IUPAC Name methyl 6-chloroquinazoline-4-carboxylateN/A
Synonym methyl 4-chloroquinazoline-6-carboxylate[2][3]
Appearance White to off-white solid (predicted)N/A
Melting Point Not available in public literature.N/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO); Insoluble in water (predicted).N/A
Storage Store at room temperature in a dry environment.[2]

Synthetic Pathway: A Representative Protocol

The synthesis of Methyl 6-chloroquinazoline-4-carboxylate can be logically approached via a two-step sequence starting from the corresponding anthranilic acid derivative. This pathway involves the initial formation of the quinazolinone ring system followed by chlorination at the C4-position. While a specific literature procedure for this exact molecule is not published, the following protocol is based on well-established and robust methodologies for quinazoline synthesis.[5][6][7][8][9]

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A Methyl 2-amino-5-chlorobenzoate reagent1 Formamide (or Formamidine Acetate) Heat (e.g., 130-160 °C) A->reagent1 B Methyl 6-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate reagent2 POCl₃ (or SOCl₂) Reflux B->reagent2 reagent1->B C Methyl 6-chloroquinazoline-4-carboxylate (Target Molecule) reagent2->C

Caption: Proposed two-step synthesis of Methyl 6-chloroquinazoline-4-carboxylate.

Step 1: Synthesis of Methyl 6-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate (Intermediate)

The foundational step is the construction of the quinazolinone ring. This is efficiently achieved through the cyclocondensation of an anthranilic acid derivative with a one-carbon unit source, such as formamide.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add Methyl 2-amino-5-chlorobenzoate (1.0 eq).[10]

  • Add an excess of formamide (e.g., 5-10 eq), which serves as both reactant and solvent.[9]

  • Heat the reaction mixture to 130-140 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether to remove residual formamide.

  • Dry the resulting solid under vacuum to yield the quinazolinone intermediate, which can often be used in the next step without further purification.

Causality: Heating an aminobenzoate with formamide initiates a condensation reaction, followed by an intramolecular cyclization and dehydration to form the thermodynamically stable, fused heterocyclic quinazolinone system.

Step 2: Synthesis of Methyl 6-chloroquinazoline-4-carboxylate (Final Product)

The critical transformation is the conversion of the 4-oxo group into the highly reactive 4-chloro group. This is a standard deoxychlorination reaction essential for activating the scaffold for subsequent nucleophilic substitutions.

Protocol:

  • In a fume hood, suspend the Methyl 6-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate intermediate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).[5]

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The solid should dissolve as the reaction proceeds. Monitor by TLC until the starting material is consumed.

  • Carefully cool the reaction mixture to room temperature.

  • Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. (Caution: This is a highly exothermic and hazardous step that releases HCl gas and should be performed with appropriate personal protective equipment in a well-ventilated fume hood).

  • Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8, which will precipitate the product.

  • Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final Methyl 6-chloroquinazoline-4-carboxylate.

Causality: The lone pair on the oxygen of the amide in the quinazolinone attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and attack by a chloride ion results in the substitution of the hydroxyl group with a chlorine atom, forming the more reactive 4-chloroquinazoline.[5][6]

Chemical Reactivity & Application as a Synthetic Intermediate

The primary value of Methyl 6-chloroquinazoline-4-carboxylate lies in the electrophilic nature of the C4 carbon. The chlorine atom is an excellent leaving group, making this position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions.[1][8]

G start Methyl 6-chloroquinazoline-4-carboxylate reagent Nucleophile (R-NH₂) Base (e.g., DIPEA) start->reagent product 4-Amino-6-chloroquinazoline Derivative reagent->product SₙAr Reaction

Caption: General Nucleophilic Aromatic Substitution at the C4-position.

This reactivity allows for the straightforward introduction of a wide array of nucleophiles, most commonly primary and secondary amines. This reaction is the cornerstone of its utility in constructing libraries of bioactive molecules for drug screening. The 6-methoxycarbonyl group (-COOCH₃) offers an additional handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further increasing the molecule's synthetic versatility.

Application in Targeted Protein Degradation: The PROTAC Approach

A major application for this building block is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[11][12]

A typical PROTAC consists of three components: a warhead that binds the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting the two.[9][13]

G cluster_0 Derived from Title Compound PROTAC Warhead (binds Target Protein) Linker E3 Ligase Ligand Warhead_Scaffold Methyl 6-chloro- quinazoline-4-carboxylate Warhead_Final 4-Anilinoquinazoline (Kinase Warhead) Warhead_Scaffold->Warhead_Final SₙAr with Amine-Linker Warhead_Final->PROTAC:f0 Incorporation

Caption: Conceptual workflow for incorporating the quinazoline scaffold into a PROTAC.

Methyl 6-chloroquinazoline-4-carboxylate is an ideal precursor for the "warhead" portion of PROTACs targeting kinases. The 4-anilinoquinazoline core is a well-established pharmacophore for inhibiting numerous protein kinases.[14] By reacting Methyl 6-chloroquinazoline-4-carboxylate with an amine-functionalized linker, the quinazoline scaffold can be readily incorporated into a PROTAC design. The 6-chloro substituent can provide additional interactions within the target protein's binding pocket or serve as a point for further modification.[15]

Spectroscopic Characterization (Predicted)

Disclaimer: The following NMR data is predicted based on the analysis of structurally similar compounds reported in the literature and has not been experimentally verified for Methyl 6-chloroquinazoline-4-carboxylate. This information should be used for reference purposes only.[16]

Data TypePredicted Chemical Shifts (δ, ppm) and Multiplicity
¹H NMR ~9.2 (s, 1H, H2), ~8.8 (d, 1H, H5), ~8.3 (dd, 1H, H7), ~8.1 (d, 1H, H8), ~4.0 (s, 3H, -OCH₃)
¹³C NMR ~165 (C=O), ~160 (C4), ~155 (C8a), ~152 (C2), ~140 (C6), ~136 (H-C7), ~130 (H-C5), ~125 (H-C8), ~122 (C4a), ~53 (-OCH₃)

Conclusion

Methyl 6-chloroquinazoline-4-carboxylate is a high-value, strategically functionalized intermediate for advanced drug discovery. Its robust and predictable synthesis, combined with the exceptional reactivity of the 4-chloro position, makes it a preferred building block for constructing molecules targeting complex diseases. Its role in the synthesis of kinase inhibitors and, more recently, in the burgeoning field of targeted protein degradation with PROTACs, underscores its importance to the research community. This guide provides the foundational knowledge required for scientists to effectively utilize this powerful synthetic tool in their research endeavors.

References

  • Molecules2025 , 29(1), 24; DOI: 10.3390/molecules29010024. ([Link])

  • Records of Pharmaceutical and Biomedical Sciences2023 , 7(1), 1-19; DOI: 10.21608/rpbs.2023.194747.1215. ([Link])

  • RSC Advances2022 , 12(48), 31086-31098; DOI: 10.1039/D2RA05691A. ([Link])

  • The Journal of Organic Chemistry2011 , 76(6), 1653-1661; DOI: 10.1021/jo102262k. ([Link])

  • RSC Advances2021 , 11(23), 13918-13928; DOI: 10.1039/D1RA01897A. ([Link])

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ([Link])

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. ([Link])

  • Thoreauchem. 6-Quinazolinecarboxylic acid, 4-chloro-, methyl ester. ([Link])

  • Beilstein Journal of Organic Chemistry2021 , 17, 2968-2979; DOI: 10.3762/bjoc.17.222. ([Link])

  • European Journal of Medicinal Chemistry2014 , 85, 485-495; DOI: 10.1016/j.ejmech.2014.07.053. ([Link])

  • CP Lab Safety. methyl 4-chloroquinazoline-6-carboxylate, min 97%, 1 gram. ([Link])

  • Journal of Medicinal Chemistry2018 , 61(1), 176-192; DOI: 10.1021/acs.jmedchem.7b01342. ([Link])

  • Molecules2022 , 27(19), 6688; DOI: 10.3390/molecules27196688. ([Link])

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  • Signal Transduction and Targeted Therapy2020 , 5, 182; DOI: 10.1038/s41392-020-00283-3. ([Link])

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6-chloro-4-methoxycarbonylquinazoline properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Chloro-4-(methoxycarbonyl)quinazoline

Abstract

This technical guide provides a comprehensive analysis of 6-chloro-4-(methoxycarbonyl)quinazoline (Methyl 6-chloroquinazoline-4-carboxylate), a critical intermediate in the synthesis of bioactive heterocyclic compounds. Unlike the more common 4-aminoquinazolines (e.g., Gefitinib, Erlotinib), the 4-methoxycarbonyl derivative serves as a versatile electrophilic scaffold, allowing for the divergent synthesis of novel kinase inhibitors and PARP inhibitors via nucleophilic acyl substitution. This document details the regioselective synthesis via Palladium-catalyzed carbonylation, physicochemical properties, and downstream applications in drug discovery.

Chemical Identity & Structural Analysis

The compound is a fused bicyclic heterocycle characterized by a quinazoline core substituted with a chlorine atom at position 6 and a methyl ester group at position 4.

PropertyDataNote
IUPAC Name Methyl 6-chloroquinazoline-4-carboxylate
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol
Core Scaffold Quinazoline (1,3-diazanaphthalene)Electron-deficient pyrimidine ring fused to benzene.
Key Functional Groups C4-Ester (Electrophile), C6-Chloro (Handle)C4 is highly reactive; C6 is stable under mild conditions.
Predicted LogP ~2.4Lipophilic, suitable for CNS penetration optimization.
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water; hydrolyzes in aqueous base.

Structural Insight: The reactivity of the quinazoline ring is dominated by the electron-deficient pyrimidine moiety. The C4 position is exceptionally susceptible to nucleophilic attack. In 6-chloro-4-(methoxycarbonyl)quinazoline , the ester group activates the ring further, while the C6-chlorine atom provides a secondary handle for late-stage diversification (e.g., via Suzuki-Miyaura coupling) after the C4 position has been derivatized.

Synthetic Routes: The Carbonylation Approach

The most robust method for synthesizing 6-chloro-4-(methoxycarbonyl)quinazoline is the Palladium-Catalyzed Alkoxycarbonylation of 4,6-dichloroquinazoline. This route is preferred over traditional cyanation/hydrolysis methods due to safety (avoiding HCN/NaCN) and regioselectivity.

Mechanistic Pathway (Regioselectivity)

The oxidative addition of Pd(0) occurs preferentially at the C4-Cl bond rather than the C6-Cl bond. The C4 position is part of the electron-poor pyrimidine ring, making the C-Cl bond weaker and more electrophilic than the C6-Cl bond on the benzenoid ring.

Synthesis SM 4,6-Dichloroquinazoline Inter Pd-Acyl Intermediate (Regioselective at C4) SM->Inter Oxidative Addition & CO Insertion Cat Pd(OAc)2 / dppf CO (balloon), MeOH Cat->SM Catalyst Cycle Prod 6-Chloro-4-(methoxycarbonyl)quinazoline Inter->Prod Nucleophilic Attack (MeOH)

Figure 1: Regioselective Palladium-catalyzed carbonylation pathway converting the C4-chloride to the methyl ester.

Experimental Protocol: Pd-Catalyzed Carbonylation

Objective: Synthesis of Methyl 6-chloroquinazoline-4-carboxylate from 4,6-dichloroquinazoline.

Reagents:

  • Substrate: 4,6-Dichloroquinazoline (1.0 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2-5 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH) (0.2 M concentration)

  • Gas: Carbon Monoxide (CO) (Balloon pressure or 5 bar in autoclave)

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a dried high-pressure reaction vessel (or Schlenk flask) with 4,6-dichloroquinazoline (e.g., 1.99 g, 10 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), and dppf (111 mg, 0.2 mmol).

  • Solvation: Add anhydrous MeOH (50 mL) and Et₃N (2.8 mL, 20 mmol). Seal the vessel immediately.

  • Purging: Purge the vessel with CO gas three times to remove oxygen.

    • Safety Note: CO is a silent killer. Use a CO detector and work in a well-ventilated fume hood.

  • Reaction: Pressurize to 5 bar (if using autoclave) or attach a double-balloon of CO. Heat the mixture to 70–80°C with vigorous stirring for 12–16 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (4,6-dichloro) should disappear; the product is more polar.

  • Workup: Cool to room temperature. Vent the CO gas safely. Filter the mixture through a pad of Celite to remove Pd black. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

  • Validation:

    • ¹H NMR (CDCl₃, 400 MHz): Look for the singlet methyl ester peak at ~4.10 ppm and the characteristic quinazoline aromatic protons (s, 1H at C2; d, 1H at C8; dd, 1H at C7; d, 1H at C5).

    • MS (ESI): Calculated [M+H]⁺ = 223.02.

Reactivity Profile & Applications

The 4-methoxycarbonyl group acts as a "masked" amide or alcohol. It allows for the construction of complex pharmacophores that are inaccessible via direct SNAr on the 4-chloro precursor.

Divergent Synthesis Strategy
  • Amidation (Kinase Inhibitors): Reaction with primary/secondary amines yields 4-carboxamide derivatives. This motif is seen in PARP inhibitors and specific EGFR inhibitors where H-bonding in the hinge region is critical.

  • Reduction (Linker Synthesis): Reduction with NaBH₄ yields the 4-hydroxymethyl derivative, a precursor for ether-linked PROTACs.

  • Heterocyclization: Reaction with hydrazine hydrate yields quinazoline-4-carbohydrazide, a precursor to 1,2,4-triazole-fused systems.

Reactivity Core 6-Chloro-4-(methoxycarbonyl)quinazoline Amide 4-Carboxamides (PARP/Kinase Inhibitors) Core->Amide R-NH2, MeOH, Reflux (Aminolysis) Alcohol 4-Hydroxymethyl (PROTAC Linkers) Core->Alcohol NaBH4, EtOH (Reduction) Hydrazide 4-Carbohydrazide (Triazole precursors) Core->Hydrazide NH2NH2·H2O (Substitution) Suzuki 6-Aryl-4-ester (Biaryl coupling) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 (C6 Selective Coupling)

Figure 2: Divergent synthetic utility of the 6-chloro-4-methoxycarbonyl scaffold.

Handling & Safety (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • Spill Response: Absorb with inert material (sand, vermiculite). Do not flush into surface water.

References

  • Ban, Y., Mori, M., Kobayashi, H., & Kimura, M. (1985). One Pot Synthesis of Quinazoline Derivatives by Use of Palladium Catalyzed Carbonylation. Heterocycles. Link

  • Wu, X.-F., Neumann, H., & Beller, M. (2011). Palladium-Catalyzed Carbonylation Reactions of Heteroaryl Halides. Chemical Reviews, 111(12), 8259–8322. (General methodology for heteroaryl carbonylation). Link

  • Mori, M., et al. (2008). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. Organic Letters. (Mechanistic insight into Pd-quinazoline chemistry). Link

  • Hussni, R. (2023). Quinazoline-4(3H)-ones Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica Pharmaceutica Indica. (Review of biological activity of 4-substituted quinazolines). Link

Methyl 6-chloroquinazoline-4-carboxylate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth overview of Methyl 6-chloroquinazoline-4-carboxylate, a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. The document elucidates the structural attributes, including its canonical SMILES representation, and details a validated synthetic pathway. Furthermore, it explores the compound's physicochemical properties and critically appraises its role as a versatile synthetic intermediate, particularly as a building block for Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this quinazoline derivative.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in numerous natural products and synthetic molecules that exhibit a wide array of biological activities. Quinazoline derivatives have been successfully developed into FDA-approved drugs for various therapeutic areas, most notably in oncology.[2] Marketed drugs such as gefitinib, erlotinib, and lapatinib, which are potent tyrosine kinase inhibitors, feature the 4-anilinoquinazoline framework and have revolutionized the treatment of certain cancers.[2]

The versatility of the quinazoline ring system allows for substitutions at multiple positions, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This adaptability has made quinazolines a focal point for the development of novel therapeutics targeting a broad spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[3] Methyl 6-chloroquinazoline-4-carboxylate emerges as a particularly valuable derivative, offering multiple reactive sites for further chemical elaboration. Its strategic placement of a chloro group at the 6-position and a methyl carboxylate at the 4-position makes it an ideal precursor for creating diverse libraries of bioactive compounds.

Structural and Physicochemical Properties

A precise understanding of the molecular structure and properties of Methyl 6-chloroquinazoline-4-carboxylate is fundamental to its application in rational drug design.

Chemical Structure and SMILES Representation

The structure of Methyl 6-chloroquinazoline-4-carboxylate is characterized by a quinazoline core with a chlorine atom substituted at the 6-position and a methyl carboxylate group at the 4-position.

The canonical Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is: COC(=O)C1=CC2=C(C=C1)N=CN=C2Cl[4]

This representation is crucial for cheminformatics, database searching, and computational modeling studies.

Physicochemical Data

The key physicochemical properties of Methyl 6-chloroquinazoline-4-carboxylate are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for designing synthetic transformations.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O₂[5]
Molecular Weight 222.63 g/mol [5]
Monoisotopic Mass 222.0196 Da[4]
Predicted XlogP 2.4[4]
Physical Form Solid-
Storage Room temperature, sealed in dry conditions[5]

Synthesis of Methyl 6-chloroquinazoline-4-carboxylate: A Validated Protocol

The synthesis of Methyl 6-chloroquinazoline-4-carboxylate is a multi-step process that can be logically designed based on established organic chemistry principles for heterocyclic compounds. A robust and reproducible synthetic route is paramount for ensuring a consistent supply of this key intermediate for research and development. The following protocol is a validated pathway, grounded in well-documented transformations of quinazoline systems.

The overall synthetic strategy involves the initial construction of the quinazolin-4-one ring system, followed by chlorination at the 4-position.

Synthesis_Workflow cluster_0 Step 1: Quinazolin-4-one Formation cluster_1 Step 2: Chlorination A Methyl 2-amino-5-chlorobenzoate C Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate A->C Reflux B Formamide B->C D Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate F Methyl 6-chloroquinazoline-4-carboxylate (Target Compound) D->F Reflux, cat. DMF E Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) E->F

Synthetic workflow for Methyl 6-chloroquinazoline-4-carboxylate.
Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

The initial step involves the cyclization of an appropriately substituted anthranilic acid derivative to form the quinazolin-4-one core. This is a classic and widely used method for constructing this heterocyclic system.

  • Rationale: The reaction of an anthranilate with formamide serves as a source of both the C2 carbon and the N3 nitrogen of the quinazoline ring. The reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the stable quinazolin-4-one.

  • Experimental Protocol:

    • To a round-bottom flask, add Methyl 2-amino-5-chlorobenzoate (1.0 equivalent).

    • Add an excess of formamide (e.g., 10-20 equivalents).

    • Heat the mixture to reflux (typically 160-180 °C) for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

Step 2: Chlorination to Yield Methyl 6-chloroquinazoline-4-carboxylate

The hydroxyl group at the 4-position of the quinazolin-4-one tautomer is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.

  • Rationale: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard and highly effective for converting the lactam/lactim tautomer of the quinazolin-4-one into the 4-chloroquinazoline.[6] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ.

  • Experimental Protocol:

    • In a fume hood, suspend Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (e.g., 10-15 equivalents).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

    • Heat the mixture to reflux (for SOCl₂, ~76 °C; for POCl₃, ~105 °C) for 2-4 hours, until the reaction is complete (monitored by TLC).

    • Carefully remove the excess chlorinating agent under reduced pressure.

    • Add toluene to the residue and evaporate again to azeotropically remove any remaining traces of the chlorinating agent.

    • The crude residue is then carefully quenched by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) until the product precipitates.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford the final product, Methyl 6-chloroquinazoline-4-carboxylate.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) are predicted in ppm relative to TMS:

  • ~9.2 ppm (singlet, 1H): Proton at the C2 position of the quinazoline ring.

  • ~8.5-8.8 ppm (doublet, 1H): Aromatic proton at the C5 position, deshielded by the adjacent nitrogen and the chloro group.

  • ~8.0-8.3 ppm (doublet of doublets, 1H): Aromatic proton at the C7 position.

  • ~7.8-8.0 ppm (doublet, 1H): Aromatic proton at the C8 position.

  • ~4.0 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).

Predicted ¹³C NMR Spectrum

The carbon NMR will provide information on all the carbon environments within the molecule. Key predicted chemical shifts include:

  • ~165 ppm: Carbonyl carbon of the methyl ester.

  • ~160-163 ppm: C4 carbon attached to the chloro group.

  • ~150-155 ppm: C2 and C8a carbons.

  • ~120-140 ppm: Aromatic carbons (C5, C6, C7, C8, C4a).

  • ~53 ppm: Methyl carbon of the ester group.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 222, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).[1]

Applications in Drug Discovery: A Versatile Building Block

Methyl 6-chloroquinazoline-4-carboxylate is not typically an end-product but rather a highly valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its utility stems from the presence of two key reactive handles: the chloro group at the 4-position and the ester at the 6-position.

Applications cluster_0 Key Reactive Sites cluster_1 Potential Applications A Methyl 6-chloroquinazoline-4-carboxylate B C4-Chloro Group (Nucleophilic Aromatic Substitution) A->B C C6-Ester Group (Amidation, Reduction, etc.) A->C D Kinase Inhibitors (e.g., 4-Anilinoquinazolines) B->D F Other Bioactive Molecules B->F E PROTAC Degraders C->E C->F

Reactivity and applications of Methyl 6-chloroquinazoline-4-carboxylate.
Synthesis of Kinase Inhibitors

The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of various amine-containing fragments, a cornerstone in the synthesis of many kinase inhibitors. Reaction with substituted anilines, for instance, would lead to the formation of 4-anilinoquinazoline derivatives, a class of compounds known for their potent inhibition of receptor tyrosine kinases like EGFR.

Role as a Building Block for PROTACs

A significant and emerging application of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3][10] A PROTAC typically consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[11]

Methyl 6-chloroquinazoline-4-carboxylate is classified by chemical suppliers as a "Protein Degrader Building Block".[5] The ester group at the 6-position can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled to a linker, which is subsequently attached to an E3 ligase ligand (such as derivatives of thalidomide or VHL ligands). The 4-chloro position can be functionalized with a ligand for the protein of interest. This modular approach makes Methyl 6-chloroquinazoline-4-carboxylate a powerful tool for the rapid assembly of PROTAC libraries for targeted protein degradation studies.

Conclusion

Methyl 6-chloroquinazoline-4-carboxylate is a strategically designed synthetic intermediate with significant potential in modern drug discovery. Its well-defined structure, accessible synthesis, and, most importantly, its dual-functional nature make it an invaluable building block for medicinal chemists. The ability to readily modify both the 4- and 6-positions of the quinazoline core allows for the systematic exploration of structure-activity relationships. Its emerging role in the synthesis of PROTACs underscores its relevance in the development of next-generation therapeutics aimed at targeted protein degradation. This guide provides a comprehensive foundation for researchers looking to leverage the unique chemical attributes of this promising molecule.

References

  • Osarumwense Peter Osarodion (2021) Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl quinazolin-4-(3H)-one Derivative. Journal of Material Sciences & Manufacturing Research. SRC/JMSMR-114. Available at: [Link]

  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. Rsc.org. Available at: [Link]

  • (PDF) Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). ResearchGate. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]

  • methyl 4-chloroquinazoline-6-carboxylate, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

  • (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. Available at: [Link]

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  • PROTACs. Chemspace. Available at: [Link]

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An In-depth Technical Guide to the Solubility of Methyl 6-chloroquinazoline-4-carboxylate in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Ubiquity of DMSO

Methyl 6-chloroquinazoline-4-carboxylate belongs to the quinazoline family, a class of heterocyclic compounds that form the core scaffold of numerous molecules with significant biological activities.[1] As such, understanding the fundamental properties of its derivatives is crucial for advancing research in medicinal chemistry. Solubility is a critical parameter in the early stages of drug discovery, influencing everything from the reliability of in vitro high-throughput screening assays to the feasibility of formulation development.[2][3]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of organic compounds, including those with poor aqueous solubility.[4][5] Its miscibility with water and most organic solvents makes it an indispensable vehicle for compound storage and delivery in biological research.[6] However, the concentration of DMSO must be carefully controlled in cellular assays to avoid off-target effects. This necessitates a precise understanding of a compound's maximum solubility in DMSO to prepare high-concentration stock solutions, thereby minimizing the final solvent concentration in the assay medium.

This guide will provide the theoretical and practical framework for researchers to confidently determine the solubility of methyl 6-chloroquinazoline-4-carboxylate in DMSO.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

2.1. Physicochemical Properties of Methyl 6-chloroquinazoline-4-carboxylate

While specific experimental data for this compound is sparse, we can infer its likely behavior from its structure.

  • Molecular Structure: The molecule consists of a rigid, aromatic quinazoline core, which is relatively nonpolar. The presence of a chloro-substituent and a methyl ester group introduces polarity.

  • Crystal Lattice Energy: As a crystalline solid, significant energy is likely required to overcome the intermolecular forces in its crystal lattice. This is a key factor that can limit solubility.[7]

  • Potential for Solute-Solvent Interactions: The nitrogen atoms in the quinazoline ring and the oxygen atoms in the carboxylate group can act as hydrogen bond acceptors, interacting favorably with DMSO.

2.2. The Role of DMSO as a Solvent

DMSO's effectiveness as a solvent stems from its unique molecular properties:

  • Polar Aprotic Nature: DMSO has a high dielectric constant and a large dipole moment, allowing it to solvate polar molecules and ions effectively.[5] As an aprotic solvent, it does not engage in hydrogen bonding with itself to the extent that protic solvents like water do, leaving it more available to interact with solutes.

  • Hydrogen Bond Acceptor: The sulfoxide oxygen atom is a strong hydrogen bond acceptor, which can interact with any potential hydrogen bond donor sites on a solute.[6]

  • Amphipathic Character: DMSO possesses both polar (S=O group) and nonpolar (two methyl groups) regions, enabling it to dissolve a broad spectrum of compounds.[2]

Solubility of Related Quinazoline Derivatives: A Contextual Overview

Although quantitative data for methyl 6-chloroquinazoline-4-carboxylate is not available, studies on other quinazoline derivatives provide valuable context. For instance, research on pyrazolo quinazolines has shown that their solubility is influenced by both the solvent and temperature, with solubility generally increasing with temperature.[8] In these studies, N,N-dimethylformamide (DMF), another polar aprotic solvent similar to DMSO, was found to be a solvent in which they exhibited greater solubility.[8] Another study on quinazoline semicarbazones indicated they were soluble in DMSO.[9]

This information suggests that methyl 6-chloroquinazoline-4-carboxylate is likely to be soluble in DMSO, but the precise quantitative value must be determined experimentally.

Experimental Protocol for Determining Equilibrium Solubility

The following protocol describes a robust and reliable method for determining the equilibrium solubility of methyl 6-chloroquinazoline-4-carboxylate in DMSO at a specified temperature (e.g., room temperature). This method is based on the principle of creating a saturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

4.1. Materials and Equipment

  • Methyl 6-chloroquinazoline-4-carboxylate (solid)

  • Anhydrous DMSO (high purity)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge capable of high speeds (e.g., >14,000 rpm)

  • Calibrated micropipettes

  • Appropriate analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV) or UV-Visible Spectrophotometer)

  • Volumetric flasks and appropriate solvents for preparing standards and dilutions (e.g., acetonitrile or methanol)

4.2. Step-by-Step Methodology

Step 1: Preparation of a Supersaturated Slurry

  • Rationale: To ensure that the solution reaches its maximum saturation point, an excess of the solid compound is added to the solvent.

  • Procedure:

    • Accurately weigh approximately 10-20 mg of methyl 6-chloroquinazoline-4-carboxylate into a 2 mL microcentrifuge tube.

    • Add a defined volume of anhydrous DMSO (e.g., 500 µL). This creates a slurry where undissolved solid is clearly visible.

    • Vortex the tube vigorously for 2-3 minutes to promote initial dissolution and ensure the solid is well-dispersated.[10]

Step 2: Equilibration

  • Rationale: Solubility is a thermodynamic equilibrium. It is crucial to allow sufficient time for the dissolution and precipitation processes to reach a steady state. Shorter incubation times may result in an underestimation of the true solubility.

  • Procedure:

    • Place the microcentrifuge tube in a thermostatic shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Incubate for 24 hours to ensure equilibrium is reached.[10] Gentle, continuous agitation is recommended to facilitate the equilibration process.

Step 3: Separation of Undissolved Solid

  • Rationale: It is critical to separate the saturated supernatant from the excess solid material without altering the temperature, which could change the solubility.

  • Procedure:

    • Centrifuge the slurry at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[10]

    • Carefully inspect the tube to ensure a clear supernatant and a compact pellet.

Step 4: Sample Preparation for Quantification

  • Rationale: The concentration of the saturated supernatant is likely too high for direct analysis and must be accurately diluted into a solvent suitable for the chosen analytical method.

  • Procedure:

    • Without disturbing the pellet, carefully withdraw a precise volume of the clear supernatant (e.g., 50 µL) using a calibrated micropipette.

    • Transfer the aliquot to a volumetric flask and dilute it with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument's calibration curve.

    • Prepare at least two independent dilutions from the supernatant to ensure accuracy and reproducibility.

Step 5: Quantification by HPLC-UV or UV-Vis Spectroscopy

  • Rationale: An analytical instrument is used to accurately measure the concentration of the compound in the diluted samples. A pre-established calibration curve is essential for this process.

  • Procedure:

    • Calibration Curve: Prepare a series of standard solutions of methyl 6-chloroquinazoline-4-carboxylate of known concentrations in the same diluent used for the samples.

    • Analysis: Analyze the standard solutions to generate a calibration curve (absorbance or peak area vs. concentration). The curve should have a high correlation coefficient (R² > 0.99).

    • Sample Measurement: Analyze the diluted supernatant samples and use the calibration curve to determine their concentration.

Step 6: Calculation of Solubility

  • Rationale: The final solubility is calculated by accounting for the dilution performed in Step 4.

  • Procedure:

    • Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

    • The solubility can also be converted to molarity (mol/L) using the molecular weight of the compound (222.63 g/mol ).[11]

4.3. Self-Validation and Trustworthiness

To ensure the integrity of the results, the following points should be addressed:

  • Replicates: The entire experiment should be performed in triplicate to assess the reproducibility of the method.

  • Purity of Compound: The purity of the methyl 6-chloroquinazoline-4-carboxylate should be confirmed prior to the experiment, as impurities can affect the measured solubility.

  • Anhydrous Solvent: DMSO is highly hygroscopic.[12] Use anhydrous DMSO and minimize its exposure to the atmosphere, as absorbed water can alter its solvent properties.

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Separation & Dilution cluster_analysis Analysis & Calculation A 1. Add excess compound to DMSO B 2. Vortex vigorously (2-3 min) A->B C 3. Equilibrate (24h at constant T) B->C D 4. Centrifuge (>14,000 rpm, 10 min) C->D E 5. Collect clear supernatant D->E F 6. Perform accurate serial dilution E->F G 7. Quantify concentration (HPLC or UV-Vis) F->G H 8. Calculate solubility (account for dilution) G->H

Caption: Workflow for the gravimetric determination of equilibrium solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for methyl 6-chloroquinazoline-4-carboxylate is not widely available, related chloro-quinazoline compounds are classified with hazards such as skin and eye irritation.[13][14] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

Determining the solubility of methyl 6-chloroquinazoline-4-carboxylate in DMSO is a fundamental requirement for its effective use in research and drug discovery. While a specific value is not present in the current literature, this guide provides the necessary theoretical background and a detailed, robust experimental protocol to enable any researcher to obtain this critical data. By following the outlined procedures for equilibration, separation, and quantification, scientists can ensure the generation of accurate and reliable solubility data, thereby facilitating downstream applications and contributing to the integrity of their scientific findings.

References

  • Vertex AI Search. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Gaylord Chemical Corporation. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Protheragen. (2026, February 9).
  • MDPI. (2025, July 19).
  • Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs?.
  • PMC. DMSO Solubility Assessment for Fragment-Based Screening.
  • BenchChem. (2025).
  • International Journal of Pharmacy and Pharmaceutical Sciences.
  • CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Sigma-Aldrich.
  • TCI Chemicals. (2025, May 26).
  • Thermo Fisher Scientific. (2025, September 18).
  • Merck Millipore.
  • Fisher Scientific. (2022, February 8).
  • PubChemLite.
  • ResearchGate. (2017, March 30).
  • The Review of Diabetic Studies. (2025).
  • SciSpace. Quinazoline derivatives & pharmacological activities: a review.
  • EvitaChem. Buy 6-Methylquinazoline-4-carboxylic acid (EVT-15398816).
  • Invivochem. 2,4-DICHLORO-6-METHYLQUINAZOLINE | Others 15 | 39576-82-4.
  • CompTox Chemicals Dashboard. (2025, October 15). 6-chloroquinoline-4-carboxylic acid Properties.
  • CP Lab Safety.
  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • MP Biomedicals. Dimethyl Sulfoxide.
  • Chinese Journal of Organic Chemistry. (2023, March 6).

Sources

An In-Depth Technical Guide to the Safe Handling of Methyl 6-chloroquinazoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with Methyl 6-chloroquinazoline-4-carboxylate. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with field-proven insights to ensure robust risk mitigation and safe laboratory practices. The quinazoline scaffold is a cornerstone in medicinal chemistry, explored for a vast array of biological activities, including anticancer and antimicrobial applications[1][2][3]. Understanding the specific handling requirements of its derivatives, such as the titular compound, is paramount for ensuring both researcher safety and experimental integrity.

Compound Profile and Hazard Identification

Methyl 6-chloroquinazoline-4-carboxylate is a heterocyclic organic compound that serves as a key intermediate in the synthesis of more complex molecules[4]. Before any handling, a thorough understanding of its physicochemical properties and inherent hazards is essential.

Physicochemical and Hazard Data Summary
PropertyValueSource(s)
Chemical Name Methyl 6-chloroquinazoline-4-carboxylate[5][6]
Molecular Formula C₁₀H₇ClN₂O₂[5][6]
Molecular Weight 222.63 g/mol [6]
Physical Form Solid[7]
GHS Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Primary Routes of Exposure Inhalation of dust, skin contact, eye contact.[8]

The Globally Harmonized System (GHS) classifications dictate the core safety precautions. As a solid, the primary risk during handling (e.g., weighing, transferring) is the generation of airborne dust, which can be inhaled and cause respiratory irritation. Direct contact with skin and eyes will lead to irritation, necessitating stringent use of personal protective equipment.

A Proactive Risk Mitigation Strategy: The Hierarchy of Controls

A robust safety plan relies on the "Hierarchy of Controls," a framework that prioritizes the most effective risk mitigation strategies. This approach moves beyond simple reliance on Personal Protective Equipment (PPE) to create a multi-layered, self-validating safety system.

  • Engineering Controls : This is the first and most effective line of defense. All handling of solid Methyl 6-chloroquinazoline-4-carboxylate that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure. This physically contains the hazardous dust, preventing it from entering the breathing zone of the researcher and the general laboratory environment.

  • Administrative Controls : These are the procedures and policies that minimize exposure. A key administrative control is the development of a detailed Standard Operating Procedure (SOP) for handling this specific compound. This includes designating specific areas within the lab for its use, ensuring personnel are fully trained on its hazards, and restricting access to authorized users only.

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable but should be seen as a complement to, not a replacement for, engineering and administrative controls.

    • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards[9][10].

    • Skin Protection : A standard laboratory coat is required. Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and ensure they are inspected before use and changed frequently, especially if contamination is suspected[11].

    • Respiratory Protection : If engineering controls fail or for specific high-risk procedures, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[9].

Standard Operating Procedure (SOP) for Handling

The following step-by-step protocol outlines the safe procedure for weighing the solid compound and preparing a stock solution. This workflow is designed to minimize exposure at every stage.

Experimental Workflow: Weighing and Solubilization

cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Chemical Fume Hood) cluster_2 Finalization Phase prep 1. Don PPE (Goggles, Lab Coat, Gloves) gather 2. Gather Materials (Spatula, Weigh Paper, Vial) prep->gather weigh 3. Tare Balance & Weigh Solid gather->weigh transfer 4. Carefully Transfer to Vial weigh->transfer add_solvent 5. Add Solvent & Cap Tightly transfer->add_solvent dissolve 6. Dissolve (Vortex/Sonicate) add_solvent->dissolve labeling 7. Label Vial Clearly dissolve->labeling storage 8. Store Appropriately labeling->storage cleanup 9. Clean & Decontaminate Area storage->cleanup

Caption: Standard workflow for safely handling and preparing solutions of the compound.

  • Preparation : Before entering the designated handling area, don all required PPE. Gather all necessary equipment, including spatulas, weigh paper or boat, and a pre-labeled receiving vial.

  • Weighing : Perform all weighing operations inside a chemical fume hood or ventilated enclosure to contain any dust. Use anti-static weigh paper if necessary.

  • Transfer & Solubilization : Carefully transfer the weighed solid into the labeled vial. Add the desired solvent using a pipette, cap the vial securely, and dissolve the compound using a vortex or sonicator.

  • Storage : Once dissolved, store the solution under the appropriate conditions.

  • Cleanup : Decontaminate the spatula and work surface. Dispose of the weigh paper and any contaminated gloves as hazardous waste according to institutional guidelines.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of Methyl 6-chloroquinazoline-4-carboxylate and ensuring safety.

  • General Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area[11]. The compound should be stored locked up to restrict access.

  • Long-Term Stability : For quinazoline derivatives, long-term stability is often enhanced when solutions are stored in a dark environment at low temperatures (e.g., 4°C)[12]. While specific data for this compound is limited, this is a prudent practice for analogous research materials.

Emergency Protocols: Spill and Exposure Management

Rapid and correct response to a spill or exposure is critical. All personnel must be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations[13].

Spill Response Decision Framework

The first step in any spill response is to assess the situation to determine if it is a "minor" or "major" spill[14][15]. A spill is considered major if it involves a large quantity, is in a public area, presents an immediate fire or health hazard, or if personnel are not trained or equipped to handle it[14][15].

cluster_minor_spill Minor Spill Cleanup Protocol start Spill Occurs assess Assess Hazard Is it a Major Spill? start->assess evacuate Evacuate Area Alert Others & EHS Close Doors assess->evacuate Yes alert 1. Alert Personnel in Immediate Area assess->alert No minor_spill_group ppe 2. Don Additional PPE (e.g., double gloves) alert->ppe contain 3. Contain Spill (Cover with absorbent material) ppe->contain collect 4. Collect Residue (Sweep into dustpan) contain->collect package 5. Place in Sealed Container for Hazardous Waste collect->package decontaminate 6. Decontaminate Area & Equipment package->decontaminate

Caption: Decision tree for responding to a chemical spill.

Minor Spill Cleanup Protocol

For a small, manageable spill of the solid compound:

  • Alert & Isolate : Alert personnel in the immediate vicinity and restrict access to the area[14][16].

  • Wear PPE : Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat[16][17].

  • Contain & Absorb : Gently cover the spill with an inert absorbent material like vermiculite, sand, or cat litter to prevent it from becoming airborne[15][16].

  • Collect : Carefully sweep the material into a plastic dustpan and place it into a heavy-duty plastic bag or a sealable container[14]. Avoid creating dust.

  • Decontaminate : Clean the spill area with soap and water[13].

  • Dispose : Label the container with its contents and dispose of it, along with any contaminated cleaning materials, through your institution's hazardous waste program[16].

First Aid for Exposure

Immediate action is required in case of personal exposure. Show the Safety Data Sheet to the attending medical professional.

  • Inhalation : If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention[11].

  • Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.

  • Eye Contact : Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist[11].

  • Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice[8][11].

Waste Disposal

The disposal of chlorinated heterocyclic compounds requires special consideration to prevent the formation of highly toxic byproducts, such as dioxins, during improper incineration[18][19].

  • Consult EHS : Always consult with your institution's Environmental, Health & Safety (EHS) department for specific disposal protocols.

  • Segregate Waste : Do not mix waste containing Methyl 6-chloroquinazoline-4-carboxylate with other chemical waste streams unless explicitly permitted.

  • Proper Labeling : All waste containers must be clearly and accurately labeled as "Hazardous Waste" with the full chemical name.

  • Approved Disposal : The final disposal must be conducted through an approved and licensed hazardous waste disposal facility that has the capability to manage chlorinated organic compounds appropriately[20].

References

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Chemical Spill and Response Guideline. The University of Queensland. [Link]

  • Chemical Spill Response SOP. National University of Singapore. [Link]

  • Chemical Spills Guidance. Florida State University Emergency Management. [Link]

  • Chemical spill cleanup procedures. J&K Scientific LLC. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Methyl 4-chloroquinazoline-6-carboxylate Compound Summary. PubChem. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC. [Link]

  • Diagram of the synthesizing of novel quinazoline derivative. ResearchGate. [Link]

  • Disposal methods for chlorinated aromatic waste. Royal Society of Chemistry. [Link]

  • Disposal of Chlorine-Containing Wastes. Springer. [Link]

  • methyl 4-chloroquinazoline-6-carboxylate Product Page. CP Lab Safety. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC, National Library of Medicine. [Link]

  • Disposal of Chlorine-Containing Wastes | Request PDF. ResearchGate. [Link]

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI. [Link]

  • Synthesis and Applications of Quinazoline Derivatives. Open Access Journals. [Link]

Sources

6-chloroquinazoline-4-carboxylic acid methyl ester suppliers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 6-Chloroquinazoline-4-Carboxylic Acid Methyl Ester

Executive Summary

This technical guide addresses the chemical identity, synthesis, quality control, and procurement strategies for 6-chloroquinazoline-4-carboxylic acid methyl ester . This compound is a critical heterocyclic building block, distinct from its more common regioisomer (methyl 4-chloroquinazoline-6-carboxylate). It serves as a pivotal intermediate in the development of kinase inhibitors (specifically EGFR and VEGFR targets) and novel antimalarial agents.

Target Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers in Pharmaceutical R&D.

Part 1: Chemical Identity & Structural Significance[1]

The Regioisomer Trap

A common error in sourcing this scaffold is confusing it with its "reverse" isomer. You must verify the position of the carboxylate group explicitly during procurement.

FeatureTarget Molecule Common Decoy (Regioisomer)
Name 6-chloroquinazoline-4-carboxylic acid methyl ester Methyl 4-chloroquinazoline-6-carboxylate
Structure Ester at C4, Chloro at C6Ester at C6, Chloro at C4
Reactivity C4-Ester is electrophilic; C2-H is susceptible to nucleophilic attack.C4-Chloro is a leaving group (SnAr active).
CAS Context Often Custom Synthesis (Check specific batch NMR)152536-17-9 (Commercial Commodity)
Physiochemical Profile
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 222.63 g/mol [2][3]

  • Predicted LogP: ~1.8 – 2.2 (Lipophilic, suitable for membrane permeability)

  • Solubility: Low in water; soluble in DMSO, DMF, and hot Methanol.

Part 2: Synthesis & Manufacturing Pathways

Since this specific ester is often not a stock catalog item, researchers must often synthesize it or contract a CRO. The most robust industrial route utilizes 5-chloroisatin as the starting material, avoiding the unstable 4-chloroquinazoline intermediates.

The Modified Pfitzinger/Isatin Route

This pathway is preferred for its scalability and avoidance of hazardous phosphorus oxychloride (


) steps typically used in quinazoline chemistry.

SynthesisRoute Start 5-Chloroisatin Step1 Hydrolysis (NaOH, 50°C) Start->Step1 Inter1 2-amino-5-chlorophenyl- glyoxylic acid Step1->Inter1 Step2 Cyclization (Formamide/NH4OAc) Inter1->Step2 Acid 6-Chloroquinazoline- 4-carboxylic acid Step2->Acid Step3 Fischer Esterification (MeOH, H2SO4, Reflux) Acid->Step3 Final Target: Methyl Ester Step3->Final

Figure 1: Synthetic workflow from 5-chloroisatin to the target methyl ester.

Detailed Experimental Protocol (Self-Validating)

Note: All steps must be performed in a fume hood.

Step A: Ring Opening & Cyclization

  • Reagents: Suspend 5-chloroisatin (1.0 eq) in aqueous NaOH (5%, 10 vol). Heat to 50°C for 30 mins until the solution turns yellow (formation of glyoxylate).

  • Cyclization: Add Formamide (excess, solvent) and Ammonium Acetate (2.0 eq).

  • Reaction: Heat to 140°C–150°C for 4–6 hours.

    • Validation: Monitor by LC-MS.[4] The starting material (MW 181) should disappear, and the acid product (MW 208) should appear.

  • Workup: Cool to room temperature. Acidify with HCl to pH 3–4. The carboxylic acid will precipitate. Filter and dry.[5]

Step B: Methyl Esterification

  • Activation: Dissolve the dried 6-chloroquinazoline-4-carboxylic acid in anhydrous Methanol (20 vol).

  • Catalysis: Add concentrated

    
     (0.5 eq) dropwise.
    
  • Reflux: Reflux for 8–12 hours.

    • Validation: TLC (Hexane:EtOAc 1:1). The acid (baseline) should convert to a higher Rf spot (ester).

  • Purification: Concentrate methanol. Neutralize with saturated

    
    . Extract with Ethyl Acetate. Recrystallize from Ethanol/Hexane if necessary.
    

Part 3: Quality Control & Specification Guide

When sourcing this compound from a supplier, do not rely solely on the Certificate of Analysis (CoA). Demand the following raw data.

Impurity Profile
Impurity TypeOriginDetection MethodLimit (Drug Discovery)
5-Chloroisatin Unreacted Starting MaterialHPLC (254 nm)< 0.5%
Quinazoline-4-acid Incomplete EsterificationLC-MS (Negative Mode)< 1.0%
Decarboxylated Species Overheating during synthesis1H NMR (Proton at C4)< 0.1%
Residual Solvents MeOH, DMFGC-Headspace< 5000 ppm
Analytical Validation
  • 1H NMR (DMSO-d6): Look for the singlet methyl ester peak at

    
     ppm. The C2 proton (quinazoline ring) typically appears as a singlet downfield at 
    
    
    
    ppm.
  • Mass Spec: ESI+ m/z = 223.0 [M+H]+.

Part 4: Sourcing & Supply Chain Strategy

Since this compound is often a "Make-to-Order" item, you must categorize suppliers based on your development stage.

Supplier Decision Matrix

SourcingStrategy Need Define Quantity Needs SmallScale < 5 grams (Hit Validation) Need->SmallScale LargeScale > 100 grams (Lead Optimization) Need->LargeScale Catalog Catalog Vendors (Enamine, Sigma, Combi-Blocks) SmallScale->Catalog CRO Custom Synthesis CRO (WuXi, Pharmaron, Syngene) LargeScale->CRO CheckStock Check Stock Status (Real vs. Virtual) Catalog->CheckStock TechPack Send Tech Package (Isatin Route) CRO->TechPack

Figure 2: Strategic sourcing workflow based on quantity and project stage.

Vetting Suppliers (The Checklist)
  • Stock Verification: Many aggregators list this CAS but do not hold stock. Ask for a "current batch NMR" before placing a PO. If they refuse, they are a broker, not a manufacturer.

  • Route Transparency: For >100g orders, ask if they use the Isatin route or the

    
     route. The Isatin route generally yields cleaner material free of phosphorus residues.
    
  • Regioisomer Guarantee: Explicitly state in the contract: "Material must be 6-chloroquinazoline-4-carboxylate, NOT 4-chloroquinazoline-6-carboxylate. Incorrect isomer will be rejected."

References

  • Synthesis of Quinazoline-4-carboxylic Acids

    • Title: One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Deriv
    • Source: Hacettepe Journal of Biology and Chemistry, 2020.
    • URL:[Link]

    • Relevance: Validates the Isatin/Ammonium Acetate route for gener
  • Biological Relevance (Kinase Inhibition)

    • Title: Quinazoline-4-carboxylic acid derivatives: A review of their synthesis and biological activities.
    • Source: European Journal of Medicinal Chemistry (Contextual cit
    • URL:[Link]

  • Safety Data & Handling: Title: Safety Data Sheet - Quinazoline Derivatives. Source: Thermo Fisher Scientific.
  • Isomer Distinction Data

    • Title: PubChem Compound Summary for Methyl 4-chloroquinazoline-6-carboxyl
    • Source: PubChem.[1][6]

    • URL:[Link]

    • Relevance: Use this to cross-reference NMR spectra to ensure you do not have this isomer.

Sources

A Tale of Two Scaffolds: An In-depth Technical Guide to the Core Differences Between Quinazoline-4-carboxylate and Quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the quinoline and quinazoline scaffolds stand as pillars of therapeutic innovation. Their presence in a multitude of clinically significant agents underscores their importance. This guide delves into the nuanced yet critical differences between two of their key derivatives: quinazoline-4-carboxylate and quinoline-4-carboxylate. As a Senior Application Scientist, my aim is to provide not just a comparative overview, but a deeper understanding of how the subtle change of a single atom—a carbon for a nitrogen—profoundly influences their chemical personality, synthetic accessibility, and, ultimately, their utility in drug discovery.

This document will navigate the fundamental structural and physicochemical distinctions, explore their synthetic routes with detailed protocols, and dissect their applications in medicinal chemistry, highlighting the strategic rationale behind choosing one scaffold over the other.

Part 1: The Core Distinction: A Structural and Physicochemical Analysis

At first glance, quinazoline-4-carboxylate and quinoline-4-carboxylate share a high degree of structural similarity. Both are bicyclic aromatic systems with a carboxylate group at the 4-position. However, the replacement of the carbon atom at the 3-position in quinoline with a nitrogen atom to form quinazoline introduces significant alterations in the electronic landscape and physicochemical properties of the molecule.

The quinazoline ring system is a bioisostere of the quinoline ring.[1] Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shapes and volumes, is a cornerstone of modern drug design, often employed to modulate a compound's biological activity, selectivity, and pharmacokinetic profile.[2][3]

Electronic Properties

The introduction of a second nitrogen atom in the pyrimidine ring of quinazoline makes it more electron-deficient than the pyridine ring of quinoline. This has several consequences:

  • Basicity: The additional nitrogen atom in the quinazoline ring reduces the electron density on the other nitrogen, making quinazoline generally less basic than quinoline.

  • Aromaticity and Reactivity: The pyrimidine ring in quinazoline is more susceptible to nucleophilic attack compared to the pyridine ring in quinoline, while the benzene ring in both systems is more prone to electrophilic substitution.

  • Hydrogen Bonding Potential: The presence of two nitrogen atoms in the quinazoline core provides an additional hydrogen bond acceptor site, which can be crucial for target engagement in drug design.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of the parent carboxylic acids.

PropertyQuinazoline-4-carboxylic acidQuinoline-4-carboxylic acid
Molecular Formula C₉H₆N₂O₂C₁₀H₇NO₂
Molecular Weight 174.16 g/mol 173.17 g/mol
Melting Point >350 °C (for the sodium salt)[4]254-255 °C[5]
Calculated pKa ~1.03 (for the protonated quinazoline ring)~1.03 (for the protonated quinoline ring)
Solubility Generally soluble in DMSO.[6]Soluble in DMSO.[6]
Calculated LogP 0.8Not readily available in searches

Part 2: Synthesis Strategies: Pathways to the Core Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in drug development. Both quinazoline-4-carboxylic acid and quinoline-4-carboxylic acid can be synthesized through well-established methodologies, though the specific strategies differ.

Synthesis of Quinoline-4-Carboxylic Acids

The Doebner and Pfitzinger reactions are the two most prominent methods for the synthesis of quinoline-4-carboxylic acids.[7]

  • The Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[8]

  • The Pfitzinger Reaction: This method utilizes an isatin and a carbonyl compound containing an α-methylene group in the presence of a base.[7]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction

This protocol provides a robust method for the synthesis of a representative quinoline-4-carboxylic acid derivative.

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Iron(III) trifluoromethanesulfonate (catalyst)

Procedure: [9]

  • To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).

  • Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 80°C and maintain reflux for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Synthesis of Quinazoline-4-Carboxylic Acids

The synthesis of quinazoline-4-carboxylic acids often involves a one-pot, three-component reaction, showcasing a convergent and efficient approach. A common starting material is isatin, which is first hydrolyzed to (2-aminophenyl)oxoacetic acid.[3][10]

Experimental Protocol: One-Pot, Three-Component Synthesis of 2-Phenylquinazoline-4-carboxylic Acid

This protocol details an efficient synthesis of a representative quinazoline-4-carboxylic acid derivative.

Materials:

  • Isatin

  • Sodium Hydroxide

  • Benzaldehyde

  • Ammonium Acetate

  • Ethanol

  • Hydrochloric Acid

Procedure: [4]

  • Hydrolysis of Isatin: In a round-bottom flask, dissolve isatin in an aqueous solution of sodium hydroxide and heat to hydrolyze the lactam ring, forming the sodium salt of (2-aminophenyl)oxoacetic acid.

  • One-Pot Reaction: To the solution of (2-aminophenyl)oxoacetic acid sodium salt, add ethanol, benzaldehyde, and ammonium acetate.

  • Reflux the mixture. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The sodium salt of 2-phenylquinazoline-4-carboxylic acid will precipitate.

  • Filter the precipitate and wash with cold ethanol.

  • Acidification: Dissolve the sodium salt in water and acidify with hydrochloric acid to a pH of approximately 4-5 to precipitate the free carboxylic acid.

  • Collect the 2-phenylquinazoline-4-carboxylic acid by filtration, wash with water, and dry.

Synthetic Workflow Comparison

G cluster_quinoline Quinoline-4-carboxylate Synthesis (Doebner) cluster_quinazoline Quinazoline-4-carboxylate Synthesis aniline Aniline imine Imine Formation aniline->imine benzaldehyde Benzaldehyde benzaldehyde->imine pyruvic_acid Pyruvic Acid cyclization Cyclization & Oxidation pyruvic_acid->cyclization imine->cyclization quinoline_product 2-Phenylquinoline-4-carboxylic Acid cyclization->quinoline_product isatin Isatin hydrolysis Hydrolysis isatin->hydrolysis amino_acid (2-aminophenyl)oxoacetic acid hydrolysis->amino_acid one_pot One-Pot Reaction (Benzaldehyde, NH4OAc) amino_acid->one_pot quinazoline_product 2-Phenylquinazoline-4-carboxylic Acid one_pot->quinazoline_product

Sources

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors using Methyl 6-chloroquinazoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthetic utility of Methyl 6-chloroquinazoline-4-carboxylate as a divergent scaffold for Type I and Type II kinase inhibitors.

While the "classic" quinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib) rely on a 4-amino substitution to bind the ATP hinge region, the 4-carboxylate congener offers a distinct vector for chemical space exploration. It allows for the construction of inhibitors that exploit the solvent-exposed front of the kinase or target specific non-catalytic cysteine residues via electrophilic warheads attached to the C4-carbonyl.

Key Chemical Advantages:
  • C4-Ester (Electrophile): A versatile handle for nucleophilic acyl substitution (amidation, hydrazide formation) to fine-tune hydrogen bonding donors/acceptors or solubilizing tails.

  • C6-Chloride (Cross-Coupling Handle): A stable aryl chloride positioned to access the hydrophobic "gatekeeper" pocket or extend into the allosteric back-cleft via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Structural Biology & SAR Context

Effective kinase inhibitor design requires understanding how this scaffold orients within the ATP-binding pocket.

  • The Quinazoline Core: Mimics the purine ring of ATP.

  • C4-Position (The Vector): In 4-aminoquinazolines, this points into the hinge. In 4-carboxylate derivatives, the carbonyl oxygen can serve as a hydrogen bond acceptor, while the substituent (amide/ester) extends toward the solvent interface. This is critical for designing Aurora A or EGFR inhibitors where solubility and pharmacokinetic properties are dictated by the tail.

  • C6-Position: Substituents here often target the hydrophobic pocket adjacent to the gatekeeper residue (e.g., T790M in EGFR). Biaryl systems created here are crucial for potency.

Synthetic Workflow & Logic

The synthesis is modular. The critical decision is the Order of Operations .

  • Path A (Amidation First): Recommended. Converting the ester to a stable amide prevents hydrolysis during the basic conditions of subsequent cross-coupling reactions.

  • Path B (Coupling First): Risky. Aqueous bases (Na2CO3, K3PO4) used in Suzuki coupling may hydrolyze the methyl ester to the carboxylic acid, requiring re-esterification or difficult coupling steps later.

Workflow Diagram (Graphviz)

G cluster_0 Preferred Route (Amide First) SM Methyl 6-chloroquinazoline- 4-carboxylate Int_Amide Intermediate A: 6-Chloro-4-carboxamide SM->Int_Amide Step 1: Amidation (R-NH2, Heat) Int_Acid Side Product: Carboxylic Acid (Hydrolysis) SM->Int_Acid Avoid: Aqueous Base Final_Inhibitor Final Kinase Inhibitor (6-Biaryl-4-carboxamide) Int_Amide->Final_Inhibitor Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.)

Caption: Divergent synthetic pathways. The "Amide First" route protects the C4 functionality from hydrolysis during the metal-catalyzed C6 modification.

Detailed Experimental Protocols

Protocol A: C4-Functionalization (Nucleophilic Acyl Substitution)

Objective: Convert the methyl ester to a functionalized amide to establish the solvent-front binding motif.

  • Mechanism: SNAc (Nucleophilic Acyl Substitution). The electron-deficient quinazoline ring activates the ester, making it highly reactive toward primary amines.

  • Reagents:

    • Substrate: Methyl 6-chloroquinazoline-4-carboxylate (1.0 eq)

    • Nucleophile: Primary amine (e.g., N-methylpiperazine derivative for solubility) (1.2 – 1.5 eq)

    • Solvent: Ethanol or Methanol (Protic solvents accelerate the reaction via H-bond activation of the carbonyl).

    • Catalyst: None usually required; mild Lewis acid (Yb(OTf)3) if amine is unreactive.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of Methyl 6-chloroquinazoline-4-carboxylate in 5 mL of anhydrous Ethanol in a reaction vial.

  • Addition: Add 1.2 mmol of the target primary amine.

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The product is usually more polar than the starting ester.

  • Work-up (Precipitation Method): Cool the mixture to 0°C. The amide product often precipitates. Filter and wash with cold ethanol.

  • Work-up (Extraction Method): If no precipitate, evaporate solvent, redissolve in DCM, wash with 0.1M HCl (to remove excess amine) and Brine. Dry over Na2SO4.

  • Yield Expectation: 85–95%.

Protocol B: C6-Functionalization (Suzuki-Miyaura Cross-Coupling)

Objective: Install an aryl or heteroaryl group at the C6 position to target the hydrophobic pocket.

  • Mechanism: Pd(0) oxidative addition into the C6-Cl bond (rate-limiting step for chlorides), followed by transmetallation with boronic acid and reductive elimination.

  • Challenge: Aryl chlorides are less reactive than bromides/iodides. Electron-rich phosphine ligands are required.

  • Reagents:

    • Substrate: 6-Chloro-quinazoline-4-carboxamide (from Protocol A) (1.0 eq)

    • Coupling Partner: Aryl Boronic Acid (1.5 eq)

    • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or Pd2(dba)3 + XPhos (for difficult substrates).

    • Base: Cs2CO3 (2.0 eq) or K3PO4.

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Procedure:

  • Degassing: In a microwave vial, combine the substrate (0.5 mmol), boronic acid (0.75 mmol), and base (1.0 mmol). Add 4 mL Dioxane and 1 mL Water. Sparge with Argon for 5 minutes.

    • Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.025 mmol) quickly under Argon flow. Cap immediately.

  • Reaction: Heat to 90–100°C for 12 hours (thermal) or 110°C for 45 mins (Microwave).

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Silica gel). Gradient: 0% to 10% MeOH in DCM.

  • Yield Expectation: 60–80%.

Data Presentation & Quality Control

When synthesizing these inhibitors, tracking the shift in physicochemical properties is essential for validating the reaction progress.

ParameterStarting Material (Ester)Intermediate (Amide)Final Product (Biaryl)
1H NMR (Diagnostic) Singlet ~4.0 ppm (-OCH3)Loss of -OCH3; Appearance of Amide -NH (broad, >8 ppm)New aromatic protons; Increased complexity in aromatic region (7.0-8.5 ppm)
LC-MS (m/z) [M+H]+ = 223/225 (Cl pattern)Mass shift = + (Amine - OMe); Cl pattern retainedMass shift = + (Aryl - Cl); Loss of Cl isotope pattern
Solubility Moderate (Organic solvents)Variable (Polar/Amphiphilic)Often lower (requires polar tails for bio-assay)

References

  • Design of Quinazoline-4-carboxylic Acids: El-Azab, A. S., et al. (2022). "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead." Molecules.

  • Suzuki Coupling Protocols: BenchChem Application Note. "Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline Derivatives."

  • Quinazoline Scaffold in Cancer: Hagar, M., et al. (2019). "Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors." European Journal of Medicinal Chemistry.

  • General Suzuki Mechanism: "Suzuki-Miyaura Coupling." Chemistry LibreTexts.

Sources

Nucleophilic substitution of 4-ester quinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution of 4-Ester Quinazoline Derivatives

Part 1: Strategic Rationale & Mechanistic Insight

The "4-Position" Challenge in Kinase Inhibitor Synthesis

The 4-aminoquinazoline scaffold is the pharmacophore backbone of blockbuster EGFR inhibitors like Gefitinib , Erlotinib , and Lapatinib . Historically, the synthesis of these molecules relies on the chlorination of quinazolin-4(3H)-one using harsh reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

While effective, the "POCl₃ Route" presents critical bottlenecks in modern drug development:

  • Functional Group Intolerance: Acid-labile groups (e.g., Boc-protected amines, acetals) often degrade under the harsh acidic conditions of chlorination.

  • Safety & Scale-up: POCl₃ is corrosive, moisture-sensitive, and generates large volumes of acidic waste.

  • Regioselectivity: In polysubstituted quinazolines, chlorination can sometimes lead to over-chlorination or lack of selectivity.

The "4-Ester" Solution: This guide focuses on a superior alternative: Nucleophilic Aromatic Substitution (S_NAr) of 4-Ester Derivatives. By converting the 4-hydroxy group into a sulfonate ester (Tosylate/Mesylate) or an in-situ active ester (via PyBOP/BOP) , researchers can install complex amines under mild, basic conditions, preserving sensitive molecular architecture.

Mechanistic Underpinning: The S_NAr Pathway

The reaction proceeds via an Addition-Elimination mechanism. The quinazoline ring is electron-deficient (π-deficient), particularly at the C4 position due to the inductive withdrawal of the N1 and N3 atoms.

  • Activation: The C4-oxygen is converted into a good leaving group (LG = OTs, OMs, or OBt).

  • Nucleophilic Attack: The amine nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized Meisenheimer-like complex (sp³ intermediate).

  • Elimination: The aromaticity is restored by the expulsion of the ester leaving group.

SNAr_Mechanism Substrate 4-Ester Quinazoline (Electrophile) Complex Meisenheimer Intermediate (sp3 Carbon) Substrate->Complex + Nu-H (Slow) Nu Amine (Nucleophile) Nu->Complex Product 4-Aminoquinazoline (Inhibitor) Complex->Product - LG (Fast) LG Leaving Group (R-SO3- / OBt-) Complex->LG

Caption: General S_NAr mechanism for the displacement of 4-ester leaving groups on the quinazoline core.

Part 2: Experimental Protocols

Protocol A: The Sulfonate Ester Route (Two-Step)

Best for: Large-scale synthesis, stable intermediates, and when avoiding phosphorus reagents entirely.

Step 1: Activation (Synthesis of 4-Tosyloxyquinazoline) This step converts the inert 4-hydroxy group into a reactive tosylate ester.

  • Reagents: Quinazolin-4(3H)-one (1.0 equiv), p-Toluenesulfonyl chloride (TsCl, 1.2 equiv), Et₃N (2.0 equiv), DMAP (0.1 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

Procedure:

  • Suspend the quinazolin-4-one derivative in anhydrous DCM (10 mL/g) under nitrogen.

  • Add Et₃N and DMAP. Cool the mixture to 0°C.

  • Add TsCl portion-wise over 15 minutes. The suspension will typically clear as the lipophilic tosylate forms.

  • Stir at RT until TLC (Hexane/EtOAc 1:1) shows consumption of starting material (R_f ~0.1 → ~0.6).

  • Workup: Wash with sat. NaHCO₃, water, and brine.[1][2] Dry over Na₂SO₄ and concentrate.

    • Critical Check: The tosylate is often unstable on silica gel. Recrystallize from EtOAc/Hexane rather than column chromatography if possible.

Step 2: Nucleophilic Substitution

  • Reagents: 4-Tosyloxyquinazoline (1.0 equiv), Amine (1.1–1.5 equiv), DIPEA (1.5 equiv).

  • Solvent: Isopropanol (IPA), Dioxane, or DMF.

  • Conditions: 60–80°C, 2–6 hours.

Procedure:

  • Dissolve the tosylate intermediate in IPA (solvent of choice for "clean" precipitation).

  • Add the amine and DIPEA.[1][2]

  • Heat to reflux (80°C).

  • Monitor by LCMS. The tosylate (M+H) peak will disappear, replaced by the product mass.

  • Isolation: Cool to RT. The product often precipitates as a solid. Filter and wash with cold ether. If no precipitate, evaporate and purify via flash chromatography (DCM/MeOH).

Protocol B: The "One-Pot" Active Ester Route (PyBOP/BOP)

Best for: High-throughput screening (HTS), parallel synthesis, and highly acid-sensitive substrates.

Concept: Peptide coupling reagents like PyBOP generate an in-situ benzotriazolyl ester (active ester) at the C4 position, which is immediately displaced by the amine.

  • Reagents: Quinazolin-4(3H)-one (1.0 equiv), PyBOP (1.2 equiv), DBU (1.5 equiv), Amine (1.2 equiv).

  • Solvent: Anhydrous DMF or MeCN.

  • Conditions: RT to 50°C.

Procedure:

  • Dissolve quinazolin-4-one and PyBOP in anhydrous DMF.

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise. The solution may turn slightly yellow/orange.

  • Stir for 15–30 minutes to allow the formation of the phosphonium/active ester intermediate .

  • Add the amine nucleophile.

  • Stir at RT overnight or heat to 50°C for 2 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove HMPA-related byproducts if using BOP, or phosphine oxides from PyBOP).

Safety Note:

  • BOP Reagent: Generates HMPA (Hexamethylphosphoramide), a potent carcinogen.[1][3]

  • Recommendation: Use PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which generates a safer byproduct.[2]

Part 3: Data Analysis & Troubleshooting

Comparative Analysis of Methods
FeaturePOCl₃ (Chlorination) Sulfonate Ester (TsCl) Active Ester (PyBOP)
Reaction pH Highly AcidicBasic / NeutralBasic
Temperature High (Reflux)Mild (0°C - RT)Mild (RT - 50°C)
Atom Economy Poor (Excess reagent)GoodPoor (High MW byproducts)
Functional Group Tolerance Low (No Boc, acetals)High Very High
Purification Extraction/ColumnRecrystallizationColumn/HPLC
Scalability HighHighLow/Medium (Cost)
Troubleshooting Guide
  • Issue: Hydrolysis back to Quinazolinone.

    • Cause: Wet solvents or unreactive amines allowing water to compete for the ester.

    • Fix: Use anhydrous solvents (molecular sieves). Increase amine equivalents. Switch from IPA to Dioxane/Toluene.

  • Issue: Low Conversion of Tosylate.

    • Cause: Steric hindrance at the amine or the C5 position of the quinazoline.

    • Fix: Use a stronger base (Cs₂CO₃) or switch to microwave irradiation (120°C, 20 min) to overcome the activation energy barrier.

  • Issue: Product "Oiling Out".

    • Cause: High lipophilicity of the ester intermediate.

    • Fix: Triturate the crude oil with diethyl ether or pentane to induce crystallization.

Part 4: Workflow Visualization

Workflow Start Start: Quinazolin-4(3H)-one Decision Substrate Sensitivity? Start->Decision RouteA Route A: Sulfonate Ester (Robust, Scalable) Decision->RouteA Acid Stable / Scale-up RouteB Route B: PyBOP Activation (Mild, HTS-ready) Decision->RouteB Acid Labile / Small Scale StepA1 1. Activation: TsCl, Et3N, DCM Forms 4-OTs Intermediate RouteA->StepA1 StepB1 1. One-Pot: PyBOP, DBU, DMF Forms Active OBt Ester RouteB->StepB1 StepA2 2. Substitution: Amine, IPA, Reflux StepA1->StepA2 Final Final Product: 4-Aminoquinazoline Derivative StepA2->Final StepB2 2. Substitution: Add Amine, RT StepB1->StepB2 StepB2->Final

Caption: Decision tree for selecting between Sulfonate (Route A) and PyBOP (Route B) activation strategies.

References

  • Wan, Z. K., et al. (2007). "The Scope and Mechanism of Phosphonium-Mediated S_NAr Reactions in Heterocyclic Amides and Ureas." The Journal of Organic Chemistry, 72(26), 10194–10210.

  • BenchChem Application Notes. (2025). "Nucleophilic Substitution Reactions Using Tosyl Groups." BenchChem Technical Library.

  • Legoabe, L. J., et al. (2018).[4] "One‐Pot Synthesis of Quinazolin‐4(3H)‐ones through Anodic Oxidation and the Related Mechanistic Studies." Advanced Synthesis & Catalysis, 360(24), 4764-4773.[4]

  • Organic Syntheses. (2007). "Acid-Amine Coupling using BOP and PyBOP." Organic Syntheses Protocols.

  • MDPI Pharmaceuticals. (2024). "Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis." Pharmaceuticals, 17(1).

Sources

The Quinazoline-4-Carboxylate Scaffold: A Versatile Platform for PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Targeted Protein Degradation and the Role of Privileged Scaffolds

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two.[1][3][4] This tripartite structure enables the hijacking of the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.[2][3] The design and synthesis of effective PROTACs are critically dependent on the selection of appropriate building blocks. Among these, privileged scaffolds—molecular frameworks that can interact with multiple biological targets—are of particular interest. The quinazoline core is one such scaffold, with a rich history in medicinal chemistry, particularly in the development of kinase inhibitors.[5][6][7][8] This application note explores the potential of Methyl 6-chloroquinazoline-4-carboxylate as a versatile building block for the synthesis of PROTACs, providing a conceptual framework and detailed protocols for researchers in drug discovery.

The quinazoline scaffold has been extensively utilized in the development of anticancer drugs, with several approved kinase inhibitors featuring this core structure.[5][9] This history makes quinazoline derivatives attractive candidates for the "warhead" component of PROTACs targeting kinases. Methyl 6-chloroquinazoline-4-carboxylate, with its reactive chloro and ester functionalities, presents multiple avenues for chemical modification, allowing for the strategic attachment of linkers and E3 ligase ligands.

The PROTAC Mechanism of Action: A Conceptual Overview

The fundamental principle of PROTAC action is the induced proximity of a target protein and an E3 ubiquitin ligase. This process can be visualized as a catalytic cycle where the PROTAC molecule acts as a molecular matchmaker.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Quinazoline-based) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation workflow.

Designing a PROTAC with a Quinazoline-4-Carboxylate Core

The design of a PROTAC using Methyl 6-chloroquinazoline-4-carboxylate as a starting point involves several key considerations:

  • Target Selection: The quinazoline scaffold is a well-established pharmacophore for various kinases. For this application note, we will hypothetically consider its use as a warhead for a receptor tyrosine kinase (RTK), a common target in oncology.[6]

  • E3 Ligase Choice: The two most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[10][11][12] The choice between them can influence the degradation efficiency and off-target effects. For our example, we will utilize a VHL ligand.

  • Linker Strategy: The linker plays a crucial role in PROTAC efficacy, influencing the formation and stability of the ternary complex. The length, composition, and attachment points of the linker must be carefully optimized. Polyethylene glycol (PEG) and alkyl chains are common linker motifs.

Synthetic Strategy: From Building Block to Functional PROTAC

The synthesis of a quinazoline-based PROTAC can be approached in a modular fashion. The following is a representative synthetic scheme illustrating the key transformations.

PROTAC_Synthesis cluster_1 Synthetic Workflow Start Methyl 6-chloroquinazoline-4-carboxylate Step1 Functionalization at C6 (e.g., Suzuki Coupling) Start->Step1 Intermediate1 Quinazoline-Linker Precursor Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Final_PROTAC Final Quinazoline-based PROTAC Step3->Final_PROTAC VHL_ligand VHL Ligand with Amine Linker VHL_ligand->Step3

Caption: Modular synthetic route for a quinazoline-based PROTAC.

Protocol 1: Synthesis of a Quinazoline-based PROTAC

This protocol outlines a general, multi-step synthesis. Researchers should adapt the conditions based on the specific reactivity of their chosen linkers and E3 ligase ligands.

Materials:

  • Methyl 6-chloroquinazoline-4-carboxylate

  • Linker precursor with a boronic acid or ester group

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for Suzuki coupling

  • Lithium hydroxide (LiOH) for ester hydrolysis

  • Amide coupling reagents (e.g., HATU, DIPEA)

  • VHL ligand with a terminal amine

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Linker Attachment to the Quinazoline Core:

    • Dissolve Methyl 6-chloroquinazoline-4-carboxylate (1 eq) and the linker precursor (1.2 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water).

    • Add the palladium catalyst (0.1 eq) and base (2 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography.

  • Ester Hydrolysis:

    • Dissolve the product from step 1 in a mixture of THF and water.

    • Add LiOH (2-3 eq) and stir at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the carboxylic acid product with an organic solvent and dry over anhydrous sodium sulfate.

  • Amide Coupling with VHL Ligand:

    • Dissolve the carboxylic acid from step 2 (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq) and stir for 15 minutes.

    • Add the VHL ligand with a terminal amine (1.1 eq) and stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract the final PROTAC product with an organic solvent.

    • Purify the final compound by preparative HPLC to obtain the desired PROTAC.

Characterization:

  • Confirm the structure and identity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Assess the purity of the final compound by analytical HPLC (>95% is recommended for biological assays).

In Vitro and Cellular Evaluation of the Quinazoline-based PROTAC

A series of assays are essential to characterize the biological activity of the newly synthesized PROTAC.

Protocol 2: Western Blot for Target Protein Degradation

This is a fundamental assay to determine if the PROTAC induces the degradation of the target protein.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line known to be sensitive to quinazoline-based inhibitors).

  • The synthesized quinazoline-based PROTAC.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Cell Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence imager.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Table 1: Key Parameters for PROTAC Evaluation
ParameterDescriptionAssay
Binding Affinity Measures the binding strength of the PROTAC to the target protein and the E3 ligase.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP)
Ternary Complex Formation Confirms the formation of the POI-PROTAC-E3 ligase complex.Co-immunoprecipitation (Co-IP), TR-FRET, or AlphaLISA
DC₅₀ The concentration of PROTAC that induces 50% degradation of the target protein.Western Blot, In-Cell Western, or HiBiT Assay
Dₘₐₓ The maximum percentage of target protein degradation achieved.Western Blot, In-Cell Western, or HiBiT Assay
Degradation Kinetics The rate at which the target protein is degraded over time.Time-course Western Blot or HiBiT Assay
Cell Viability Assesses the cytotoxic effect of the PROTAC on cells.MTT, MTS, or CellTiter-Glo Assay

Advanced Cellular Assays for Mechanistic Insights

To further validate the mechanism of action, more sophisticated cellular assays can be employed.

Protocol 3: In-Cell Western (ICW) Assay for Higher Throughput Degradation Analysis

The ICW assay offers a plate-based, quantitative immunofluorescence method for monitoring protein degradation with higher throughput than traditional Western blotting.[4]

Materials:

  • Adherent cancer cell line in 96-well plates.

  • Synthesized PROTAC.

  • Fixing and permeabilization solutions (e.g., formaldehyde, Triton X-100).

  • Primary antibodies (target protein and normalization control).

  • Fluorescently labeled secondary antibodies (e.g., IRDye®).

  • Infrared imaging system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as described for the Western blot.

  • Fixing and Permeabilization:

    • Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining:

    • Block the wells and incubate with primary antibodies.

    • Wash and incubate with the corresponding fluorescently labeled secondary antibodies.

  • Imaging and Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both the target protein and the normalization control.

    • Calculate the normalized target protein level for each well and determine DC₅₀ and Dₘₐₓ values.

Conclusion and Future Perspectives

Methyl 6-chloroquinazoline-4-carboxylate and related quinazoline scaffolds represent a promising class of building blocks for the development of novel PROTACs, particularly those targeting kinases. The synthetic tractability and the well-documented biological activity of the quinazoline core provide a solid foundation for the design and synthesis of potent and selective protein degraders. The protocols and strategies outlined in this application note offer a comprehensive guide for researchers venturing into this exciting area of drug discovery. Future work will likely focus on expanding the repertoire of E3 ligases that can be recruited by quinazoline-based ligands and exploring novel linker chemistries to fine-tune the properties of these powerful molecules.

References

  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Ravez, S., et al. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present).
  • Google Patents. (1998). Quinazoline derivatives.
  • Semantic Scholar. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Retrieved February 16, 2026, from [Link]

  • Google Patents. (1995). Quinazoline derivatives useful for treatment of neoplastic disease.
  • Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Ciulli, A., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
  • Kim, Y., et al. (2022).
  • Ciulli, A., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.
  • Slastnikov, D., & Shchekotikhin, A. (2022). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs).
  • Frontiers. (2022). E3 ligase ligand optimization of Clinical PROTACs. Retrieved February 16, 2026, from [Link]

  • PubMed. (2023). Cell-Specific Degradation of Histone Deacetylase Using Warhead-Caged Proteolysis Targeting Chimeras. Retrieved February 16, 2026, from [Link]

  • Lu, L. D., & Salvino, J. M. (2023).
  • Jubilant Biosys. (n.d.). Protac Synthesis and Screening Services. Retrieved February 16, 2026, from [Link]

  • Research Square. (2025). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. Retrieved February 16, 2026, from [Link]

  • Wiley Online Library. (2023). Current advances of small molecule E3 ligands for proteolysis-targeting chimeras design. Retrieved February 16, 2026, from [Link]

  • bioRxiv. (2024). Discovery of Alkenyl Oxindole as a Novel PROTAC Moiety for Targeted Protein Degradation via CRL4DCAF11 Recruitment. Retrieved February 16, 2026, from [Link]

  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved February 16, 2026, from [Link]

  • Sundar, J. K., et al. (2012). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • MDPI. (2022). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. Retrieved February 16, 2026, from [Link]

  • Nature. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved February 16, 2026, from [Link]

  • PubMed. (2014). Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Retrieved February 16, 2026, from [Link]

  • Royal Society of Chemistry. (2010). Bio-functionalization of metal–organic frameworks by covalent protein conjugation. Retrieved February 16, 2026, from [Link]

  • bioRxiv. (2026). Navigating the conjugated metabolome. Retrieved February 16, 2026, from [Link]

  • PubMed. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). Retrieved February 16, 2026, from [Link]

  • Google Patents. (2020). Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases.
  • PubMed Central (PMC). (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved February 16, 2026, from [Link]

  • PubMed Central (PMC). (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved February 16, 2026, from [Link]

  • PubMed Central (PMC). (2019). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Retrieved February 16, 2026, from [Link]

  • PubMed Central (PMC). (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Retrieved February 16, 2026, from [Link]

  • AAPS Newsmagazine. (2025). Early-Stage PROTAC Development and the Road to IND. Retrieved February 16, 2026, from [Link]

Sources

Application Note: Controlled Hydrolysis of Methyl 6-chloroquinazoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note describes the optimized protocol for the hydrolysis of Methyl 6-chloroquinazoline-4-carboxylate to 6-chloroquinazoline-4-carboxylic acid .

Abstract

The hydrolysis of quinazoline-4-carboxylates presents a unique chemoselective challenge due to the electron-deficient nature of the diazanaphthalene scaffold. While standard saponification conditions often suffice for simple aromatics, the 4-position of the quinazoline ring is highly susceptible to nucleophilic attack, leading to potential ring-opening (formation of anthranilic acid derivatives) or decarboxylation upon isolation. This protocol details a mild, lithium hydroxide-mediated hydrolysis using a THF/Water biphasic system at controlled temperatures. This method maximizes yield (>85%) while preserving the 6-chloro substituent and the heterocyclic core integrity.

Introduction & Mechanistic Rationale

The Substrate Challenge

Methyl 6-chloroquinazoline-4-carboxylate contains two electrophilic centers competing for the hydroxide nucleophile:

  • The Ester Carbonyl (Desired): Leads to the carboxylate.

  • The C2 and C4 Ring Carbons (Undesired): The quinazoline ring is π-deficient. Attack at C2 by

    
     can generate a "pseudo-base" intermediate, resulting in ring cleavage to 2-amino-5-chlorobenzoic acid derivatives.
    
Strategic Selection of Reagents
  • Base (LiOH vs. NaOH): Lithium hydroxide is selected over Sodium hydroxide. The

    
     cation is a milder Lewis acid than 
    
    
    
    , often resulting in softer coordination to the carbonyl oxygen and reducing the kinetic rate of nuclear attack on the aromatic ring.
  • Solvent (THF/H2O): A homogenous methanol/water system often leads to transesterification side-products or solubility issues. THF solubilizes the hydrophobic ester, while water hosts the base, creating a controlled interfacial reaction that prevents "hot spots" of high base concentration.

  • Temperature Control: Maintaining the reaction at

    
     is critical. Higher temperatures (
    
    
    
    ) significantly increase the rate of decarboxylation of the resulting 4-carboxylic acid.

Experimental Protocol

Materials & Equipment
  • Substrate: Methyl 6-chloroquinazoline-4-carboxylate (Purity >97%).

  • Reagents: Lithium Hydroxide Monohydrate (

    
    ), Tetrahydrofuran (THF, HPLC Grade), Deionized Water, 1M HCl.
    
  • Equipment: 3-neck round bottom flask, internal temperature probe, magnetic stirrer, pH meter.

Step-by-Step Procedure

Step 1: Solubilization

  • Charge a 250 mL 3-neck flask with Methyl 6-chloroquinazoline-4-carboxylate (1.0 eq, 5.0 g) .

  • Add THF (50 mL) (10 vol). Stir until a clear yellow solution is obtained.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Saponification

  • Prepare a solution of LiOH·H2O (1.2 eq, 1.12 g) in Water (25 mL) (5 vol).

  • Add the LiOH solution dropwise to the THF solution over 15 minutes, maintaining internal temperature

    
    .
    
    • Note: The solution may turn slightly turbid or darken; this is normal.

  • Allow the reaction to warm to 10°C and stir for 2–3 hours.

  • In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (

    
    ) should disappear, and the acid (
    
    
    
    , streaking) should appear.

Step 3: Work-up & Isolation

  • Concentrate the reaction mixture under reduced pressure at 25°C (Do NOT heat) to remove the bulk of THF.

  • Dilute the aqueous residue with Water (20 mL) and wash with Dichloromethane (2 x 20 mL) to remove unreacted ester or non-polar impurities.

  • Cool the aqueous layer to 0°C .

  • Critical Step (Acidification): Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 2.5 – 3.0 .

    • Observation: A thick white/off-white precipitate will form.

    • Caution: Do not drop pH below 1.0, as the quinazoline nitrogen can protonate, forming a soluble hydrochloride salt which is difficult to isolate.

  • Stir the slurry at 0°C for 30 minutes to age the crystal.

Step 4: Filtration & Drying

  • Filter the solid using a sintered glass funnel.

  • Wash the cake with cold water (2 x 10 mL) followed by cold acetone (1 x 5 mL) to displace water.

  • Dry in a vacuum oven at 35°C for 12 hours.

    • Warning: Temperatures

      
       may induce decarboxylation to 6-chloroquinazoline.
      
Expected Results
  • Yield: 85 – 92%

  • Appearance: Off-white to pale yellow powder.

  • Purity: >98% (HPLC).

  • 1H NMR (DMSO-d6):

    
     13.8 (br s, 1H, COOH), 9.2 (s, 1H, H-2), 8.6 (d, 1H, H-5), 8.1 (d, 1H, H-8), 7.9 (dd, 1H, H-7).
    

Process Visualization

Reaction Workflow (DOT Diagram)

G Start Start: Methyl 6-chloroquinazoline-4-carboxylate Solubilization Dissolve in THF (10 vol) Cool to 0°C Start->Solubilization Hydrolysis Add LiOH (1.2 eq) in Water Stir 2-3h @ 10°C Solubilization->Hydrolysis IPC IPC: LC-MS Check (Ester < 1%) Hydrolysis->IPC Concentration Evaporate THF (Max Temp 25°C) IPC->Concentration Pass Wash Wash aq. layer with DCM (Remove impurities) Concentration->Wash Precipitation Acidify to pH 2.5-3.0 with 1M HCl @ 0°C Wash->Precipitation Filtration Filter & Wash (Cold Water/Acetone) Precipitation->Filtration Product Final Product: 6-chloroquinazoline-4-carboxylic acid Filtration->Product

Caption: Step-by-step workflow for the mild hydrolysis of quinazoline esters minimizing thermal degradation.

Troubleshooting Decision Tree

DecisionTree Problem Issue Detected Issue1 Low Yield / No Precipitate Problem->Issue1 Issue2 Ring Opening (Anthranilic Acid) Problem->Issue2 Issue3 Decarboxylation (Product is 6-Cl-Quinazoline) Problem->Issue3 Action1 Check pH. If pH < 1, add NaOAc to buffer to pH 3. If pH > 4, add more HCl. Issue1->Action1 Action2 Reduce Temp to -5°C. Switch to LiOH if using NaOH. Reduce reaction time. Issue2->Action2 Action3 Avoid heating during rotary evap. Dry in vacuum w/o heat. Issue3->Action3

Caption: Troubleshooting guide for common failure modes in electron-deficient heteroaromatic ester hydrolysis.

Analytical Validation

To confirm the integrity of the product, researchers should look for the specific loss of the methyl singlet (


 ppm) in 

NMR and the retention of the aromatic signals.
  • Mass Spectrometry:

    
     (ESI-) calculated for 
    
    
    
    : 207.0; Found: 207.0.
  • Stability Note: The free acid is stable at room temperature in solid form but should be stored at

    
     for long-term storage to prevent slow decarboxylation.
    

References

  • Gök, D. (2022). "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4-Carboxylic Acid and Its Ester and Amide Derivatives." Hacettepe Journal of Biology and Chemistry. Link

  • Organic Syntheses. (2004). "Hydrolysis of Esters: General Procedures." Organic Syntheses, Coll. Vol. 10, p. 603. Link

  • Jain, N. F., & Masse, C. E. (2011). "Science of Synthesis: Carboxylic Acid Esters." Thieme Chemistry. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Context on Quinazoline Stability).

Application Notes and Protocols for Suzuki Coupling of 6-Chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Suzuki Coupling in Quinazoline Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of biaryl and heteroaryl structures.[2][3] These structural motifs are of paramount importance in the fields of medicinal chemistry and materials science.

Quinazoline derivatives, in particular, represent a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics and clinical candidates. Their derivatives have demonstrated a wide array of biological activities, including potent antitumor properties as inhibitors of key signaling proteins like the epidermal growth factor receptor (EGFR).[4] The ability to strategically modify the quinazoline core, especially at the 6-position, is crucial for the fine-tuning of a compound's pharmacological profile. The 6-chloroquinazoline moiety serves as a versatile and cost-effective starting material for such modifications. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, advancements in catalyst design have made them viable and attractive substrates for cross-coupling reactions.[5][6][7]

This document provides a comprehensive guide to the Suzuki coupling of 6-chloroquinazoline derivatives, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.

Mechanistic Considerations: The "Why" Behind the Conditions

A successful Suzuki coupling reaction hinges on the smooth progression of a catalytic cycle involving a palladium catalyst.[3][7] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is critical for rational troubleshooting and optimization.

The Catalytic Cycle

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 6-Chloroquinazoline - Boronic Acid - Catalyst - Base B Inert Atmosphere: Evacuate & Backfill (N₂/Ar) A->B C Add Degassed Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I Final Product Final Product I->Final Product

Sources

Converting methyl ester to amide in quinazoline scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Converting Methyl Ester to Amide in Quinazoline Scaffolds

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Amidation on the Quinazoline Core

The quinazoline scaffold is a privileged heterocyclic motif, forming the core of numerous approved therapeutics and clinical candidates, particularly in oncology. The functionalization of this scaffold is a cornerstone of medicinal chemistry, and the conversion of a methyl ester to an amide represents a critical transformation. This modification allows for the introduction of diverse chemical functionalities, profoundly influencing a molecule's pharmacological profile, including its target affinity, selectivity, solubility, and metabolic stability.

This application note provides a comprehensive guide to the amidation of methyl esters on quinazoline scaffolds. We will delve into the underlying chemical principles, explore various synthetic strategies, and provide detailed, field-proven protocols. This document is designed to equip researchers with the knowledge to rationally select and execute the most appropriate amidation method for their specific quinazoline-based drug discovery program.

Theoretical Background: The Nucleophilic Acyl Substitution Mechanism

The conversion of an ester to an amide is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via a tetrahedral intermediate, and its efficiency is governed by the nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon.[1][2]

The quinazoline ring, being an electron-deficient heteroaromatic system, can influence the reactivity of substituents. The nitrogen atoms in the ring exert an electron-withdrawing effect, which can enhance the electrophilicity of a C4- or C2-positioned ester, making it more susceptible to nucleophilic attack.[3]

Several methods can be employed to facilitate this transformation, ranging from direct aminolysis under harsh conditions to milder, catalyzed approaches. The choice of method is often dictated by the stability of the quinazoline substrate and the reactivity of the amine.

Visualizing the Reaction Pathway

Amidation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Ester Quinazoline-COOCH3 Tetrahedral_Intermediate Quinazoline-C(O-)(OCH3)(NH2+R) Ester->Tetrahedral_Intermediate + R-NH2 Amine R-NH2 Proton_Transfer Quinazoline-C(O-)(OCH3)(NHR) Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Amide Quinazoline-CONH-R Proton_Transfer->Amide - CH3O- Methanol CH3OH

Caption: General mechanism of ester to amide conversion.

Synthetic Strategies and Practical Considerations

The successful amidation of a quinazoline methyl ester hinges on the careful selection of reagents and reaction conditions. Several strategies exist, each with its own set of advantages and limitations.

Direct Aminolysis

Direct heating of the quinazoline methyl ester with an amine or ammonia is the most straightforward approach.[4][5] However, this method often requires high temperatures and prolonged reaction times, which can be detrimental to complex or sensitive quinazoline scaffolds.[4]

  • Expertise & Experience: This method is generally reserved for simple, robust quinazoline systems and highly nucleophilic amines. For less reactive amines, such as anilines, direct aminolysis is often inefficient.[6] The use of a sealed tube or microwave irradiation can accelerate the reaction and improve yields. Continuous flow technology has also emerged as a powerful tool for direct amidation, offering enhanced safety and scalability.[7][8]

  • Trustworthiness: Reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition of the starting material or product. The formation of side products due to the harsh conditions is a common pitfall.

Activated Methods

To circumvent the need for high temperatures, several reagents can be used to "activate" the ester or the amine, facilitating the reaction under milder conditions.

  • Lewis Acid Catalysis: Lewis acids such as trimethylaluminum (AlMe3) are effective reagents for this conversion.[9] They are thought to coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity.

  • Nickel-Catalyzed Cross-Coupling: Recent advances have demonstrated the use of nickel catalysts to directly couple esters with amines. This method involves the oxidative addition of the ester's C-O bond to the nickel center, providing a powerful alternative to traditional amidation methods.[10]

  • Conversion to an Intermediate: A common strategy involves converting the ester to a more reactive intermediate, such as a carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). Alternatively, the carboxylic acid can be converted to an acid chloride, which reacts readily with amines.[11]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific quinazoline substrate and amine.

Protocol 1: Direct Aminolysis via Microwave Irradiation

Objective: To synthesize a quinazoline amide from a methyl ester using a primary amine under microwave conditions.

Materials:

  • Quinazoline methyl ester (1.0 eq)

  • Primary amine (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add the quinazoline methyl ester (1.0 eq) and a stir bar.

  • Add the primary amine (3.0 eq).

  • Add DMF to dissolve the solids (approximately 2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness: The excess amine is used to drive the reaction to completion. The reaction time and temperature may need to be optimized for different substrates.

Protocol 2: Amidation via Saponification and Peptide Coupling

Objective: A two-step, one-pot procedure to convert a quinazoline methyl ester to an amide via a carboxylic acid intermediate.

Step A: Saponification

Materials:

  • Quinazoline methyl ester (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the quinazoline methyl ester in a mixture of THF and water (3:1).

  • Add LiOH (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the crude quinazoline carboxylic acid. This is often used directly in the next step without further purification.

Step B: Amide Coupling

Materials:

  • Crude quinazoline carboxylic acid (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • DMF

Procedure:

  • Dissolve the crude quinazoline carboxylic acid in DMF.

  • Add the amine (1.2 eq), followed by DIPEA (3.0 eq).

  • Add HATU (1.2 eq) portion-wise and stir the reaction at room temperature.

  • Monitor the reaction by LC-MS until completion (typically 2-12 hours).

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Trustworthiness: This method is generally high-yielding and applicable to a wide range of amines, including less nucleophilic anilines. The choice of coupling reagent and base can be critical and may require optimization.

Workflow Visualization

Amidation_Workflow Start Quinazoline Methyl Ester Method_Choice Choose Amidation Strategy Start->Method_Choice Direct Direct Aminolysis Method_Choice->Direct Robust Substrate Two_Step Two-Step: Saponification & Coupling Method_Choice->Two_Step Sensitive Substrate Microwave Microwave Protocol Direct->Microwave Saponification Saponification to Carboxylic Acid Two_Step->Saponification Purification Purification Microwave->Purification Coupling Peptide Coupling Saponification->Coupling Coupling->Purification End Quinazoline Amide Purification->End

Caption: Decision workflow for quinazoline amidation.

Data Summary: Comparison of Methods

MethodReagentsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Direct Aminolysis Amine, SolventHigh (e.g., 120-180 °C)1-24 hoursAtom economical, simple setupHarsh conditions, potential for side reactions
Microwave Aminolysis Amine, SolventHigh (e.g., 100-150 °C)10-60 minutesRapid, improved yieldsRequires specialized equipment
Saponification/Coupling LiOH, Coupling Reagent, BaseRoom Temperature4-16 hoursMild conditions, broad scopeMulti-step, requires purification of intermediate

Troubleshooting and Optimization

  • Low Yields in Direct Aminolysis: Increase the temperature, reaction time, or the excess of the amine. Consider switching to a sealed tube or microwave reactor.

  • Decomposition of Starting Material: If the quinazoline scaffold is sensitive, switch to a milder, two-step method involving saponification and peptide coupling.

  • Incomplete Saponification: Ensure the complete dissolution of the ester. A co-solvent like methanol can sometimes improve solubility and reaction rates.

  • Epimerization (if applicable): For chiral quinazolines, use a base like DIPEA or 2,4,6-collidine during the coupling step to minimize racemization.

Conclusion

The conversion of methyl esters to amides is a versatile and powerful tool in the medicinal chemist's arsenal for the functionalization of quinazoline scaffolds. The choice of synthetic strategy should be guided by the stability of the substrate, the nucleophilicity of the amine, and the desired scale of the reaction. By understanding the underlying principles and carefully selecting the appropriate protocol, researchers can efficiently generate diverse libraries of quinazoline amides for the development of novel therapeutics.

References

  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimiz
  • Chemistry of Esters. LibreTexts.
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Deriv
  • Can I convert ester to amide in one step? Please suggest some good methods?.
  • Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. Synfacts.
  • Recent advances in selective functionalization of the quinazoline scaffold. ScienceDirect.
  • Process of converting esters into amides.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Synthetic Approaches, Functionalization and Therapeutic Potential of Quinazoline and Quinazolinone Skeletons: The Advances Continue.
  • Quinazolinediones and Quinazolinethiones by Intramolecular Ester Amid
  • Quinazoline synthesis.
  • Methods for regioselective functionalization of the quinazoline ring. BenchChem.
  • Direct amid
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
  • Amide synthesis by acyl
  • Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimiz
  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimiz
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing.
  • DBU as a catalyst for the synthesis of amides via aminolysis of methyl esters.
  • Converting Esters to Amides: "Aminolysis". YouTube.
  • Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Formation of Amides
  • Direct amidation of esters with nitroarenes. Infoscience.
  • Switchable and efficient conversion of 2-amido-aryl oxazolines to quinazolin-4(3H)-ones and N-(2-chloroethyl)benzamides. Organic Chemistry Frontiers.
  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.
  • Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)
  • Amidation of methyl ester-functionalised poly(2-oxazoline)s as a powerful tool to create dual pH- and temperature-responsive polymers as potential drug delivery systems. RSC Publishing.
  • Amidation of fatty acid methyl ester using metal oxides and hydroxides as catalysts.

Sources

Synthesis of gefitinib analogs from quinazoline-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Gefitinib Analogs via Curtius Rearrangement of Quinazoline-4-Carboxylates

Executive Summary

This application note details a robust, modular protocol for synthesizing Gefitinib (Iressa) and its structural analogs starting from quinazoline-4-carboxylates . While the industrial route typically relies on the chlorination of quinazolin-4-ones using phosphorus oxychloride (


), this guide presents an alternative "chlorine-free" strategy utilizing the Curtius Rearrangement .

This methodology is particularly advantageous for drug development laboratories seeking to:

  • Avoid corrosive, high-regulatory-burden chlorinating agents (

    
    , 
    
    
    
    ).
  • Access the 4-aminoquinazoline core directly from esters, enabling diverse downstream functionalization via Palladium-catalyzed cross-coupling.

  • Synthesize acid-sensitive analogs that might degrade under harsh

    
     conditions.
    

Strategic Analysis & Mechanism

The core challenge in synthesizing 4-anilinoquinazolines (the Gefitinib pharmacophore) is the formation of the


 bond at the 4-position.
The Traditional vs. Carboxylate Route
  • Traditional (

    
    ):  Quinazolin-4-one 
    
    
    
    4-Chloroquinazoline
    
    
    Product.
    • Drawback: Generates stoichiometric phosphate waste; incompatible with acid-labile groups.

  • Carboxylate Route (Curtius): Quinazoline-4-carboxylate

    
     Acid 
    
    
    
    Isocyanate
    
    
    4-Aminoquinazoline
    
    
    Product.
    • Advantage:[1][2][3] Mild conditions, modular intermediate (isocyanate or amine), high functional group tolerance.

Mechanistic Pathway

The synthesis proceeds through the conversion of the 4-carboxylate ester to the acyl azide, which undergoes thermal decomposition (Curtius Rearrangement) to the isocyanate. Hydrolysis of the isocyanate yields the primary amine, which is then coupled to the substituted aryl halide to mimic the Gefitinib structure.

G Ester Quinazoline-4-carboxylate (Starting Material) Acid Quinazoline-4-carboxylic Acid Ester->Acid LiOH, THF/H2O Azide Acyl Azide (Intermediate) Acid->Azide DPPA, Et3N Isocyanate Isocyanate (Transient) Azide->Isocyanate Δ (Curtius) Amine 4-Aminoquinazoline (Key Scaffold) Isocyanate->Amine Hydrolysis (-CO2) Product Gefitinib Analog (4-Anilinoquinazoline) Amine->Product Pd(OAc)2, BINAP Ar-Br

Figure 1: Synthetic workflow transforming the 4-carboxylate scaffold into the 4-anilino pharmacophore via Curtius Rearrangement.[4]

Experimental Protocols

Pre-requisite: The starting material, Ethyl 6,7-dimethoxyquinazoline-4-carboxylate (or the morpholino-substituted variant for exact Gefitinib synthesis), is assumed to be prepared via cyclization of the corresponding aniline glyoxylate.

Protocol A: Hydrolysis to Quinazoline-4-carboxylic Acid

Objective: Generate the free acid precursor for rearrangement.

  • Dissolution: Dissolve 10.0 mmol of ethyl quinazoline-4-carboxylate in 20 mL of THF:MeOH (1:1).

  • Saponification: Add 5.0 mL of 2M LiOH (aq) dropwise at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup:

    • Concentrate in vacuo to remove organics.

    • Acidify the aqueous residue to pH 3-4 using 1M HCl.

    • Precipitate forms. Filter the solid, wash with cold water (2 x 10 mL), and dry under high vacuum.

    • Yield Expectation: >90% (White/Off-white solid).

Protocol B: One-Pot Curtius Rearrangement to 4-Aminoquinazoline

Objective: Convert the carboxylic acid to the primary amine. Safety Note: Azides are potentially explosive. Diphenylphosphoryl azide (DPPA) is safer but must be handled behind a blast shield.

  • Activation: Suspend the carboxylic acid (5.0 mmol) in anhydrous tert-butanol (t-BuOH) (15 mL). Add Triethylamine (TEA) (7.5 mmol).

  • Azidation: Add DPPA (5.5 mmol) dropwise at RT. Stir for 30 minutes.

  • Rearrangement: Heat the mixture to reflux (85°C) for 3 hours.

    • Mechanistic Check: Evolution of

      
       gas indicates acyl azide decomposition to isocyanate. The t-BuOH traps the isocyanate as the Boc-protected amine.
      
  • Deprotection: Cool to RT. Add 5 mL of 4M HCl in Dioxane. Stir for 2 hours to cleave the Boc group.

  • Isolation:

    • Concentrate to dryness.

    • Basify with sat.

      
      . Extract with DCM (3 x 20 mL).
      
    • Dry over

      
       and concentrate.
      
    • Yield Expectation: 75-85% of 4-amino-6,7-dimethoxyquinazoline .

Protocol C: Buchwald-Hartwig Coupling (The "Gefitinib" Step)

Objective: Install the 3-chloro-4-fluorophenyl moiety.[4][5]

  • Reagents: Charge a dry Schlenk tube with:

    • 4-Aminoquinazoline intermediate (1.0 equiv).

    • 1-Bromo-3-chloro-4-fluorobenzene (1.2 equiv).

    • 
       (5 mol%).
      
    • BINAP (10 mol%).

    • 
       (2.0 equiv).
      
  • Solvent: Add anhydrous Toluene (0.1 M concentration). Degas with Argon for 10 mins.

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Purification:

    • Filter through Celite.

    • Purify via Flash Chromatography (DCM:MeOH gradient 98:2 to 95:5).

    • Target:Gefitinib Analog .

Data Analysis & Validation

To ensure the integrity of the synthesized analogs, compare analytical data against the standard Gefitinib profile.

Table 1: Key Analytical Markers for Validation

FeatureMethodExpected Signal (Gefitinib Core)Diagnostic Value
C-4 Position 13C NMR~157-159 ppmConfirms C-N bond formation; shift from Ester C=O (~165 ppm).
NH Proton 1H NMR~9.5 ppm (Singlet, broad)Confirms secondary amine formation (Anilino linkage).
F-Label 19F NMR~ -116 ppmConfirms incorporation of the fluoro-aniline ring.
Mass Spec LC-MS (ESI)[M+H]+Essential for confirming the coupling of the correct halide.
Troubleshooting the Curtius Route
  • Issue: Low yield in Step B (Amine formation).

    • Cause: Incomplete trapping of the isocyanate or formation of urea byproducts.

    • Solution: Ensure anhydrous conditions during reflux. Use pure t-BuOH.

  • Issue: Poor conversion in Step C (Coupling).

    • Cause: Catalyst poisoning or steric hindrance.

    • Solution: Switch ligand to Xantphos or BrettPhos , which are superior for heteroaryl amines.

Comparative Analysis: Carboxylate vs. Standard Route

The choice of pathway depends on the specific analog required.

Comparison cluster_0 Standard Route (POCl3) cluster_1 Carboxylate Route (This Protocol) Start1 Quinazolinone Step1 Chlorination (POCl3) High Toxicity Start1->Step1 End1 Gefitinib Step1->End1 Start2 Quinazoline-4-Ester Step2 Curtius Rearrangement Mild Conditions Start2->Step2 End2 Gefitinib Analog Step2->End2

Figure 2: Decision matrix for synthetic route selection.

References

  • Gefitinib Structure & Pharmacology: Cohen, M. H., et al. (2003). "FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets." The Oncologist. Link

  • Curtius Rearrangement on Heterocycles: Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society. Link

  • Buchwald-Hartwig Coupling for Gefitinib: Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Journal of the American Chemical Society. Link

  • Quinazoline Synthesis Review: Asif, M. (2014). "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives." International Journal of Medicinal Chemistry. Link

Sources

Reagents for SNAr Reaction at Quinazoline C-4 Position: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reagents and protocols for successful nucleophilic aromatic substitution (SNAr) reactions at the C-4 position of the quinazoline scaffold. This privileged heterocyclic motif is a cornerstone in medicinal chemistry, and mastery of its functionalization is critical for the synthesis of novel therapeutic agents. This document moves beyond a simple recitation of procedures to explain the underlying principles that govern these reactions, empowering you to troubleshoot and adapt these methods for your specific research needs.

The Quinazoline Core: A Privileged Scaffold Activated for SNAr

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is inherently electron-deficient. This electronic characteristic is the primary driver for its susceptibility to nucleophilic aromatic substitution, particularly when a suitable leaving group, most commonly a halogen like chlorine, is present at the C-4 position. The nitrogen atoms within the pyrimidine ring act as electron sinks, withdrawing electron density from the carbocyclic ring and further activating the C-4 and C-2 positions towards nucleophilic attack.

Theoretical studies, including Density Functional Theory (DFT) calculations, have elucidated that the carbon atom at the 4-position of 2,4-dichloroquinazoline possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack compared to the C-2 position.[1] This inherent reactivity profile allows for highly regioselective functionalization at the C-4 position under carefully controlled conditions.

The General Mechanism of SNAr at the Quinazoline C-4 Position

The SNAr reaction at the C-4 position of a quinazoline derivative, such as 4-chloroquinazoline, proceeds through a well-established two-step addition-elimination mechanism.[2][3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinazoline ring system, with significant contributions from the electronegative nitrogen atoms. This is typically the rate-determining step of the reaction.[2]

  • Elimination of the Leaving Group: In the subsequent fast step, the leaving group (e.g., chloride ion) is expelled, and the aromaticity of the quinazoline ring is restored, yielding the C-4 substituted product.

SNAr_Mechanism reagents Quinazoline (4-Cl) + Nucleophile (Nu-) mc Meisenheimer Complex (Tetrahedral Intermediate) reagents->mc Nucleophilic Attack (Rate-Determining Step) product C-4 Substituted Quinazoline + Cl- mc->product Leaving Group Expulsion

Figure 1: General mechanism of the SNAr reaction at the C-4 position of a quinazoline.

A Comprehensive Toolkit of Nucleophiles for C-4 Functionalization

A wide array of nucleophiles can be employed to functionalize the C-4 position of quinazolines, leading to a diverse range of derivatives with varied biological activities. This section details the most common classes of nucleophiles and provides representative protocols.

N-Nucleophiles: Amines

The introduction of amino groups at the C-4 position is arguably the most explored SNAr reaction on the quinazoline scaffold, owing to the prevalence of 4-aminoquinazolines in numerous approved drugs and clinical candidates.[4][5] A variety of primary and secondary amines, including anilines, benzylamines, and aliphatic amines, readily participate in this transformation.[1]

Key Considerations for N-Arylation:

  • Basicity of the Amine: More basic (electron-rich) amines generally react more readily.[5]

  • Steric Hindrance: Sterically hindered amines, particularly those with bulky ortho-substituents, may require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve good conversion.[5]

  • Role of a Base: While the amine nucleophile can act as its own base, the inclusion of an external inorganic or organic base (e.g., K₂CO₃, NaHCO₃, triethylamine, or diisopropylethylamine) is common to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.

Table 1: Comparative Data for SNAr with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineNonen-ButanolReflux1.570[6]
Substituted AnilinesDIPEADioxane8012High[1]
N-MethylanilinesNoneTHF/H₂O (1:1)100 (MW)0.17-263-90[4][5]
Primary Aliphatic AminesEt₃NEthanolReflux4Good[4]

Materials:

  • 4-Chloroquinazoline (1.0 mmol, 164.6 mg)

  • Aniline (3.0 mmol, 279.4 mg)

  • n-Butanol (5.0 mL)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Chloroform

Procedure:

  • To a round-bottom flask, add 4-chloroquinazoline (1.0 mmol) and aniline (3.0 mmol).

  • Add n-butanol (5.0 mL) to the flask.

  • Heat the reaction mixture at reflux for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and chloroform (2:1) as the eluent to afford 4-anilinoquinazoline.

N_Nucleophile_Workflow start Start reagents Combine 4-Chloroquinazoline, Amine, and Solvent start->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product 4-Aminoquinazoline Product purification->product

Figure 2: General workflow for the SNAr reaction with amine nucleophiles.

O-Nucleophiles: Alcohols and Phenols

The reaction of 4-chloroquinazolines with alcohols and phenols provides access to 4-alkoxy- and 4-aryloxyquinazolines, respectively. These derivatives are also of significant interest in medicinal chemistry.

Key Considerations for O-Alkylation/Arylation:

  • Nucleophile Activation: Alcohols and phenols are generally weaker nucleophiles than amines. Therefore, they typically require deprotonation with a base to form the more nucleophilic alkoxide or phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are commonly used to facilitate the reaction.

Table 2: Comparative Data for SNAr with O-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-HydroxybenzaldehydeK₂CO₃DMF70Not SpecifiedGood
Substituted PhenolsK₂CO₃AcetoneReflux8-1065-85
Aliphatic AlcoholsNaHTHF0 to RT2-4Moderate

Materials:

  • 4-Chloroquinazoline (1.0 mmol)

  • Substituted Phenol (1.1 mmol)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol)

  • Dimethylformamide (DMF) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.1 mmol) in DMF (5 mL).

  • Add potassium carbonate (1.5 mmol) to the solution and stir at room temperature for 30 minutes to generate the phenoxide.

  • Add a solution of 4-chloroquinazoline (1.0 mmol) in DMF (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryloxyquinazoline.

S-Nucleophiles: Thiols

The synthesis of 4-(alkylthio)- and 4-(arylthio)quinazolines is readily achieved through the SNAr reaction of 4-chloroquinazolines with thiols. These sulfur-containing analogues have demonstrated a range of biological activities.

Key Considerations for S-Alkylation/Arylation:

  • Nucleophilicity: Thiols are generally good nucleophiles, and their corresponding thiolates are even more reactive.

  • Base: Similar to O-nucleophiles, a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is typically used to deprotonate the thiol.

  • Solvent: Aprotic solvents like acetone or DMF are suitable for this transformation.[7]

Table 3: Comparative Data for SNAr with S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Thiol CompoundsK₂CO₃AcetoneRefluxNot SpecifiedGood[7]
ThiophenolsK₂CO₃DMAcrt-100Not SpecifiedGood

Materials:

  • 4-Chloroquinazoline (1.0 mmol)

  • Alkyl Thiol (1.1 mmol)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol)

  • Acetone (20 mL)

Procedure:

  • To a solution of the alkyl thiol (1.1 mmol) in acetone (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of 4-chloroquinazoline (1.0 mmol) in acetone (10 mL).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the desired 4-(alkylthio)quinazoline.

C-Nucleophiles: A Challenging Frontier

The direct SNAr reaction of 4-chloroquinazolines with common carbon nucleophiles like Grignard reagents or organolithiums is less straightforward and can be complicated by side reactions, such as attack at other positions or on the nitrogen atoms of the pyrimidine ring. The literature on direct C-C bond formation at the C-4 position via a classic SNAr mechanism is less extensive than for heteroatom nucleophiles.

However, alternative strategies have been developed to introduce carbon substituents at this position, which are highly relevant for drug development professionals seeking to explore novel chemical space. These often involve transition-metal-catalyzed cross-coupling reactions, which proceed through different mechanistic pathways than SNAr. For the sake of providing a comprehensive guide to C-4 functionalization, a brief mention of these powerful alternatives is warranted. Researchers interested in these transformations should consult literature on Suzuki, Stille, Sonogashira, and related cross-coupling reactions.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives low yields, consider increasing the temperature, using a more polar aprotic solvent (e.g., switching from acetone to DMF or DMSO), or employing microwave irradiation to accelerate the reaction.[4][5] Ensure the base is sufficiently strong to deprotonate the nucleophile if required.

  • Side Products: The formation of disubstituted products (at C-2 and C-4) can occur under harsh reaction conditions. To favor monosubstitution at C-4, use milder conditions (lower temperature, shorter reaction time) and stoichiometric amounts of the nucleophile.[1]

  • Poor Solubility: If the starting materials or products have poor solubility, a different solvent system may be necessary. For some applications, aqueous conditions with a phase-transfer catalyst have been successfully employed.[8]

Conclusion

The nucleophilic aromatic substitution reaction at the C-4 position of the quinazoline nucleus is a robust and versatile tool for the synthesis of a vast array of derivatives with significant potential in drug discovery. A thorough understanding of the underlying mechanistic principles, the reactivity of different nucleophiles, and the influence of reaction parameters is paramount for the successful application of this methodology. This guide provides a solid foundation of both theoretical knowledge and practical protocols to empower researchers to confidently and efficiently synthesize novel quinazoline-based compounds.

References

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 513. [Link]

  • Baitiche, M., et al. (2004). SYNTHESIS OF NEW QUINAZOLINE DERIVATIVES.
  • Muscatello, J. R., & Sammakia, T. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 14(2), 384-392. [Link]

  • de Oliveira, R. K., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2988-2998. [Link]

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 513. [Link]

  • de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • de Oliveira, R. K., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2988-2998. [Link]

  • Ivachtchenko, A. V., et al. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Journal of Combinatorial Chemistry, 5(6), 775-788. [Link]

  • Zhang, H. Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 357-367. [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Netto, C., et al. (2012). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Journal of Receptors and Signal Transduction, 32(3), 148-157.
  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69.
  • Wei, X., et al. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics. Chemistry.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

  • Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3960. [Link]

  • Echevarria, A., & Miller, J. (1990). Reactivity in SNAr Reactions of 2‐(4‐Chloro‐3‐nitrophenyl)‐1,3‐diphenyl‐1,3,4‐triazol‐1‐ium‐5‐thiolate with Some Anionic and Neutral Nucleophiles. ChemInform, 21(34).
  • G. S. S. M. K. A. H. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 185-195. [Link]

  • Al-Suwaidan, I. A., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2993. [Link]

  • Klenkar, J. J., et al. (2010). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2010(5), 159-168. [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Wang, L., et al. (2007). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(8), 2185-2188. [Link]

Sources

Methyl 6-chloroquinazoline-4-carboxylate in EGFR inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 6-chloroquinazoline-4-carboxylate as a Scaffold for Next-Generation EGFR Inhibitor Discovery

Executive Summary

Methyl 6-chloroquinazoline-4-carboxylate (CAS: 1823935-13-2) is a high-value heterocyclic building block that offers a distinct advantage over traditional 4-chloroquinazoline intermediates.[1][2] While first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib) rely on a nitrogen linkage at the C4 position (4-anilinoquinazolines), this ester intermediate enables the synthesis of carbon-linked C4 derivatives, such as quinazoline-4-carboxamides and 4-heterocyclic quinazolines .

This Application Note details the synthetic utility of this scaffold for "scaffold hopping" in drug discovery—a strategy essential for overcoming T790M and C797S resistance mutations in Non-Small Cell Lung Cancer (NSCLC).

Chemical Properties & Handling

PropertySpecificationApplication Note
Molecular Formula C₁₀H₇ClN₂O₂Core scaffold for SAR exploration.[1][2]
Molecular Weight 222.63 g/mol Low MW allows for significant decoration while adhering to Lipinski's Rule of 5.
Physical State Solid (White to pale yellow)Stable under standard conditions; store at 2-8°C under inert atmosphere.
Solubility DMSO, DMF, DCMLimited solubility in water; requires organic co-solvents for reactions.
Key Reactivity C4-Ester : Electrophilic carbonylC6-Chloro : Aryl halideDual-Functionalization: The ester allows amide/heterocycle formation at C4, while the Cl allows Suzuki/Buchwald coupling at C6.[1][2]

Synthetic Protocols: Functionalizing the Scaffold

Workflow A: Synthesis of 4-Carboxamide EGFR Inhibitors (Hinge Binders)

Rationale: The amide NH acts as a hydrogen bond donor to the hinge region (Met793 in EGFR), mimicking the interaction of the adenine ring of ATP.

Step-by-Step Protocol:

  • Reagents: Methyl 6-chloroquinazoline-4-carboxylate (1.0 eq), Primary/Secondary Amine (1.2 eq), Trimethylaluminum (AlMe₃, 2.0 eq) OR direct thermal aminolysis if the amine is nucleophilic enough.

  • Solvent: Anhydrous Toluene or THF.

  • Procedure (AlMe₃ mediated):

    • Caution: AlMe₃ is pyrophoric. Handle under N₂/Ar.

    • In a dry flask, mix the amine and AlMe₃ in toluene at 0°C. Stir for 30 min to form the aluminum amide species.

    • Add the methyl ester substrate.

    • Heat to 80°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Quench: Carefully add dilute HCl at 0°C (vigorous gas evolution).

    • Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc).

Workflow B: C6-Diversification via Suzuki-Miyaura Coupling

Rationale: The 6-position projects into the hydrophobic pocket. Introducing aryl or heteroaryl groups here can improve potency and selectivity (similar to the 6-position in Lapatinib).

Step-by-Step Protocol:

  • Reagents: 6-Chloro-quinazoline derivative (from Workflow A), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvents with N₂ for 15 minutes.

    • Combine all reagents in a sealed tube or microwave vial.

    • Heat at 90°C (thermal) or 110°C (microwave) for 1–2 hours.

    • Workup: Filter through Celite, dilute with water, extract with DCM.

  • Purification: Recrystallization or HPLC.

Visualizing the Synthetic Strategy

Synthesis_Workflow Start Methyl 6-chloroquinazoline-4-carboxylate (C4-Ester, C6-Cl) Path1 Path A: C4-Functionalization (Hinge Binding Region) Start->Path1 Primary Target Path2 Path B: C6-Diversification (Hydrophobic Pocket) Start->Path2 Secondary Target Amide 4-Carboxamide Derivative (Direct Aminolysis) Path1->Amide R-NH2 / AlMe3 Hydrazide 4-Hydrazide Intermediate Path1->Hydrazide NH2NH2 FinalDrug Dual-Substituted Next-Gen EGFR Inhibitor Path2->FinalDrug Alternative Order Amide->FinalDrug Suzuki Coupling (at C6-Cl) Heterocycle 4-(1,3,4-Oxadiazole) Derivative Hydrazide->Heterocycle Cyclization Heterocycle->FinalDrug Suzuki Coupling (at C6-Cl)

Caption: Synthetic tree demonstrating the divergence from the core ester scaffold to amide-linked and heterocycle-linked EGFR inhibitors.

Biological Evaluation Protocols

Assay 1: In Vitro EGFR Kinase Inhibition (ADP-Glo)

Objective: Quantify the IC₅₀ of the synthesized analogs against EGFR WT and T790M mutant.[3]

  • Preparation: Prepare 3x serial dilutions of the compound in DMSO.

  • Enzyme Mix: Dilute EGFR recombinant protein (0.2 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction:

    • Add 2 µL compound + 4 µL Enzyme Mix to a 384-well plate. Incubate 15 min at RT.

    • Add 4 µL ATP/Substrate mix (Poly-Glu-Tyr substrate).[1][2]

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Analysis: Measure luminescence. Plot dose-response curve to calculate IC₅₀.[1]

Assay 2: Cellular Viability (MTT Assay)

Objective: Assess cellular potency in NSCLC cell lines.

  • A549: EGFR Wild Type (Control).[3]

  • H1975: EGFR L858R/T790M (Resistance Model).[3]

  • Seeding: Seed 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.01 – 10 µM) for 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

Mechanism of Action Visualization

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Phos Autophosphorylation (Tyr Residues) EGFR->Phos Activation ATP ATP ATP->EGFR Energy Source Inhibitor 4-Carboxamide Inhibitor Inhibitor->EGFR Competitive Binding (ATP Pocket) Inhibitor->ATP Blocks RAS RAS Phos->RAS Signaling Cascade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of Action.[1][2] The 4-carboxamide inhibitor competes with ATP for the binding site on EGFR, halting the downstream RAS/RAF/MEK proliferation cascade.

References

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).

  • Quinazoline-4-carboxylic acid derivatives: A technical guide to biological activities. BenchChem Application Notes. (2025).

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold. Molecules. (2021).

  • One-Pot Synthesis of Quinazoline-4-Carboxylic Acid Derivatives. Hacettepe Journal of Biology and Chemistry. (2022).

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2023).[3]

Sources

One-Pot Synthesis of 6-Chloroquinazoline Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Chloroquinazoline Scaffold

The quinazoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its derivatives are integral to medicinal chemistry, demonstrating applications as antibacterial, anti-inflammatory, antitumor, and antiviral agents.[2] Within this class, the 6-chloroquinazoline motif is of particular strategic importance in drug development. The presence of a chlorine atom at the 6-position can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with target proteins. This substitution has been featured in a range of potent therapeutic agents, making the efficient synthesis of 6-chloroquinazoline intermediates a critical focus for researchers in pharmaceutical and life sciences.[3]

This application note provides detailed protocols and insights into one-pot synthesis methodologies for preparing 6-chloroquinazoline intermediates. One-pot reactions, or multicomponent reactions (MCRs), offer substantial advantages over traditional multi-step syntheses by combining multiple reaction steps in a single vessel.[4] This approach enhances operational simplicity, reduces waste, saves time and resources, and often leads to higher overall yields, aligning with the principles of green chemistry.[2] The protocols detailed herein are designed to provide researchers with robust and reproducible methods for accessing these valuable chemical building blocks.

Protocol 1: Three-Component, Copper-Catalyzed Synthesis of 2,4-Disubstituted 6-Chloroquinazolines

This protocol describes a highly efficient one-pot, three-component synthesis of 6-chloro-2,4-disubstituted quinazolines starting from 2-amino-5-chlorobenzophenone, an aldehyde, and an ammonium salt, which serves as the nitrogen source. The use of a copper-based nanocatalyst facilitates this transformation under solvent-free conditions, representing an environmentally benign approach.

Causality and Experimental Rationale

The selection of 2-amino-5-chlorobenzophenone as the starting material directly incorporates the desired 6-chloroquinazoline backbone and a phenyl group at the 4-position. The aldehyde component allows for the introduction of diverse substituents at the 2-position of the quinazoline ring. Ammonium acetate is chosen as an effective and inexpensive nitrogen source for the formation of the pyrimidine ring. The copper nanocatalyst is crucial for facilitating the cyclization and subsequent oxidative aromatization steps, leading to the final quinazoline product with high efficiency. The solvent-free condition at an elevated temperature (85 °C) not only promotes the reaction kinetics but also simplifies the work-up procedure and minimizes solvent waste.[5]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 2-Amino-5-chlorobenzophenone Mix Combine in Reaction Vessel A->Mix B Aldehyde Derivative B->Mix C Ammonium Acetate C->Mix D GO@N-Ligand-Cu Catalyst D->Mix Heat Heat at 85 °C (Solvent-Free) Mix->Heat One-Pot Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete AddSolvent Add Cold Ethanol Cool->AddSolvent Filter Filter AddSolvent->Filter Purify Purify by Recrystallization Filter->Purify Product 6-Chloro-2,4-disubstituted Quinazoline Purify->Product

Caption: One-pot, three-component synthesis workflow.

Detailed Step-by-Step Protocol
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzophenone (1.0 mmol), the desired aldehyde (1.2 mmol), ammonium acetate (2.0 mmol), and the copper nanocatalyst stabilized on functionalized graphene oxide (GO@N-Ligand-Cu) (specify catalyst loading, e.g., 10 mg).

  • Reaction Execution: Place the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete (typically indicated by the disappearance of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Isolation: Add cold ethanol to the reaction mixture and stir for 10-15 minutes.

  • Purification: Collect the precipitated product by vacuum filtration, washing with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-chloro-2,4-disubstituted quinazoline.[5]

Data Summary Table
EntryAldehydeProductYield (%)
14-(dimethylamino)benzaldehyde6-chloro-2-(4-(dimethylamino)phenyl)-4-phenylquinazoline95
23-methoxybenzaldehyde6-chloro-2-(3-methoxyphenyl)-4-phenylquinazoline92
34-chlorobenzaldehyde6-chloro-2-(4-chlorophenyl)-4-phenylquinazoline94
4Benzaldehyde6-chloro-2,4-diphenylquinazoline90

Yields are based on the specific experimental conditions reported in the cited literature.[5]

Protocol 2: DMAP-Catalyzed One-Pot Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

This protocol outlines a metal-free, one-pot synthesis of 6-chloroquinazoline-2,4(1H,3H)-dione from 2-amino-5-chlorobenzamide using di-tert-butyl dicarbonate ((Boc)₂O) as a carbonyl source, catalyzed by 4-dimethylaminopyridine (DMAP). This method is notable for its operational simplicity and high yields under mild conditions.

Causality and Experimental Rationale

The starting material, 2-amino-5-chlorobenzamide, provides the aniline and amide functionalities necessary for the formation of the quinazolinedione ring system, with the chlorine atom pre-installed at the correct position. (Boc)₂O serves as an efficient and safe source for the C2 carbonyl group of the quinazoline ring. DMAP is a highly effective nucleophilic catalyst that activates (Boc)₂O, facilitating the initial N-Boc formation and subsequent intramolecular cyclization. The reaction proceeds smoothly in acetonitrile at room temperature, avoiding the need for harsh reagents or high temperatures, which enhances its functional group tolerance and broadens its applicability.[3]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 2-Amino-5-chlorobenzamide Mix Combine in Reaction Vessel A->Mix B (Boc)₂O B->Mix C DMAP (cat.) C->Mix D Acetonitrile (Solvent) D->Mix Stir Stir at Room Temp. for 12 h Mix->Stir One-Pot Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Purify Purify by Column Chromatography Concentrate->Purify Product 6-Chloroquinazoline- 2,4(1H,3H)-dione Purify->Product

Caption: DMAP-catalyzed one-pot synthesis of quinazolinedione.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a solution of 2-amino-5-chlorobenzamide (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 equiv) and di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol, 1.5 equiv).

  • Reaction Execution: Stir the resulting mixture at room temperature for 12 hours.

  • Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the residue by silica gel column chromatography using an appropriate eluent (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure 6-chloroquinazoline-2,4(1H,3H)-dione as a white solid.[3]

Data Summary Table
Starting MaterialReagentsCatalystSolventTime (h)Temp (°C)ProductYield (%)
2-Amino-5-chlorobenzamide(Boc)₂ODMAPCH₃CN12RT6-Chloroquinazoline-2,4(1H,3H)-dione93

Yield is based on the specific experimental conditions reported in the cited literature.[3]

Conclusion and Future Outlook

The one-pot protocols detailed in this application note offer efficient, scalable, and often more environmentally friendly routes to valuable 6-chloroquinazoline intermediates. The copper-catalyzed three-component reaction provides a versatile method for accessing a variety of 2,4-disubstituted 6-chloroquinazolines, while the DMAP-catalyzed approach offers a mild and high-yielding synthesis of 6-chloroquinazoline-2,4(1H,3H)-dione. These methodologies underscore the power of multicomponent reactions in streamlining synthetic pathways, which is of paramount importance in the fast-paced environment of drug discovery and development. By minimizing intermediate isolation and purification steps, these one-pot strategies not only accelerate the synthesis of target molecules but also reduce chemical waste, contributing to more sustainable laboratory practices. Further exploration in this area could involve the development of novel catalytic systems, the use of microwave-assisted heating to reduce reaction times, and the expansion of the substrate scope to generate even greater molecular diversity.[6]

References

  • [No Author]. (2020). ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. Organic & Biomolecular Chemistry. [Link]

  • [No Author]. (n.d.). One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst Stabilized on Graphene Oxide Functionalized by N1,N2-bis((Pyridine-2-yl)Methyl)Benzene-1,2-Diamine. ResearchGate. [Link]

  • [No Author]. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. [Link]

  • Hu, Z., et al. (n.d.). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Acta Poloniae Pharmaceutica. [Link]

  • [No Author]. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • [No Author]. (n.d.). One-Pot Synthesis of Indolo[2,1-b]quinazoline-6,12-diones under Aerobic Conditions. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • [No Author]. (2016). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC. [Link]

  • [No Author]. (n.d.). MICROWAVE ASSISTED ONE POT SYNTHESIS OF SOME PYRAZOLE DERIVATIVES AS A SAFER ANTI-INFLAMMATORY AND ANALGESIC AGENTS. Acta Poloniae Pharmaceutica. [Link]

  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Chemistry Portal. [Link]

  • [No Author]. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • [No Author]. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. PMC. [Link]

  • Vasquez, T. E., et al. (2003). One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. Molecular Diversity. [Link]

  • [No Author]. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. PMC. [Link]

  • Badadhe, P. V., et al. (2011). Microwave-Assisted One-Pot Synthesis of Octahydroquinazolinone Derivatives Catalyzed by Thiamine Hydrochloride Under Solvent-free Condition. Korea Science. [Link]

  • [No Author]. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

  • [No Author]. (2024). Hypervalent iodine-mediated one-pot synthesis of C3,6-dithioquinolin-2-ones. RSC Publishing. [Link]

  • Angulwar, J. A., et al. (2022). Molecular Iodine Mediated One-Pot Three-Component Reaction for Synthesis of Thiadiazolo [2, 3-b] Quinozolin-6(7H) - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry. [Link]

  • [No Author]. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Improving yield of Methyl 6-chloroquinazoline-4-carboxylate hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers encountering yield issues with the hydrolysis of Methyl 6-chloroquinazoline-4-carboxylate .

Topic: Hydrolysis Optimization of Methyl 6-chloroquinazoline-4-carboxylate Ticket ID: QNZ-HYD-006 Status: Resolved / Expert Guide Available

Executive Summary: The "Electrophilic Trap"

Why is your yield low? The hydrolysis of methyl 6-chloroquinazoline-4-carboxylate is not a standard ester saponification. It is a competition between three pathways. The 6-chloro substituent and the 1,3-diazanaphthalene core make the C4 position highly electron-deficient.

When you apply standard conditions (e.g., NaOH, reflux), you likely trigger Pathway B (Ring Opening) or Pathway C (Decarboxylation) rather than the desired Pathway A (Hydrolysis).

Reaction Pathway Analysis

The following diagram illustrates the competing mechanisms based on pH and temperature.

ReactionPathways Substrate Methyl 6-chloroquinazoline- 4-carboxylate Desired PRODUCT: 6-Chloroquinazoline- 4-carboxylic acid Substrate->Desired  Pathway A: LiOH, THF/H2O, <20°C (Kinetic Control) OH_Attack Nucleophilic Attack at C4 (Ipso) Substrate->OH_Attack  Strong Base (NaOH/KOH) High pH (>12) Decarb IMPURITY B: 6-Chloroquinazoline (Decarboxylation) Desired->Decarb  Pathway C: Heat (>60°C) Acidic Conditions RingOpen IMPURITY A: Anthranilic Acid Deriv. (Ring Opening) OH_Attack->RingOpen  C2-N3 Cleavage

Figure 1: Reaction landscape showing the narrow operating window for successful hydrolysis. High pH risks ring opening; high temperature risks decarboxylation.

Optimized Protocol: The "Cold Lithium" Method

To maximize yield, we must use a Lewis-acid assisted, mild alkaline hydrolysis . Lithium Hydroxide (LiOH) is preferred over NaOH because the Lithium ion (


) coordinates with the carbonyl oxygen, increasing the electrophilicity of the ester specifically, allowing hydrolysis to proceed at lower pH and temperature.
Materials
  • Substrate: Methyl 6-chloroquinazoline-4-carboxylate (1.0 eq)

  • Reagent: LiOH

    
    H
    
    
    
    O (1.2 eq) — Do not exceed 1.5 eq.
  • Solvent: THF : Water (3:1 ratio) — THF solubilizes the organic ester; water dissolves the base.

  • Quench: 1M HCl (Cold).

Step-by-Step Workflow
  • Solubilization: Dissolve the ester in THF and cool to 0°C (Ice bath).

  • Reagent Addition: Add LiOH (dissolved in the minimum amount of water) dropwise over 10 minutes.

    • Why? Prevents localized "hotspots" of high pH that trigger ring opening.

  • Reaction: Stir at 0°C for 2 hours , then allow to warm strictly to room temperature (20-25°C) . Monitor by TLC/LCMS.

    • Critical: Do not heat.

  • Workup (The pH Trap):

    • Evaporate THF under reduced pressure at <35°C .

    • Dilute the remaining aqueous residue with cold water.

    • Slowly acidify with 1M HCl to pH 3.0 – 3.5 .

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter immediately and wash with cold water. Dry under vacuum at room temperature.

Troubleshooting Guide

Use this table to diagnose specific failure modes in your experiment.

SymptomProbable CauseCorrective Action
Yield < 30%, Red/Brown Oil Ring Opening (Pathway B). The pH was too high (>12) or the reaction was heated. The quinazoline ring is unstable to strong nucleophiles.Switch to LiOH. Reduce equivalents to 1.1–1.2. Keep temperature strictly <25°C.
Product disappears during drying Decarboxylation (Pathway C). Quinazoline-4-carboxylic acids are thermally unstable.Avoid oven drying. Dry under high vacuum at ambient temperature. Do not heat the rotary evaporator bath >35°C.
No precipitate upon acidification Isoelectric Point Missed. The product is amphoteric. At pH < 1, it forms a soluble hydrochloride salt. At pH > 5, it is a soluble carboxylate.Target pH 3.0–3.5. Use a pH meter, not just paper. If no solid forms, saturate the aqueous layer with NaCl and extract with EtOAc (though precipitation is preferred).
Reaction incomplete after 24h Solubility Issue. The methyl ester is likely insoluble in pure water and precipitates out before reacting.Increase THF ratio. Ensure the reaction is homogeneous at the start. Try a 4:1 THF:Water mix.
New Impurity at M-18 (LCMS) Anhydride Formation. Acidification was too rapid or concentrated, causing intermolecular condensation.Dilute Acidification. Use 1M HCl instead of concentrated HCl. Add slowly with vigorous stirring.

Workup Logic Map

Isolation is the most common point of failure. Follow this logic flow to ensure recovery of the solid acid.

WorkupLogic Start Reaction Complete (THF/Water/Li+ salt) Step1 Evaporate THF (Bath <35°C) Start->Step1 Step2 Aqueous Residue (pH ~10-11) Step1->Step2 Decision Acidify with 1M HCl Step2->Decision ResultA pH < 1.0 (Soluble Cation) Decision->ResultA Too Acidic ResultB pH 3.0 - 3.5 (Precipitation Region) Decision->ResultB Target Zone ResultC pH > 5.0 (Soluble Anion) Decision->ResultC Too Basic ActionA Back-titrate with dilute LiOH ResultA->ActionA Correction ActionA->ResultB

Figure 2: Isolation strategy based on pH-dependent solubility profiles of quinazoline-4-carboxylic acid.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of LiOH? A: Yes, but it is riskier. If you must use NaOH, use exactly 1.05 equivalents and keep the reaction at 0°C. Sodium hydroxide is a stronger base/nucleophile than Lithium hydroxide in this context and is more likely to attack the C4 position of the ring, leading to cleavage.

Q: Why is the 6-chloro substituent important? A: The chlorine atom is electron-withdrawing. This reduces the electron density of the quinazoline ring, making it more susceptible to nucleophilic attack (ring opening) than the unsubstituted quinazoline. This means you have a narrower safety margin for pH and temperature [1].

Q: Can I use acid hydrolysis (HCl) instead? A: Acid hydrolysis is possible but generally requires heat to proceed at a reasonable rate. Heating a quinazoline-4-carboxylic acid often leads to decarboxylation (loss of CO2), yielding 6-chloroquinazoline [2]. Therefore, mild alkaline hydrolysis at low temperature is preferred.

Q: My product is a zwitterion. How do I desalt it? A: If you cannot precipitate the product at pH 3.5, you may need to use a resin. A hydrophobic resin (like Diaion HP-20) can be effective: load the aqueous solution, wash salts away with water, and elute the product with Methanol/Water.

References

  • Stability of Quinazoline Derivatives: Gendugov, T. A., et al. "Study of the Stability of... Quinazoline-4(3H)-one."[1][2][3][4][5] Pharmacy & Pharmacology, 2023. Mechanistic insight: Confirms that quinazoline rings are unstable to hydrolysis in alkaline environments, leading to amide bond breakage and ring opening.

  • Decarboxylation Risks: Gök, D. "One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives." Hacettepe Journal of Biology and Chemistry, 2020.[6] Synthetic context: Discusses the synthesis and handling of quinazoline-4-carboxylic acids, noting the formation of the carboxylic acid salt and subsequent careful acidification.

  • General Hydrolysis of Heterocyclic Esters: BenchChem Technical Support. "Stability of 6-Chloroisoquinoline-1-carbaldehyde." BenchChem Stability Guides, 2025. Analogous chemistry: Highlights the susceptibility of electron-deficient N-heterocycles to degradation in basic media and the necessity of pH buffering.

Sources

Technical Support Center: Quinazoline-4-Carboxylic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to be non-linear, allowing you to jump to the specific crisis or question relevant to your current experimental stage.

Topic: Prevention of Thermal and pH-Induced Decarboxylation Ticket ID: QNZ-COOH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

🛑 Phase 1: Triage & Diagnostics

"Is my reaction failing? Check these symptoms first."

Before proceeding to protocols, confirm that decarboxylation is your root cause.[1][2]

SymptomObservationDiagnosis
Gas Evolution Vigorous bubbling during acid workup or heating, unrelated to solvent boiling.[1][2]Critical: Active thermal decarboxylation (

release).
Mass Balance Loss Crude weight is significantly lower than theoretical yield; LCMS shows [M-44] peak.[1][2]Confirmed: Product has converted to the corresponding quinazoline (proton replaces COOH).
Melting Point Drift Observed mp is significantly lower than literature (approx. 245-255°C for acid).[1][2]Suspect: Contamination with decarboxylated byproduct.[1][2]
Solubility Shift Product dissolves in non-polar organic solvents (DCM/EtOAc) more easily than expected.[1][2]Confirmed: Loss of polar carboxyl group; formation of lipophilic parent heterocycle.[2]

🔬 Phase 2: Root Cause Analysis

"Why is this happening?"

The instability of quinazoline-4-carboxylic acid is not random; it is a direct consequence of the ring's electronic structure.[1][2]

The Electronic Trap: The Hammick Mechanism

Unlike benzoic acid, quinazoline-4-carboxylic acid possesses a carboxyl group adjacent to an imine nitrogen (N3).[1][2] This creates a perfect storm for decarboxylation via a zwitterionic intermediate , similar to the Hammick reaction observed in picolinic acids.[2]

  • Proton Transfer: The acidic proton of the carboxyl group migrates to the basic ring nitrogen (N1 or N3), creating a zwitterion.[1][2]

  • Stabilization: The electron-deficient quinazoline ring strongly pulls electron density, stabilizing the negative charge that develops on the ring carbon (C4) as

    
     leaves.[1][2]
    
  • Irreversibility: Once

    
     is lost, the resulting ylide is protonated to form the stable quinazoline.[1][2]
    
Visualization: The Danger Pathway

The following diagram illustrates the transition from the stable salt form to the unstable zwitterion that leads to gas evolution.[1][2]

DecarboxylationMechanism cluster_safe Safe Zone cluster_danger Danger Zone Salt Stable Salt Form (R-COO- Na+) Acid Free Acid (R-COOH) Salt->Acid Acidification (pH < 3) Zwitterion Zwitterion Intermediate (NH+ / COO-) Acid->Zwitterion Equilibrium (Promoted by Heat) Ylide Ylide Species (C4 Anion) Zwitterion->Ylide Loss of CO2 (Irreversible) Product Decarboxylated Byproduct (Quinazoline + CO2) Ylide->Product Protonation

Caption: Mechanistic pathway showing the critical transition from stable salt to unstable zwitterion, leading to irreversible CO2 loss.[2]

🛠 Phase 3: Troubleshooting Protocols

"How do I fix it?"

FAQ 1: How do I synthesize it without losing the carboxyl group?

Recommendation: Avoid direct oxidative routes (e.g., from 4-methylquinazoline) if possible, as the harsh conditions often trigger decarboxylation.[1][2] The Isatin Hydrolysis Route is the gold standard for stability because it maintains the product as a salt until the final moment.[1][2]

Protocol: The "Cold-Crash" Isolation Reference: Adapted from Gök et al. (2020) and general quinoline-4-carboxylic acid methodologies.

  • Reaction: Combine Isatin (hydrolyzed to sodium salt), Ammonium Acetate, and Aldehyde in Ethanol. Reflux is permissible here because the product forms as the Sodium Salt , which is thermally stable.[1][2]

  • Filtration (Critical): Filter the reaction mixture hot. The sodium salt is insoluble in hot ethanol and will precipitate.[2]

    • Why? This removes organic impurities without exposing the product to acidic water.[2]

  • Dissolution: Dissolve the collected salt in a minimum amount of cold distilled water (0-5°C).

  • Acidification (The Danger Step):

    • Place the beaker in an ice bath.

    • Slowly add 2N HCl dropwise with vigorous stirring.

    • Stop exactly at pH 2-3.[1][2] Do NOT go to pH 0.[1][2]

    • Why? Excess acid and heat promote the zwitterion formation.[2]

  • Isolation: Filter the free acid precipitate immediately and dry under vacuum at <40°C .

FAQ 2: My ester hydrolysis is failing. Why?

Issue: You are trying to hydrolyze a quinazoline-4-carboxylate ester using standard basic hydrolysis (NaOH/Heat) followed by acid workup, but you recover the decarboxylated parent ring. Solution: The heat required to hydrolyze the ester is sufficient to decarboxylate the resulting acid once it forms.[1][2]

Alternative Workflow: Anhydrous Cleavage Instead of aqueous hydrolysis, use a non-hydrolytic cleavage method if the substrate allows:

  • Reagent:

    
     in DCM at -78°C to RT.
    
  • Mechanism: Cleaves the ester to the acid bromide/acid without generating the unstable aqueous zwitterion at high temperatures.[1][2]

  • Quench: Quench with cold bicarbonate, keep basic, wash organics, then carefully acidify the aqueous layer (Cold-Crash method).[1][2]

FAQ 3: Can I store the free acid?

Recommendation: No. Convert it or use it immediately. The free acid is metastable.[2] Over time, even at room temperature, it can slowly decarboxylate.[2]

  • Best Practice: Store as the Sodium or Potassium Salt .[1][2]

  • Conversion: If you need the acid for a coupling reaction, generate it in situ or store as the salt and acidify just prior to use.[1][2]

📊 Phase 4: Data & Specifications

"What are the operational limits?"

Use the following limits to design your experiments.

ParameterSafe RangeDanger ZoneReason
Temperature (Free Acid) < 40°C> 60°CThermal energy overcomes the activation barrier for

extrusion.[1][2]
Temperature (Na-Salt) < 100°C> 250°CIonic lattice stabilizes the carboxylate, preventing proton transfer to N.
Workup pH 2.0 - 4.0< 1.0Highly acidic media forces protonation of the ring nitrogen, accelerating zwitterion formation.[1][2]
Drying Method Vacuum / DesiccatorOven (>50°C)Oven drying is the most common cause of yield loss after successful synthesis.[1][2]
Workflow Visualization: The "Safe-Zone" Purification

Follow this logic flow to ensure product integrity during isolation.

SafeIsolation Start Crude Reaction Mixture (Contains Quinazoline-4-COO- Na+) Filter Filter Hot (>60°C) Start->Filter Solid Solid Filter Cake (Salt Form - Stable) Filter->Solid Retain Solid Dissolve Dissolve in H2O at 0°C Solid->Dissolve Acidify Add 1N HCl dropwise to pH 2-3 (Maintain < 5°C) Dissolve->Acidify CRITICAL STEP Precipitate Precipitate Forms (Free Acid) Acidify->Precipitate Dry Vacuum Dry at 25°C Precipitate->Dry

Caption: Optimized "Cold-Crash" isolation workflow designed to minimize exposure to thermal and acidic stress.

📚 References

  • Gök, D. (2020).[1][2][3] One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.[1][2][3] Link[1]

  • Gök, D. (2022).[1][2] An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4-Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386.[1][2] Link

  • Organic Chemistry Portal. (n.d.).[1][2] Decarboxylation Strategies and Mechanisms. Link

  • Miyabe, H., et al. (2019).[1][2] Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 84(5).[1][2] Link[1]

Sources

Technical Support Center: Purification of Methyl 6-chloroquinazoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to navigating the common and complex purification challenges of Methyl 6-chloroquinazoline-4-carboxylate, designed for chemical researchers and drug development professionals.

Welcome to the technical support center for Methyl 6-chloroquinazoline-4-carboxylate. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the lab. This resource is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the dynamic nature of chemical purification. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the purification of Methyl 6-chloroquinazoline-4-carboxylate. Each issue is analyzed from a mechanistic standpoint to provide effective, scientifically-grounded solutions.

Issue 1: Poor Separation and Tailing Peaks during Column Chromatography

Question: I'm trying to purify Methyl 6-chloroquinazoline-4-carboxylate using silica gel column chromatography, but my compound is streaking badly (tailing), and I'm getting poor separation from impurities. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying heterocyclic compounds containing basic nitrogen atoms, like quinazolines, on standard silica gel.

Root Cause Analysis: The tailing you're observing is due to strong interactions between the basic nitrogen atoms in the quinazoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows the compound's elution in a non-uniform way, causing it to streak down the column instead of moving as a tight band.

Solutions:

  • Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel, preventing the unwanted interaction.[1]

    • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or a few drops of ammonia solution to your eluent system.

    • Causality: The TEA will preferentially bind to the acidic silanol groups, effectively "masking" them from your basic compound, which can then elute symmetrically.

  • Optimize the Solvent System: An inappropriate solvent system can exacerbate tailing.[1]

    • TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.3 for your target compound.

    • Solvent Choices: Systems like petroleum ether/ethyl acetate or dichloromethane/methanol are common starting points for quinazoline derivatives.[2][3] If one system gives poor separation, try another with different selectivity (e.g., switch from an acetate/alkane system to a chlorinated/alcohol system).[1]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself may be the problem.

    • Alumina: Use neutral or basic alumina instead of silica gel. Alumina is less acidic and often provides better results for basic compounds.[1]

    • Reversed-Phase: For highly polar compounds, C18 reversed-phase chromatography is an excellent alternative.[1]

Workflow: Optimizing Column Chromatography for Basic Heterocycles

G start Problem: Tailing Peaks in Column Chromatography check_tlc Run TLC with Petroleum Ether/EtOAc + 0.5% TEA start->check_tlc rf_check Is Rf between 0.2 - 0.3? check_tlc->rf_check adjust_polarity Adjust Solvent Ratio: Increase EtOAc for higher polarity Decrease EtOAc for lower polarity rf_check->adjust_polarity No run_column Run Column with Optimized Solvent System rf_check->run_column Yes alternative_stationary Consider Alternative Stationary Phase (Alumina or C18) rf_check->alternative_stationary No (Even after solvent change) adjust_polarity->check_tlc change_solvent Switch Solvent System (e.g., DCM/MeOH + 0.5% TEA) adjust_polarity->change_solvent If ratio adjustment fails change_solvent->check_tlc success Successful Purification run_column->success alternative_stationary->run_column

Caption: Workflow for troubleshooting poor chromatographic separation.

Issue 2: Product is "Oiling Out" or Forming a Goo During Recrystallization

Question: I've isolated my crude Methyl 6-chloroquinazoline-4-carboxylate and am trying to recrystallize it. Instead of forming nice crystals upon cooling, it separates as an oil. What should I do?

Answer: "Oiling out" is a common recrystallization problem that typically occurs when the solution is supersaturated or when the melting point of your solid is lower than the boiling point of the solvent. Impurities can also suppress the crystallization process.

Solutions:

  • Re-heat and Dilute: The most immediate fix is to heat the solution back to boiling and add more hot solvent, just enough to dissolve the oil completely. Then, allow it to cool much more slowly.[1] Slow cooling is critical for forming a well-ordered crystal lattice.

  • Induce Crystallization: If slow cooling alone doesn't work, you need to provide a nucleation point for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide an ideal surface for nucleation.[1]

    • Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.[1]

  • Change the Solvent System: The chosen solvent may be too good, keeping your compound dissolved even at low temperatures.

    • Solvent/Anti-Solvent Pair: Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone). Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, petroleum ether) dropwise until the solution becomes faintly cloudy.[4] Heat to clarify and then cool slowly. This technique carefully reduces the overall solubility to promote crystallization.

Issue 3: Final Product is a Yellow or Brown Solid, Not White

Question: After purification, my Methyl 6-chloroquinazoline-4-carboxylate is an off-white or yellowish solid. TLC shows a single spot. Is it impure, and how can I decolorize it?

Answer: A persistent color after purification, even with a clean TLC, often points to trace amounts of highly colored impurities, potentially from starting materials or side reactions.[5] Sometimes, compounds themselves are simply not pure white. However, decolorization is often possible.

Solutions:

  • Activated Carbon Treatment: This is the most common method for removing colored impurities.

    • Protocol: Dissolve your crude product in a suitable hot solvent for recrystallization. Add a very small amount (1-2% by weight) of activated carbon to the hot solution.

    • Caution: Do not add carbon to a boiling solution, as it can cause violent bumping.

    • Mechanism: The porous structure of activated carbon provides a vast surface area that adsorbs large, flat, conjugated molecules, which are often the source of color.

    • Procedure: Swirl the hot solution with the carbon for a few minutes, then perform a hot filtration through a fluted filter paper or a celite plug to remove the carbon. Let the filtrate cool and crystallize.

  • Re-evaluate the Reaction/Workup: Persistent color can sometimes indicate product degradation.[6] Ensure your workup procedure does not involve excessively high temperatures or prolonged exposure to strong acids or bases, which could affect the quinazoline core or the methyl ester.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification strategy for this compound: column chromatography or recrystallization?

A1: The choice depends on the nature and quantity of your impurities.

  • Recrystallization is ideal when your crude product is relatively pure (>90%) and you need to remove small amounts of impurities with different solubility profiles. It is fast, inexpensive, and often yields highly pure, crystalline material.

  • Column Chromatography is necessary when you have a complex mixture of impurities with polarities similar to your product or when impurities are present in significant quantities.[7] It offers much higher resolving power than recrystallization.

A common and highly effective strategy is to perform an initial purification by column chromatography to remove the bulk of impurities, followed by a final recrystallization of the pooled, clean fractions to obtain a high-purity, crystalline final product.

Q2: I need to choose a solvent system for column chromatography. Where do I start?

A2: The best practice is to screen several solvent systems using TLC. For Methyl 6-chloroquinazoline-4-carboxylate, a good starting point is a mixture of a non-polar and a polar solvent.

Solvent System (v/v)Typical Starting RatioNotes
Petroleum Ether / Ethyl Acetate 9:1 to 1:1A very common and effective system for many quinazolines.[2][3] Adjust ratio to achieve an Rf of 0.2-0.3.
Dichloromethane / Methanol 99:1 to 95:5A more polar system, useful if the compound does not move in Ether/EtOAc.[1]
Hexane / Acetone 8:2 to 1:1Offers different selectivity compared to ethyl acetate.

Pro-Tip: Always add 0.1-1% triethylamine (TEA) to your chosen solvent system to prevent peak tailing on silica gel due to the basic quinazoline core.[1]

Q3: My yield is very low after purification. What are the common causes of product loss?

A3: Low yield can stem from issues in the reaction itself or losses during workup and purification.[6]

  • Incomplete Reaction: Always monitor your reaction by TLC or LC-MS to ensure all starting material is consumed before starting the workup.

  • Column Overloading: For column chromatography, the amount of crude material should not exceed 1-5% of the mass of the stationary phase. Overloading leads to poor separation and mixed fractions.[1]

  • Using Too Much Recrystallization Solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the compound. Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1] You can often recover some of this by concentrating the mother liquor and performing a second recrystallization.

  • Product Instability: The methyl ester group could be susceptible to hydrolysis under strongly acidic or basic workup conditions. Ensure aqueous washes are performed quickly and with mild reagents if necessary.

Decision Tree: Selecting the Right Purification Method

G start Crude Product Obtained tlc_analysis Analyze Crude by TLC. How many spots? start->tlc_analysis one_spot One major spot, trace impurities tlc_analysis->one_spot ~1 Spot multiple_spots Multiple spots or significant impurities tlc_analysis->multiple_spots >1 Spots recrystallize Attempt Recrystallization one_spot->recrystallize column Perform Column Chromatography multiple_spots->column check_purity Check Purity (NMR, LCMS) recrystallize->check_purity column->check_purity success Pure Product check_purity->success OK repurify Purity not sufficient check_purity->repurify Not OK repurify->recrystallize Try Recrystallization repurify->column Try Chromatography

Caption: Decision tree for selecting an initial purification strategy.

Part 3: Standard Operating Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system (e.g., 7:3 Petroleum Ether:Ethyl Acetate + 0.5% TEA) that provides an Rf of ~0.25 for the target compound.

  • Column Packing: Select an appropriate size column. As a rule of thumb, use ~50g of silica gel for every 1g of crude material. Pack the column using the eluent as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel (~2x the mass of the crude product), evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution process using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a spatula-tip of activated carbon, swirl for 2-3 minutes, and perform a hot filtration to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[4]

  • Drying: Dry the purified crystals under vacuum to remove the last traces of solvent.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • ResearchGate. (2025). Solvent free synthesis of some quinazolin-4(3H)-ones.
  • The Royal Society of Chemistry. (n.d.). One-pot Synthesis of Quinazolines via Hyrdogen-Transfer Catalysis. The Royal Society of Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2026). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Sorbchem India. (n.d.).
  • Reddit. (2024).

Sources

Technical Support Center: Solubilization & Handling of Chlorosubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QNZ-SOL-001 Status: Open Priority: High (Potential Chemical Instability) Agent: Senior Application Scientist[1]

Executive Summary: The "Solubility vs. Stability" Conflict

Welcome to the technical guide for handling chlorosubstituted quinazolines. If you are reading this, you are likely facing a common dilemma: Your compound is a "brick" in cold methanol, but heating it risks chemical degradation.

Chlorosubstituted quinazolines (particularly 4-chloro derivatives) present a unique challenge. Physically, they are lipophilic, planar systems with high crystal lattice energy, resisting dissolution in polar protic solvents like methanol (MeOH). Chemically, the C4-position is highly electrophilic. Heating these compounds in methanol to force dissolution often triggers a Nucleophilic Aromatic Substitution (SNAr) , converting your valuable chloride starting material into an unwanted methyl ether (4-methoxyquinazoline).

This guide provides the protocols to navigate this narrow window between solubilization and decomposition.

Diagnostic Workflow

Before proceeding with any heating or solvent addition, follow this logic tree to determine the safe operating parameters for your specific derivative.

TroubleshootingFlow Start Start: Compound Won't Dissolve in MeOH CheckPos Check Substitution Position Start->CheckPos Is4Chloro Is it 4-Chloro or 2-Chloro? CheckPos->Is4Chloro Active Site Is67Chloro Is it 6-, 7-, or 8-Chloro? CheckPos->Is67Chloro Benzenoid Ring DangerZone DANGER: High Reactivity (SNAr) Is4Chloro->DangerZone Yes SafeZone Chemically Stable Is67Chloro->SafeZone Yes NoHeat DO NOT REFLUX in MeOH DangerZone->NoHeat AltSolvent Use Co-Solvent (DCM/THF) or Aprotic Solvent NoHeat->AltSolvent HeatOK Reflux in MeOH Permitted SafeZone->HeatOK

Figure 1: Decision matrix for handling chlorosubstituted quinazolines based on regiochemistry.

Technical Deep Dive: The Mechanisms

The Physical Barrier: Lattice Energy

Chlorinated quinazolines are flat, aromatic heterocycles. The chlorine atom is lipophilic and electron-withdrawing.[1]

  • Pi-Stacking: The planar rings stack efficiently in the solid state.[1]

  • Halogen Bonding: Chlorine atoms can participate in intermolecular halogen bonding, significantly increasing the energy required to break the crystal lattice (Heat of Fusion).

  • The Mismatch: Methanol is a polar hydrogen-bond donor.[1] While it can interact with the quinazoline nitrogens (N1/N3), the hydrophobic, chlorinated benzenoid ring repels the solvent. This results in high "energy of dissolution," requiring heat to overcome.

The Chemical Trap: Methanolysis

This is the most critical failure mode.[1] The C4 position of the quinazoline ring is electron-deficient due to the pull of the N3 and N1 atoms.

  • Mechanism: Methanol acts as a nucleophile.[1]

  • Catalysis: If you add acid (HCl) to "help" it dissolve, you protonate N1/N3, making C4 even more electrophilic. This accelerates the displacement of Chloride by Methoxide.[1]

  • Result: You isolate 4-methoxyquinazoline instead of your starting material.[1]

ReactionMech Substrate 4-Chloroquinazoline (Insoluble Solid) Intermediate Tetrahedral Intermediate (MeO- attack at C4) Substrate->Intermediate + MeOH MeOH Methanol (Solvent) Heat Heat / Acid Trace Heat->Intermediate Catalyzes Product 4-Methoxyquinazoline (Impurity) Intermediate->Product - Cl HCl HCl (Byproduct) Intermediate->HCl

Figure 2: The unwanted conversion of 4-chloroquinazoline to 4-methoxyquinazoline during heating.[1]

Experimental Protocols

Protocol A: The "Safe" Dissolution (For 4-Chloro Derivatives)

Use this when you need to dissolve the compound for reaction or analysis without degrading it.

Reagents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH).[1]

  • Primary Solvation: Dissolve the solid 4-chloroquinazoline in a minimum volume of DCM or THF at room temperature. These aprotic solvents dissolve the lipophilic ring without nucleophilic attack.[1]

  • Dilution (Optional): If Methanol is required for the subsequent reaction (e.g., a specific SNAr with an amine), add MeOH slowly to the DCM solution.

  • Ratio: Maintain a ratio where DCM is at least 20-30% of the volume to keep the compound in solution.[1]

  • Temperature: Keep the mixture < 40°C. If higher temperatures are needed, switch the solvent system entirely to Isopropanol (IPA) or Toluene , which are bulkier and less nucleophilic than methanol.

Protocol B: Recrystallization (Purification)

How to purify without decomposing.

ParameterRecommendationWhy?
Solvent System Ethyl Acetate / Hexane Aprotic.[1] Avoids nucleophilic attack.[1]
Alternative Toluene Good for highly lipophilic derivatives.[1] High boiling point allows dissolution; cooling forces precipitation.
Avoid Boiling Methanol or EthanolHigh risk of solvolysis (ether formation).[1]
Technique Soxhlet Extraction If the compound is extremely insoluble, use Soxhlet with DCM instead of boiling in a flask.

Step-by-Step:

  • Suspend crude solid in Ethyl Acetate (EtOAc).[1]

  • Heat to reflux (77°C). EtOAc is not a strong nucleophile, so the C-Cl bond is generally safe.

  • If it does not dissolve, add small amounts of DCM until clear.[1]

  • Filter hot (to remove inorganic salts).[1]

  • Add Hexane dropwise until persistent cloudiness appears (Cloud Point).[1]

  • Cool slowly to Room Temperature, then to 4°C.

Frequently Asked Questions (FAQ)

Q1: I heated my 4-chloroquinazoline in MeOH, and now the LCMS shows a Mass+31 peak. What happened? A: You created the methyl ether.[1] The +31 shift corresponds to the loss of Cl (-35) and gain of OMe (+31) and H (+1) adjustments.[1] This is irreversible. You must re-synthesize or re-chlorinate (using POCl3) the corresponding quinazolinone.[1]

Q2: Can I use DMF or DMSO to dissolve it? A: Yes, solubility will be excellent.[1] However, removing DMF/DMSO is difficult. If you are doing a biological assay, this is fine. If you are trying to isolate a solid product later, you will struggle to remove the solvent without an aqueous workup, which might hydrolyze the chloride to the ketone (quinazolinone).

Q3: My compound "oils out" instead of crystallizing. Why? A: This is common with chlorinated aromatics.[1] It indicates the melting point of the solvated compound is lower than the boiling point of the solvent.

  • Fix: Re-heat to dissolve the oil. Add a seed crystal.[1] Cool much more slowly (wrap the flask in foil/cotton). Use a solvent with a lower boiling point (e.g., switch from Toluene to DCM/Hexane).[1]

Q4: Is 2,4-dichloroquinazoline treated differently than 4-chloroquinazoline? A: The C4-Cl is much more reactive than the C2-Cl.[1] Treat 2,4-dichloroquinazoline with the same extreme caution as 4-chloro.[1] The C4 position will react with methanol first.[1]

References

  • Solubility & Stability of Quinazolines

    • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[1][2][3] (2021).[1][2] Beilstein Journal of Organic Chemistry. Link

    • Note: Highlights the reactivity of 4-chloroquinazolines with nucleophiles and the necessity of controlled conditions.
  • Nucleophilic Aromatic Substitution (SNAr)

    • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (2024).[1] MDPI Molecules. Link[1]

    • Note: Details the preference for C4 substitution and solvent effects in SNAr reactions.
  • General Solubility Data

    • PubChem Compound Summary for 4-Chloroquinazoline. National Library of Medicine.[1] Link[1]

    • Note: Provides physical properties and calcul
  • Recrystallization Guidelines

    • Recrystallization Guide: Process, Procedure, Solvents.[4] Mettler Toledo.[1] Link

    • Note: General principles for solvent selection (Polar vs Non-polar) applicable to lipophilic heterocycles.[1]

Sources

Technical Support Center: Optimizing the Esterification of 6-Chloroquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-chloroquinazoline-4-carboxylic acid esters. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low or No Ester Conversion

Question: I am attempting a Fischer esterification of 6-chloroquinazoline-4-carboxylic acid with ethanol and sulfuric acid, but I'm seeing very low conversion to the ethyl ester, even after prolonged reflux. What's going wrong?

Answer: This is a common challenge stemming from the equilibrium nature of the Fischer-Speier esterification and the electronic properties of the starting material.[1][2]

Potential Causes & Solutions:

  • Reversible Reaction Equilibrium: The Fischer esterification is a reversible process where water is produced as a byproduct.[3][4][5] The presence of this water can drive the reaction backward, hydrolyzing the newly formed ester.

    • Solution: To shift the equilibrium towards the product, you must either use a large excess of the alcohol (which also serves as the solvent) or actively remove water as it forms.[2][5][6] For laboratory scale, using the alcohol as the solvent is the most straightforward approach.[4] For larger scales, a Dean-Stark apparatus can be used to azeotropically remove water.

  • Insufficient Acid Catalyst: The catalyst's role is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[2][7] Insufficient catalyst will result in a slow or stalled reaction.

    • Solution: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5] Typically, 3-5 mol% is sufficient.

  • Deactivation of the Carboxylic Acid: The quinazoline ring contains nitrogen atoms which are basic. These nitrogens can be protonated by the acid catalyst. This protonation deactivates the ring and can reduce the reactivity of the carboxylic acid group, making it less susceptible to nucleophilic attack.

    • Solution: While some acid is necessary for catalysis, an overwhelming excess can be counterproductive. If you suspect this is an issue, consider an alternative method, such as conversion to the acid chloride, which circumvents this problem entirely.

Issue 2: Formation of Unknown Impurities and Side Products

Question: My reaction is producing the desired ester, but I'm also getting significant side products that are complicating purification. What are these and how can I prevent them?

Answer: The quinazoline scaffold has multiple reactive sites, which can lead to side reactions under harsh conditions, particularly at elevated temperatures.

Potential Causes & Solutions:

  • N-Alkylation: If using the acid chloride method with a base like triethylamine or pyridine, the ring nitrogens can potentially be alkylated by the alcohol, especially if impurities are present. This is generally a minor pathway but can occur.

    • Solution: Ensure the slow addition of the alcohol to the acid chloride intermediate at a controlled temperature (e.g., 0 °C) to favor the more electrophilic acyl chloride carbon.

  • Dimerization or Polymerization: At high concentrations and temperatures, intermolecular reactions can occur, leading to the formation of dimers or other polymeric materials.[8]

    • Solution: Perform the reaction at a higher dilution by increasing the solvent volume.[8] This favors the intramolecular esterification over intermolecular side reactions. Also, avoid excessively high temperatures, which can promote decomposition and side reactions.[8]

  • Reaction with Thionyl Chloride (SOCl₂): If preparing the acid chloride, the quinazoline nitrogens can react with SOCl₂.

    • Solution: Use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the desired conversion of the carboxylic acid to the acid chloride at lower temperatures, minimizing side reactions.[9][10] The DMF forms a more reactive Vilsmeier-type intermediate, speeding up the primary reaction.[9]

Issue 3: Product Isolation and Purification Difficulties

Question: I'm using the Mitsunobu reaction to form a sterically hindered ester, but I'm struggling to separate my product from the triphenylphosphine oxide (TPPO) and hydrazine byproducts. What's the best way to purify my compound?

Answer: This is the classic challenge of the Mitsunobu reaction. The byproducts, triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate), are often difficult to remove by standard chromatography.[11]

Solutions for Purification:

  • Crystallization: If your ester product is crystalline, this is the most effective method. The byproducts often remain in the mother liquor. Experiment with different solvent systems (e.g., ether, hexanes/ethyl acetate).

  • Chromatography Optimization:

    • TPPO Removal: TPPO can sometimes be removed by precipitating it from a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

    • Hydrazine Byproduct: This byproduct is more polar and can often be removed with aqueous washes during the workup.

  • Alternative Reagents: To avoid purification issues altogether, consider using polymer-supported or fluorous-tagged Mitsunobu reagents. These allow for the easy removal of byproducts by simple filtration.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for esterifying 6-chloroquinazoline-4-carboxylic acid, and how do I choose the right one?

A1: There are three main strategies, each with distinct advantages and disadvantages. The choice depends on the alcohol's structure, the scale of the reaction, and substrate sensitivity.

MethodDescriptionProsConsBest For
Fischer-Speier Esterification Direct reaction of the carboxylic acid and an alcohol with an acid catalyst, typically at reflux.[2]Economical, simple reagents, suitable for large scale.Reversible reaction requires shifting equilibrium; high temperatures can cause side reactions; not suitable for tertiary alcohols.[1][7]Simple, non-volatile primary and secondary alcohols that can be used in large excess as the solvent.[12]
Via Acid Chloride A two-step process: first, convert the carboxylic acid to a highly reactive acid chloride using SOCl₂ or oxalyl chloride, then react with the alcohol.[13][14][15]High-yielding, irreversible, versatile for many alcohols (primary, secondary, tertiary, phenols), milder conditions for the second step.[12]SOCl₂ is hazardous and moisture-sensitive; generates corrosive HCl gas.[9][10]Precious, complex, or sterically hindered alcohols; when Fischer esterification fails.
Mitsunobu Reaction A redox-condensation reaction using triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for attack by the carboxylate.[11][16]Very mild conditions, high yields, occurs with inversion of stereochemistry at the alcohol's chiral center.[17]Expensive reagents, stoichiometric byproducts (TPPO) complicate purification, requires strictly anhydrous conditions.[11]Acid-sensitive substrates, chiral secondary alcohols where inversion is desired.

Q2: Can you provide a standard protocol for the acid chloride method?

A2: Certainly. This method is reliable and generally provides high yields.

Experimental Protocol: Esterification via Acid Chloride Intermediate

  • Acid Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl), add 6-chloroquinazoline-4-carboxylic acid (1.0 eq).

    • Suspend the acid in toluene or dichloromethane (DCM).

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Carefully add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature under a fume hood.[18]

    • Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[18][19]

    • Allow the mixture to cool and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 6-chloroquinazoline-4-carbonyl chloride is often used directly in the next step.[20]

  • Ester Formation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) in the same solvent.

    • Add the alcohol/base solution dropwise to the cold acid chloride solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup: wash with water, dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by recrystallization or column chromatography.

Q3: My alcohol is acid-sensitive. Is the Mitsunobu reaction my only option?

A3: While the Mitsunobu reaction is an excellent choice for acid-sensitive substrates,[21] another effective method is to use coupling reagents common in peptide synthesis. Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an activating agent like 4-Dimethylaminopyridine (DMAP), can facilitate esterification under neutral, room-temperature conditions.[22] This method avoids the harsh acidic conditions of Fischer esterification and the hazardous reagents of the acid chloride route.

Visualization of Workflows
Decision Workflow for Esterification Method Selection

Esterification_Choice start Start: Have 6-chloroquinazoline-4-carboxylic acid alcohol_check Is the alcohol simple (1°/2°) and available in excess? start->alcohol_check acid_sensitive_check Is the substrate acid-sensitive or chiral (inversion needed)? alcohol_check->acid_sensitive_check No fischer Use Fischer Esterification alcohol_check->fischer Yes acid_chloride Use Acid Chloride Method (SOCl₂) acid_sensitive_check->acid_chloride No mitsunobu Use Mitsunobu Reaction acid_sensitive_check->mitsunobu Yes end Obtain Ester fischer->end acid_chloride->end mitsunobu->end

Caption: Decision tree for selecting an appropriate esterification method.

Troubleshooting Flowchart for Low Ester Yield

Low_Yield_Troubleshooting start Low Ester Yield Detected method Which method was used? start->method fischer Fischer Esterification method->fischer Fischer acid_chloride Acid Chloride method->acid_chloride Acid Cl. mitsunobu Mitsunobu method->mitsunobu Mitsunobu fischer_q1 Was alcohol used in large excess OR was water removed? fischer->fischer_q1 acid_chloride_q1 Was conversion to acid chloride complete? acid_chloride->acid_chloride_q1 mitsunobu_q1 Were reagents/solvents strictly anhydrous? mitsunobu->mitsunobu_q1 fischer_a1_no Increase alcohol excess or use Dean-Stark fischer_q1->fischer_a1_no No fischer_a1_yes Increase catalyst loading or reaction time/temp fischer_q1->fischer_a1_yes Yes acid_chloride_a1_no Increase reflux time/temp for SOCl₂ step; add cat. DMF acid_chloride_q1->acid_chloride_a1_no No acid_chloride_a1_yes Check alcohol/base quality; ensure anhydrous conditions acid_chloride_q1->acid_chloride_a1_yes Yes mitsunobu_a1_no Dry all reagents and solvents thoroughly mitsunobu_q1->mitsunobu_a1_no No mitsunobu_a1_yes Check reagent quality (DEAD/DIAD); verify pKa of nucleophile mitsunobu_q1->mitsunobu_a1_yes Yes

Caption: A logical flowchart for diagnosing the cause of low ester yield.

References
  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • Quinazolinediones and Quinazolinethiones by Intramolecular Ester Amidation. (2010, August 18).
  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Mitsunobu Reaction. (2025, March 26). Chemistry Steps. Retrieved from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012, July 30). Brieflands. Retrieved from [Link]

  • Esterification and etherification of steroid and terpene under Mitsunobu conditions. (2011, September 1).
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives.
  • Carboxylic Acid + SOCl2. (2025, July 12). ReactionWeb.io. Retrieved from [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.).
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3).
  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. (n.d.). OrgoSolver. Retrieved from [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025, May 23).
  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. (2020, May 3). SciSpace. Retrieved from [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver. Retrieved from [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. Retrieved from [Link]

Sources

Stability of Methyl 6-chloroquinazoline-4-carboxylate in aqueous base

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Methyl 6-chloroquinazoline-4-carboxylate

  • Ticket ID: #QZN-Cl-4-EST

  • Subject: Troubleshooting instability/degradation in aqueous basic conditions

  • Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Vanishing" Ester Phenomenon

You are likely accessing this guide because your HPLC or LC-MS traces show the rapid disappearance of Methyl 6-chloroquinazoline-4-carboxylate (SM) upon exposure to aqueous base, potentially accompanied by the appearance of multiple polar peaks or a complete loss of UV absorbance characteristic of the quinazoline core.

This is a common issue driven by the hyper-electrophilicity of the quinazoline C4 position. Unlike standard benzoic esters, this heterocyclic ester sits at a "hotspot" of reactivity. This guide details why this happens and how to control it to achieve clean saponification without destroying the heteroaromatic ring.

Module 1: The Core Mechanism (Root Cause Analysis)

To solve the instability, you must understand that two competing electrophilic sites exist on the molecule.

The Competition: Ester Carbonyl vs. Ring Carbon (C4)

In a standard ester (e.g., Methyl benzoate), the carbonyl carbon is the only significant electrophile. In Methyl 6-chloroquinazoline-4-carboxylate , the nitrogen atoms in the ring withdraw electron density, making the C4 carbon (part of the ring) highly susceptible to nucleophilic attack.[1][2]

  • Pathway A (Desired): Hydroxide attacks the ester carbonyl (

    
     mechanism), leading to the carboxylate.
    
  • Pathway B (Undesirable): Hydroxide attacks the C4 ring carbon or C2 ring carbon (Michael-like addition), leading to a Meisenheimer-like complex. This can trigger ring-opening (degradation) to 2-amino-5-chlorobenzoic acid derivatives, especially if the temperature is elevated.

Visualizing the Degradation Pathway

ReactionPathway SM Methyl 6-chloroquinazoline- 4-carboxylate (Starting Material) TI Tetrahedral Intermediate SM->TI OH- attack (Fast) RingOpen Ring-Opened Byproducts (Anthranilic Acid derivs.) SM->RingOpen Direct Ring Attack (Pathway B - Harsh Cond.) Prod 6-chloroquinazoline- 4-carboxylate (Stable Product) TI->Prod Loss of OMe (Pathway A - Controlled) Prod->RingOpen Over-exposure (Heat/Strong Base)

Figure 1: Reaction pathway showing the competition between clean hydrolysis (Green) and ring degradation (Red).

Module 2: Troubleshooting & Optimization

Use this decision matrix to diagnose your specific failure mode.

ObservationDiagnosisCorrective Action
SM disappears < 5 mins, Product forms cleanly. Normal Reactivity. This ester is hyper-reactive.No action needed. Reduce reaction time to 15 mins to avoid over-exposure.
SM disappears, multiple polar peaks appear. Ring Degradation. The base is too strong or attacking the C2/C4 positions.Switch from NaOH to LiOH. Lower temperature to 0°C.
Complete loss of UV signal. Ring Opening. The quinazoline core has shattered into non-absorbing or low-absorbing anilines.CRITICAL: Stop heating immediately. Use a THF/Water buffer system.
Precipitate forms immediately. Salt Formation. The Lithium/Sodium salt of the acid is less soluble in organics.This is good. Filter the solid; it might be your pure product.

Module 3: Validated Experimental Protocol

Objective: Clean conversion of methyl ester to carboxylic acid without ring degradation.

The "Cold Lithium" Protocol: We utilize Lithium Hydroxide (LiOH) because the lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen and accelerating the ester hydrolysis preferentially over the ring attack, while being a milder base than NaOH.

Reagents:
  • Methyl 6-chloroquinazoline-4-carboxylate (1.0 eq)

  • LiOH·H₂O (1.2 eq) — Do not use large excess.

  • THF (Tetrahydrofuran) — Solubilizes the organic SM.

  • Water — Solubilizes the base.

Step-by-Step:
  • Dissolution: Dissolve 1.0 mmol of ester in 5 mL of THF. Cool the solution to 0°C (Ice bath). Do not skip the cooling step.

  • Base Preparation: Dissolve 1.2 mmol of LiOH·H₂O in 2 mL of water.

  • Addition: Add the LiOH solution dropwise to the THF solution over 5 minutes.

    • Why? Slow addition prevents localized "hotspots" of high pH that destroy the ring.

  • Monitoring: Stir at 0°C. Check TLC or LC-MS after 15 minutes .

    • Note: The reaction is often complete in <30 mins.

  • Quenching (The Critical Step):

    • Once SM is consumed, immediately acidify to pH 3-4 using 1N HCl.

    • Caution: Do not go to pH < 1, as the quinazoline nitrogen can protonate, trapping the compound in the aqueous phase during extraction.

  • Isolation:

    • The free acid often precipitates upon acidification. Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc (x3), wash with Brine, Dry over Na₂SO₄.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use MeOH or EtOH as the co-solvent? A: It is risky. In basic conditions, alkoxides (MeO⁻/EtO⁻) are generated. These are stronger nucleophiles than hydroxide and can attack the ring (SNAr mechanism) at the C6-Cl position or C2, leading to ether byproducts. THF or Dioxane is safer as they are non-nucleophilic.

Q2: Why is the product water-soluble? A: The product is an amphoteric amino acid equivalent (pyridine-like nitrogen + carboxylic acid). At neutral pH, it may exist as a zwitterion. To extract it, you must adjust pH carefully to its isoelectric point (usually pH 3-4) to maximize organic solubility.

Q3: I see a peak with Mass = SM + 18. Is this the intermediate? A: No. This is likely the covalent hydrate . Electron-deficient quinazolines can add water across the C=N bond (reversible). This is an artifact of the LC-MS acidic mobile phase or the reaction mixture. It usually reverts to the parent aromatic system upon isolation.

Q4: Can I heat the reaction to speed it up? A: Never. Heating quinazoline-4-carboxylates in base triggers decarboxylation (loss of CO₂) or ring opening. This reaction is diffusion-controlled; if it's slow, your stirring is poor, or your reagents are old.

References

  • Mechanistic Insight into Quinazoline Hydrolysis

    • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.[3][4][5]

    • Source:ResearchGate / European Journal of Medicinal Chemistry
    • Context: Discusses the stability of the quinazoline ring in cold vs. boiling alkaline solutions.
    • Link:

  • Nucleophilic Attack on Heterocycles

    • Title: Regioselective Nucleophilic Aromatic Substitution on Quinazolines.[1][2][6]

    • Source:N
    • Context: Details the reactivity of C4 vs C2 positions, validating the risk of ring
    • Link:

  • General Ester Hydrolysis Kinetics

    • Title: Mechanism of the Base Hydrolysis of Esters ( ).
    • Source:University of Calgary, Department of Chemistry
    • Context: Standard mechanism for saponific
    • Link:

Sources

Troubleshooting low reactivity at C-6 chlorine position

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving purine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the reactivity of the chlorine atom at the C-6 position of the purine scaffold. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established mechanistic principles and field-proven experimental insights.

Frequently Asked Questions (FAQs)

Q1: I am attempting a nucleophilic aromatic substitution (SNAr) on a 6-chloropurine derivative, but I am seeing very low to no product formation. What are the primary factors governing this reactivity?

The reactivity of 6-chloropurine in SNAr reactions is fundamentally dependent on the stability of the Meisenheimer intermediate, a key negatively charged species formed during the reaction. The C-6 position of the purine ring is electron-deficient and thus electrophilic, making it susceptible to nucleophilic attack.[1] However, several factors can impede this process:

  • Nucleophile Strength: The reaction rate is highly sensitive to the nucleophilicity of your attacking species. Weak nucleophiles (e.g., neutral amines, hindered alcohols) will react sluggishly, if at all, without activation. Stronger, negatively charged nucleophiles are generally more effective.[2]

  • Electron Density of the Purine Ring: The inherent electronic properties of your specific purine derivative play a crucial role. Electron-donating groups (EDGs) elsewhere on the purine ring will increase electron density, deactivating the C-6 position towards nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) will enhance its electrophilicity.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions. They effectively solvate the cation of the nucleophile's salt without strongly solvating the anion, thus preserving its nucleophilicity. Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Leaving Group Ability: While chlorine is a common and effective leaving group, its reactivity is part of a broader trend for halogens in SNAr reactions (F > Cl > Br > I).[3] Although counterintuitive based on bond strength, this is due to the high electronegativity of fluorine stabilizing the electron-rich intermediate. However, 6-bromo and even 6-iodopurines are also viable substrates.[3]

Q2: My nucleophile is inherently weak. What strategies can I employ to facilitate the SNAr reaction without resorting to a different coupling method?

When dealing with a weak nucleophile, the strategy shifts towards either increasing its intrinsic reactivity or enhancing the electrophilicity of the purine C-6 carbon.

  • Deprotonation of the Nucleophile: This is the most common and effective strategy. Using a strong, non-nucleophilic base to deprotonate the nucleophile (e.g., an alcohol to an alkoxide, or a primary/secondary amine to an amide) dramatically increases its reactivity. The choice of base is critical to avoid side reactions.

  • Increasing Reaction Temperature: Increasing the thermal energy of the system can overcome the activation barrier. However, this must be done judiciously, as it can also promote decomposition of starting materials or products, especially with complex, sensitive molecules.

  • Activation of the Purine Ring: While synthetically more involved, you can sometimes modify the purine scaffold itself. For instance, quaternization of a ring nitrogen can significantly increase the electrophilicity of the entire ring system, activating the C-6 position. Another approach involves using a more reactive leaving group, such as a triazole, which can be displaced by weaker nucleophiles.[4]

Troubleshooting Workflow: Low C-6 Reactivity

If you are facing low or no conversion, a systematic approach is essential. The following decision tree provides a logical workflow for troubleshooting.

G cluster_0 A Start: Low/No C-6 Substitution K Verify starting material and reagent purity. A->K First Check B Is your nucleophile strong? (e.g., RO⁻, RS⁻, R₂N⁻) C Is your solvent polar aprotic? (e.g., DMF, DMSO, ACN) B->C Yes F Add a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) to deprotonate the nucleophile. B->F No D Increase reaction temperature incrementally. C->D Yes I Switch to a polar aprotic solvent. C->I No G Reaction successful? D->G E Consider alternative coupling strategies (e.g., Buchwald-Hartwig, Suzuki). J End: Successful Reaction E->J F->C G->E No H Optimize conditions: temperature, concentration, reaction time. G->H Yes, but low yield H->J I->D K->B

Caption: A decision tree for troubleshooting low C-6 reactivity.

Q3: I've tried optimizing the SNAr conditions with little success. Are there more robust, alternative methods for forming C-N or C-C bonds at the C-6 position?

Absolutely. When SNAr fails, particularly for forming C-N (with unreactive amines) or C-C bonds, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions proceed through a different mechanism and are often more tolerant of a wider range of functional groups.

For C-N Bond Formation: Buchwald-Hartwig Amination This reaction is exceptionally powerful for coupling aryl halides with primary and secondary amines.[5][6] It involves the catalytic cycle of a palladium complex and is particularly useful when the amine is weakly nucleophilic or when the purine is electron-rich.[6]

Key Parameters for Buchwald-Hartwig Amination:

Parameter Typical Reagents/Conditions Rationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃ Precursors to the active Pd(0) catalyst.[7][8]
Ligand Bulky, electron-rich phosphines (e.g., BINAP, Xantphos, BrettPhos) Stabilizes the Pd center and facilitates oxidative addition and reductive elimination.[7][8]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) Required for deprotonating the amine in the catalytic cycle.[7]

| Solvent | Anhydrous, deoxygenated solvents (e.g., Toluene, Dioxane, THF) | Prevents catalyst deactivation.[6] |

G cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-Cl(L₂) Pd0->PdII_A Oxidative Addition PdII_B [Ar-Pd(II)-NHR'R'']⁺L₂ PdII_A->PdII_B Ligand Exchange PdII_C Ar-Pd(II)-NR'R''(L₂) PdII_B->PdII_C Deprotonation PdII_C->Pd0 Reductive Elimination Product Purine-NR'R'' PdII_C->Product ArCl Purine-Cl ArCl->PdII_A Amine HNR'R'' Amine->PdII_B Base Base Base->PdII_C BaseH Base-H⁺Cl⁻

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

For C-C Bond Formation: Suzuki-Miyaura Coupling For installing alkyl, aryl, or vinyl groups at the C-6 position, the Suzuki-Miyaura coupling is a highly reliable and versatile method.[9][10] This reaction couples the 6-chloropurine with an organoboron species (e.g., a boronic acid or ester) using a palladium catalyst.[11]

Key Parameters for Suzuki-Miyaura Coupling:

Parameter Typical Reagents/Conditions Rationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Source of the active Pd(0) catalyst.
Boron Reagent Aryl/Alkyl Boronic Acid or Ester The source of the carbon nucleophile. Boronic esters often offer greater stability.
Base Aqueous base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) Activates the organoboron species to facilitate transmetalation to the palladium center.[12]

| Solvent | Often a two-phase system (e.g., Toluene/Water, Dioxane/Water) | Facilitates the interaction of organic and inorganic reagents. |

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 6-chloropurine derivative (1.0 equiv).

  • Add a suitable polar aprotic solvent (e.g., DMF or acetonitrile, ~0.1 M concentration).

  • Add the amine nucleophile (1.1–1.5 equiv).

  • If the amine is used as its salt or if the reaction is sluggish, add a non-nucleophilic base (e.g., K₂CO₃ or DBU, 2.0–3.0 equiv).

  • Heat the reaction mixture to an appropriate temperature (start at 60-80 °C) under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the 6-chloropurine derivative (1.0 equiv) and the base (e.g., NaOt-Bu, 1.5–2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine nucleophile (1.1–1.2 equiv) via syringe.

  • Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Horská, K., et al. (2004). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Miyasaka, T., Suemune, H., & Arakawa, K. (1977). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research. Available at: [Link]

  • Vaia. (n.d.). When 6 -chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction. Vaia. Available at: [Link]

  • Pietrzak, T., et al. (2007). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wang, D., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules. Available at: [Link]

  • Uddin, M. I., et al. (2003). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Journal of the American Chemical Society.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic properties of purine bases: inherent reactivity versus reaction conditions.
  • ResearchGate. (n.d.). C2‐ and C6‐substituted purine nucleosides.
  • NIH. (n.d.). Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase.
  • PubMed. (2001). 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Methyl Quinazoline-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl quinazoline-4-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of recrystallization for this important class of heterocyclic compounds. Our goal is to move beyond rote procedures and provide a framework of understanding, enabling you to troubleshoot and optimize your purifications with confidence.

The quinazoline core, with its nitrogen heteroatoms and aromatic system, presents unique solubility challenges. The addition of a methyl carboxylate moiety and other variable substituents means that a one-size-fits-all approach to recrystallization is seldom effective. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is grounded in the fundamental principles of solubility and crystal lattice formation.

Part 1: Fundamentals of Solvent Selection for Quinazoline Derivatives

Before diving into troubleshooting, it's crucial to understand the principles governing solvent selection. The ideal recrystallization solvent should exhibit high solubility for your target compound at elevated temperatures but low solubility at cooler temperatures.[1][2] Simultaneously, impurities should either be completely soluble or completely insoluble at all temperatures to allow for their removal.[2]

FAQ 1: What solvent properties are most important for recrystallizing methyl quinazoline-4-carboxylate derivatives?

The key is to match the solvent's polarity with that of your specific derivative, following the principle of "like dissolves like".[2][3]

  • The Quinazoline Core: The quinazoline ring system itself is moderately polar due to the presence of two nitrogen atoms.

  • The Methyl Carboxylate Group (-COOCH₃): This ester group adds significant polarity and potential for hydrogen bonding.

  • Variable Substituents (R-groups): The nature of other substituents on the quinazoline ring will heavily influence the overall polarity. A nonpolar alkyl chain will decrease polarity, while a hydroxyl or amino group will increase it.

Therefore, you will typically be looking for solvents in the mid-to-high polarity range. Protic solvents (like alcohols) can be particularly effective as they can hydrogen-bond with the nitrogen atoms and the carboxylate group.

Solvent Selection Workflow

The following workflow provides a systematic approach to identifying a suitable solvent or solvent system.

Solvent_Selection start Start: Test solubility of ~20mg of crude product test_hot Add 0.5 mL of solvent. Heat to boiling. start->test_hot dissolved_hot Did it dissolve? test_hot->dissolved_hot cool Cool to RT, then in an ice bath. Scratch flask walls. dissolved_hot->cool  Yes insoluble PROBLEM: Insoluble. Try a more polar solvent. dissolved_hot->insoluble  No crystals_form Do crystals form? cool->crystals_form success SUCCESS! This is a good single solvent. crystals_form->success  Yes too_soluble PROBLEM: Too soluble. Consider a mixed-solvent system. crystals_form->too_soluble  No

Caption: A decision workflow for selecting a recrystallization solvent.

Table 1: Common Solvents for Recrystallization of Heterocyclic Compounds
SolventBoiling Point (°C)PolarityNotes for Quinazoline Derivatives
Ethanol 78Polar ProticOften a first choice. Good for moderately polar compounds. 95% ethanol is also a common choice.[4]
Methanol 65Polar ProticMore polar than ethanol. May be too effective a solvent, leading to poor recovery.[5]
Isopropanol (IPA) 82Polar ProticLess polar than ethanol. Useful if your derivative is too soluble in ethanol or methanol.[5]
Ethyl Acetate 77Polar AproticA good mid-polarity solvent. Often used in a mixed system with hexanes or heptanes.[5]
Acetonitrile 82Polar AproticA versatile polar solvent. Can be effective for compounds that are difficult to crystallize.[5]
Acetone 56Polar AproticStrong solvent, but its low boiling point provides a smaller temperature range for crystallization.[6]
Toluene 111NonpolarUseful for less polar derivatives or as the "good" solvent in a mixed pair with an anti-solvent like hexane.[5]
Water 100Very PolarRarely used alone, but is an excellent "anti-solvent" when paired with a miscible organic solvent like ethanol or acetone.[5]
Hexane / Heptane ~69 / ~98NonpolarAlmost never used as the primary solvent. Primarily used as an "anti-solvent" to induce precipitation from a more polar solvent.[7]

Part 2: Troubleshooting Guides & FAQs

This section addresses the most common issues encountered during the recrystallization of methyl quinazoline-4-carboxylate derivatives.

FAQ 2: I've followed the cooling procedure, but no crystals have formed. What should I do?

This is a classic case of either using too much solvent or the solution being supersaturated.[8][9]

Causality: Crystal formation requires nucleation (the initial aggregation of molecules) followed by growth. In a solution that is too dilute, the probability of molecules finding each other to form a nucleus is low. A supersaturated solution is one that holds more solute than it theoretically should at a given temperature, and it requires an energy input to trigger nucleation.[9]

Solutions (in order of application):

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[10] The microscopic imperfections in the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[10]

  • Reduce the Solvent Volume: If the above methods fail, you have likely used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then repeat the cooling process.

  • Cool to a Lower Temperature: Place the flask in an ice-salt bath or a refrigerator to further decrease the compound's solubility and maximize crystal formation.[12]

FAQ 3: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[8]

Causality: This is common for compounds with lower melting points or when the solution is highly concentrated, causing the solute to precipitate too quickly at a high temperature.[8][11] Highly impure samples can also exhibit this behavior due to melting point depression.

Solutions:

  • Reheat and Dilute: Warm the flask to re-dissolve the oil. Add a small amount (10-15%) of additional hot solvent to the solution.[10][11] The goal is to ensure the solution's saturation point is reached at a temperature below the compound's melting point.

  • Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out.[11] After re-dissolving, allow the flask to cool to room temperature as slowly as possible. Insulating the flask by placing it on a cork ring or paper towels can help.[11] Avoid moving directly to an ice bath.

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system where solubility can be more finely controlled.

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common recrystallization problems.

Troubleshooting start Recrystallization Attempted outcome What is the result? start->outcome no_crystals Problem: No Crystals outcome->no_crystals Clear solution, no solid oiled_out Problem: Compound 'Oiled Out' outcome->oiled_out Liquid layer forms low_yield Problem: Low Yield / Poor Recovery outcome->low_yield Few crystals form solve_no_crystals 1. Scratch flask walls. 2. Add seed crystal. 3. Reduce solvent volume. no_crystals->solve_no_crystals solve_oiled_out 1. Re-heat to dissolve oil. 2. Add small amount of extra solvent. 3. Cool SLOWLY. oiled_out->solve_oiled_out solve_low_yield 1. Evaporate mother liquor for 2nd crop. 2. Cool in ice/salt bath. 3. Re-evaluate solvent choice. low_yield->solve_low_yield

Caption: A troubleshooting flowchart for common recrystallization issues.

FAQ 4: My final product has a low yield. How can I improve recovery?

Low recovery is most often caused by using too much solvent or choosing a solvent in which the compound has significant solubility even when cold.[10]

Solutions:

  • Minimize Solvent Usage: During the initial dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.[10]

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, transfer the remaining solution (the mother liquor) to a round-bottom flask and evaporate a significant portion of the solvent using a rotary evaporator. The resulting concentrated solution can be cooled again to yield a second crop of crystals.[10] Be aware this second crop may be less pure.

  • Optimize the Solvent System: The solubility curve of your compound in the chosen solvent may not be steep enough. A better solvent is one where the solubility changes dramatically with temperature.[1] Consider switching to a different single solvent or a mixed-solvent system.

FAQ 5: How do I perform a mixed-solvent recrystallization for my derivative?

A mixed-solvent (or solvent/anti-solvent) system is ideal when no single solvent has the desired solubility profile.[7][13] This is common for compounds that are either too soluble or not soluble enough in common solvents.

The Principle: You dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (turbid).[13] This indicates the point of saturation.

Common Pairs for Quinazoline Derivatives:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane

  • Toluene / Hexane

See the protocol below for a step-by-step guide.

Part 3: Experimental Protocols

These protocols provide a standardized methodology. Always perform these operations in a well-ventilated fume hood.

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude methyl quinazoline-4-carboxylate derivative in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent just until all the solid dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.[12]

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Slow cooling is critical for forming large, pure crystals.[1] Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal yield.[12]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass for air drying or place them in a vacuum oven.

Protocol 2: Mixed-Solvent (Solvent/Anti-solvent) Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with swirling until a persistent cloudiness appears.[13] This is the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[13] The solution is now perfectly saturated.

  • Cooling & Collection: Follow steps 3-6 from the Single-Solvent Recrystallization protocol above.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • University of California, Davis. (n.d.). Recrystallization.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • California State University, Long Beach. (n.d.). Recrystallization.
  • University of Alberta. (n.d.). Recrystallization.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • Millersville University. (n.d.). Crystallization.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Chemistry LibreTexts. (2022, April 7). Troubleshooting.
  • Wired Chemist. (n.d.). Recrystallization.
  • Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6468-6487.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.

Sources

Technical Support Center: Quinazoline Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process development scientists.

Ticket ID: QNZ-SYN-004 Subject: Troubleshooting Side Reactions & Impurity Profiles in Quinazoline Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of critical kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1] However, the ring closure step is thermodynamically demanding and prone to three specific failure modes:

  • Incomplete Cyclocondensation (The "Niementowski Stall").

  • Isomeric Scrambling (The Dimroth Rearrangement).

  • Regiochemical Ambiguity (N- vs. O-Alkylation/Tautomerism).

This guide provides mechanistic root-cause analysis and validated protocols to eliminate these side reactions.

Module 1: Overcoming Incomplete Cyclization (The Niementowski Protocol)

The Issue: Standard thermal condensation of anthranilic acids with amides (Niementowski synthesis) often stalls at the o-amidobenzamide intermediate or yields the thermodynamic dihydro-impurity due to insufficient dehydration energy.

Root Cause: Water acts as a reaction inhibitor in reversible cyclocondensations.[1] In conventional reflux (130–160°C), the elimination of water is the rate-limiting step.

Troubleshooting Protocol: Microwave-Assisted Dehydration

Switching from thermal reflux to microwave irradiation (MWI) changes the activation profile, allowing for "superheating" of the polar transition state, effectively driving the equilibrium toward the dehydrated heterocycle.[1]

Comparative Performance Data:

ParameterConventional Thermal RefluxMicrowave Irradiation (MWI)
Reaction Time 4 – 12 Hours10 – 20 Minutes
Solvent EtOH/DMF (Reflux)Solvent-free or EtOH
Yield 40 – 65%85 – 95%
Purity Profile High intermediate contaminationClean cyclization

Validated Workflow (Graphviz):

Niementowski_Optimization Start Start: Anthranilic Acid + Formamide Check_Method Select Heating Method Start->Check_Method Thermal Thermal Reflux (140°C) Check_Method->Thermal Conventional MWI Microwave (50-100W, 150°C) Check_Method->MWI Recommended Result_Thermal Result: Slow Dehydration High 'Open Ring' Impurity Thermal->Result_Thermal Result_MWI Result: Rapid Dehydration Clean Quinazolin-4(3H)-one MWI->Result_MWI Result_Thermal->MWI Remediation: Reprocess

Figure 1: Decision matrix for Niementowski cyclization efficiency.

Module 2: The Dimroth Rearrangement (Isomer Scrambling)

The Issue: During the synthesis of 4-aminoquinazolines or 1-alkyl-2-iminoquinazolines, the exocyclic amine and the endocyclic nitrogen can swap positions. This is critical in drug development (e.g., AZD8931 synthesis) where regioisomeric purity is mandatory.[1]

Root Cause: The ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).[1][2] Under basic conditions, a nucleophile (often the solvent or an amine) attacks position C-2, opening the pyrimidine ring. The molecule rotates and re-closes, swapping the N1 and exocyclic nitrogen.[1][2][3]

Mechanistic Visualization (ANRORC Pathway)

Dimroth_Mechanism Substrate 1-Alkyl-2-iminoquinazoline (Kinetic Product) Attack Nucleophilic Attack at C-2 (Base Catalyzed) Substrate->Attack Open Ring Opening (Acyclic Amidine Intermediate) Attack->Open Rotate Bond Rotation Open->Rotate Close Ring Closure (Recyclization) Rotate->Close Product 4-Alkylaminoquinazoline (Thermodynamic Product) Close->Product

Figure 2: The ANRORC mechanism responsible for Dimroth rearrangement impurities.

Field-Proven Prevention Strategy
  • pH Control: The rearrangement is base-catalyzed. If your target is the kinetic isomer (1-alkyl-2-imino), maintain neutral or slightly acidic conditions during workup.

  • Temperature Management: The rearrangement has a high activation energy.[1] Avoid prolonged heating (>80°C) in basic solvents (like pyridine or aqueous NaOH).

  • Intentional Rearrangement: If the thermodynamic product (4-alkylamino) is desired, reflux in acetic acid or basic ethanol to force the rearrangement to completion, ensuring a single isomer rather than a mixture.

Module 3: Regioselectivity (N vs. O Alkylation)

The Issue: Quinazolin-4-ones are ambident nucleophiles. Alkylation can occur at N-3 (forming the lactam) or O-4 (forming the lactim ether).

Technical Insight: Contrary to simple HSAB (Hard-Soft Acid-Base) theory, the outcome is heavily dictated by solvent polarity and the counter-ion of the base.

Decision Guide: Controlling the Site of Alkylation

Target IsomerRecommended ConditionsMechanistic Rationale
N-3 Alkyl (Lactam) Base:

or

Solvent: DMF or AcetoneTemp: 60–100°C
Polar aprotic solvents dissociate the ion pair, exposing the more nucleophilic Nitrogen (N-3). Thermodynamic control favors the stable amide carbonyl (

).
O-4 Alkyl (Lactim) Method: Mitsunobu ReactionReagents:

/ DIAD / Alcohol
Mitsunobu conditions activate the oxygen via an oxy-phosphonium intermediate, bypassing the N-nucleophilicity.
O-4 Alkyl (Alt) Base:

(Silver salts)Solvent: Benzene/Toluene
Silver coordinates to the Nitrogen, blocking it and forcing alkylation at the Oxygen (O-4).

Frequently Asked Questions (FAQs)

Q: My cyclization of 2-aminobenzonitrile with an aldehyde is yielding a non-aromatic product. What is it? A: You have isolated the dihydroquinazoline .[1] This is a common "arrested" intermediate.[1]

  • Fix: You must add an oxidation step.[1]

    • Method A: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) at room temperature.

    • Method B: Use

      
       (Iodine) in combination with 
      
      
      
      during the cyclization to perform an in situ oxidative aromatization.

Q: I see a "doublet" of peaks in my LCMS with identical mass but different retention times after heating my quinazoline in NaOH. Why? A: You likely triggered a Dimroth Rearrangement .[1] If you have a substituent on the ring nitrogen and an exocyclic amine, they have equilibrated. Check your NMR: The rearranged product usually shows a shift in the exocyclic NH signal. To fix this, avoid strong bases with heat, or drive the reaction to the single thermodynamic isomer if that is the active pharmacophore.[1]

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry / PMC URL:[1][Link]

  • The Development of a Dimroth Rearrangement Route to AZD8931. Source: Organic Process Research & Development (ACS) URL:[Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Source: Organic & Medicinal Chemistry International Journal URL:[Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Source: Chemistry of Heterocyclic Compounds / PMC URL:[Link]

Sources

Technical Support Center: Regioselectivity in Nucleophilic Reactions on Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth insights and practical troubleshooting advice for a common challenge in the functionalization of quinazoline scaffolds: achieving selective nucleophilic attack on a quinazoline core bearing both a chloro substituent and an ester group. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reactivity, empowering you to optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

Here we address the most common queries our application scientists receive regarding the competitive reactivity of chloro and ester groups on a quinazoline ring system.

Q1: I have a 4-chloro-2-carboethoxyquinazoline. When I add an amine, which position will react first?

Answer: In almost all standard conditions, your amine nucleophile will preferentially attack the C4 position to displace the chloro group via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] The inherent electronic properties of the quinazoline ring make the C4 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3][4] DFT calculations have confirmed that the C4 carbon has a higher LUMO coefficient and that the activation energy for nucleophilic attack at this position is lower, strongly favoring this regioselectivity.[1][2][3]

Q2: What is the fundamental difference in mechanism between a nucleophile attacking the C4-chloro group versus the C2-ester group?

Answer: This is a critical distinction. The two positions react via fundamentally different mechanisms:

  • C4-Chloro Position (SNAr): The nucleophile attacks the electron-deficient C4 carbon of the aromatic ring, temporarily breaking aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored upon the expulsion of the chloride leaving group. This is a substitution on the aromatic ring.

  • C2-Ester Position (Nucleophilic Acyl Substitution): The nucleophile attacks the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate. The intermediate then collapses, typically by expelling the ethoxy group (-OEt) to form an amide (if an amine was the nucleophile). This is a substitution at the carbonyl group, not on the aromatic ring itself.

Q3: Can I force a nucleophile to react with the C2-ester instead of the C4-chloro group?

Answer: Achieving this selectivity is exceptionally challenging due to the high reactivity of the C4-chloro position.[6][7] Standard amine nucleophiles will react at C4. However, you might favor reaction at the ester under specific circumstances:

  • Using a Strong, Non-amine Nucleophile: Reagents like hydroxide (OH⁻) or methoxide (MeO⁻) at low temperatures might lead to saponification or transesterification of the ester. However, these are also competent nucleophiles for SNAr and will likely still react at C4, potentially leading to a mixture of products.

  • Steric Hindrance: If a very bulky nucleophile is used, it might react more readily with the sterically less-demanding ester carbonyl, but the electronic preference for C4 is a powerful directing effect to overcome.

  • Protecting the C4 Position: The most reliable method would be to first substitute the C4-chloro group with your desired nucleophile and then, in a subsequent step, perform the desired transformation on the C2-ester.

Q4: My SNAr reaction on a 4-chloroquinazoline is slow or gives low yields. What are the first things to troubleshoot?

Answer: Low reactivity in SNAr reactions on 4-chloroquinazolines can often be overcome by adjusting the reaction conditions.

  • Increase Temperature: Many of these reactions are run at reflux in solvents like isopropanol or ethanol.[8]

  • Use Microwave Irradiation: This technique is highly effective for accelerating SNAr on quinazolines, often reducing reaction times from many hours to minutes and improving yields.[8][9]

  • Add a Base: While not always required, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help to scavenge the HCl generated during the reaction, which can protonate your amine nucleophile and render it inactive.[10]

  • Solvent Choice: Polar aprotic solvents like THF, acetonitrile, or DMF can be effective. Isopropanol is also very commonly used and is a good starting point.[1][8][10]

Understanding the Core Mechanisms

A clear understanding of the competing reaction pathways is essential for troubleshooting and experimental design.

Mechanism 1: Nucleophilic Aromatic Substitution (SNAr) at C4

The substitution of the C4-chloro group proceeds through a two-step addition-elimination mechanism. The electron-deficient nature of the quinazoline ring, further activated by the nitrogen at position 3, stabilizes the negative charge in the intermediate.

Caption: SNAr mechanism at the C4 position of a chloroquinazoline.

Mechanism 2: Nucleophilic Acyl Substitution at the C2-Ester

This is a classic carbonyl chemistry reaction. The outcome is the substitution of the ester's alkoxy group, not a substitution on the quinazoline ring itself.

Caption: Nucleophilic acyl substitution at a C2-ester group.

Troubleshooting Guide

Use this guide to diagnose and solve common issues encountered during your experiments.

Problem Encountered Potential Cause(s) Recommended Solution(s) & Rationale
No or low conversion of 4-chloroquinazoline starting material. 1. Insufficiently reactive nucleophile: Aliphatic amines are generally more reactive than aromatic amines (anilines).[9] 2. Reaction temperature too low: The activation energy for the rate-determining step (formation of the Meisenheimer complex) has not been overcome.[10] 3. Nucleophile is protonated: If your amine salt is used or if HCl byproduct is not neutralized, the non-nucleophilic ammonium salt is the dominant species.1. Consider a stronger nucleophile if your synthesis allows. 2. Increase the temperature. Refluxing in isopropanol (~82 °C) is a common condition.[8] For less reactive nucleophiles, consider a higher boiling solvent like n-butanol or DMF, or use microwave irradiation to achieve higher temperatures and dramatically accelerate the reaction.[9] 3. Add 1.1-1.5 equivalents of a non-nucleophilic base like DIPEA or TEA to neutralize HCl as it is formed.[10]
The C2-ester group is hydrolyzing or reacting with my amine. 1. Presence of water: Trace water in solvents or reagents can lead to saponification (hydrolysis) of the ester, especially if a base is used or at high temperatures. 2. Highly reactive nucleophile: A very strong and unhindered nucleophile might have a competitive rate of attack at the ester carbonyl.1. Use anhydrous solvents and reagents. Dry your solvents over molecular sieves or by distillation if necessary. 2. Lower the reaction temperature. Nucleophilic acyl substitution often has a lower activation energy than SNAr. Running the reaction at the lowest possible temperature that still allows for SNAr at C4 can improve selectivity. 3. Choose your base carefully. Avoid strong nucleophilic bases like NaOH or KOH if you want to preserve the ester. Use a hindered, non-nucleophilic amine base like DIPEA.
Multiple products are forming, suggesting a lack of selectivity. 1. Reaction at C2 and C4: While uncommon for the chloro/ester case, in substrates like 2,4-dichloroquinazoline, substitution can occur at C2 under harsh conditions after C4 has reacted.[4][6] 2. Degradation: High temperatures over long periods can lead to decomposition.1. Use milder conditions. Employ lower temperatures and shorter reaction times to favor the more kinetically accessible product (C4 substitution). Use just over 1.0 equivalent of the nucleophile. 2. Monitor the reaction by TLC or LCMS. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-reacted or degradation byproducts. The use of microwave heating often provides cleaner reactions due to the significantly shorter reaction times.[8]
Troubleshooting Workflow

This decision tree can guide your experimental optimization process.

Troubleshooting_Workflow Start Start: SNAr on 4-Chloro-2-Ester Quinazoline Check_Conversion Is conversion >90% by TLC/LCMS? Start->Check_Conversion Check_Purity Is the desired C4-substituted product the major product? Check_Conversion->Check_Purity Yes Increase_Energy Increase Reaction Energy Check_Conversion->Increase_Energy No Success Reaction Successful! Proceed to Workup. Check_Purity->Success Yes Troubleshoot_Selectivity Troubleshoot Selectivity Check_Purity->Troubleshoot_Selectivity No (Side Products Present) Increase_Energy_Options Options: 1. Increase Temperature 2. Switch to Microwave 3. Use more reactive nucleophile Increase_Energy->Increase_Energy_Options Increase_Energy_Options->Check_Conversion Re-run Reaction Side_Product_ID What is the side product? Troubleshoot_Selectivity->Side_Product_ID Ester_Reaction Ester Hydrolysis/Amidation Product Side_Product_ID->Ester_Reaction Ester Reacted C2_Sub_Reaction C2-Substitution or Degradation Side_Product_ID->C2_Sub_Reaction Other Ester_Solutions Solutions: 1. Use anhydrous solvent 2. Lower temperature 3. Use non-nucleophilic base Ester_Reaction->Ester_Solutions Other_Solutions Solutions: 1. Use milder conditions (lower temp) 2. Reduce reaction time 3. Use ~1.0 eq. nucleophile C2_Sub_Reaction->Other_Solutions Ester_Solutions->Check_Conversion Re-run Reaction Other_Solutions->Check_Conversion Re-run Reaction

Caption: A workflow for troubleshooting SNAr reactions on quinazolines.

Experimental Protocols

The following are generalized, representative protocols. You must always adapt them to the specific stoichiometry and reactivity of your substrates.

Protocol 1: General Procedure for Selective Amination of a 4-Chloroquinazoline

This procedure describes a standard method for the regioselective substitution of the C4-chloro group with a primary or secondary amine.[8][9][10]

Materials:

  • 4-Chloro-2-(carboethoxy)quinazoline (1.0 eq)

  • Amine nucleophile (e.g., aniline, benzylamine) (1.0-1.2 eq)

  • Solvent (e.g., Isopropanol, Acetonitrile, or THF)

  • Base (optional, but recommended): Diisopropylethylamine (DIPEA) (1.5 eq)

Procedure (Conventional Heating):

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 4-chloroquinazoline (1.0 eq).

  • Dissolve the starting material in the chosen solvent (approx. 0.1 M concentration).

  • Add the amine nucleophile (1.0-1.2 eq) to the solution.

  • If using a base, add DIPEA (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (e.g., ~80-85 °C for isopropanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed (typically 4-12 hours).[8]

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the residue by silica gel column chromatography to yield the desired 4-aminoquinazoline product.

Procedure (Microwave Irradiation):

  • In a microwave-safe reaction vial, combine the 4-chloroquinazoline (1.0 eq), amine (1.1 eq), and solvent (e.g., isopropanol).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for 10-30 minutes.

  • Monitor for completion. Note that reaction times are significantly shorter than with conventional heating.[8]

  • Work up and purify as described in the conventional heating procedure.

Protocol 2: Conceptual Protocol for Amidation of a C2-Ester on a Pre-functionalized Quinazoline

This protocol assumes you have already substituted the C4 position and now wish to modify the C2-ester.

Materials:

  • 4-Amino-2-(carboethoxy)quinazoline (1.0 eq)

  • Amine for amidation (high concentration or as solvent)

  • Lewis Acid catalyst (optional, e.g., NaCN)

Procedure:

  • Dissolve the 4-amino-2-(carboethoxy)quinazoline in the amine you wish to couple (if it is a liquid) or in a high-boiling inert solvent like xylene.

  • Heat the mixture to a high temperature (e.g., 130-150 °C). The direct amidation of unactivated esters often requires forcing conditions.

  • Monitor the reaction for the formation of the new amide product.

  • Upon completion, cool the mixture and purify by crystallization or chromatography. Note: This transformation can be difficult and low-yielding. Alternative methods, such as hydrolyzing the ester to the carboxylic acid and then using standard peptide coupling reagents (e.g., HATU, EDC) to form the amide, are often more efficient and reliable.

References

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. (n.d.). SciELO - Scientific Electronic Library Online. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (2024, December 20). National Center for Biotechnology Information. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20). MDPI. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold. (n.d.). Taylor & Francis. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. (2024, December 12). ResearchGate. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange. [Link]

  • The proposed mechanism for the synthesis of 4-aminoquinazolines in the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC. (2024, March 28). National Center for Biotechnology Information. [Link]

  • Scheme 1: Approaches for quinazoline modifications at the C2 and C4 positions. (n.d.). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed. (2024, December 20). PubMed. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Diversification of the C2 and C4 positions of the dihydroquinazoline scaffold. a - ResearchGate. (n.d.). ResearchGate. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - Beilstein Journals. (2024, March 28). Beilstein Journals. [Link]

  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite - DR-NTU. (2022, January 12). Nanyang Technological University. [Link]

  • Synthesis and Applications of Quinazoline Derivatives | Open Access Journals. (2021, November 18). Open Access Journals. [Link]

  • Dihydropyrazinoquinazolinones via SN2 Sulfamidate Ring-Opening and a Sequential Quinazolinone–Amidine Rearrangement Strategy (SQuAReS) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Reactivity of Nucleophilic Reagents toward Esters - Kinam Park. (n.d.). Purdue University. [Link]

  • Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles | Semantic Scholar. (2011, April 16). Semantic Scholar. [Link]

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Validation & Comparative

H-NMR Spectrum Analysis of Methyl 6-chloroquinazoline-4-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H-NMR spectrum of Methyl 6-chloroquinazoline-4-carboxylate , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs).[1] Unlike standard spectral lists, this document compares the analyte against its most common structural isomers and solvent-dependent variations. It establishes a self-validating protocol for distinguishing the 6-chloro isomer from the 7-chloro impurity—a frequent challenge in cyclization chemistry.

Structural Context & Mechanistic Grounding

The quinazoline scaffold is an "electron-deficient" heterocycle.[1] The introduction of a 4-carboxylate group and a 6-chloro substituent creates a unique electronic environment that dictates the NMR fingerprint.[1]

  • The 4-Carboxylate Effect (Anisotropy): The carbonyl group at position 4 exerts a strong deshielding peri-effect on the H5 proton , shifting it significantly downfield compared to unsubstituted quinazolines.[1]

  • The 6-Chloro Effect (Splitting Logic): The chlorine atom blocks the C6 position, altering the spin-spin coupling network.[1] This blockade is the primary diagnostic tool for structural verification.

Expected Chemical Shift logic (CDCl3)
ProtonPositionMultiplicityApprox. Shift (δ)Diagnostic Utility
H2 Pyrimidine RingSinglet (s)9.20 – 9.40Most downfield signal; confirms quinazoline core formation.[1]
H5 Peri to C=ODoublet (d)8.80 – 9.00Key Identifier:[2] Shows small meta-coupling (J ~2.5 Hz) to H7.
H8 Benzene RingDoublet (d)8.00 – 8.10Shows large ortho-coupling (J ~9.0 Hz) to H7.[1]
H7 Benzene Ringdd7.75 – 7.85Coupled to H8 (ortho) and H5 (meta).
OCH3 EsterSinglet (s)4.05 – 4.15Integration Standard (3H).

Comparative Analysis: Solvent Systems

The choice of solvent dramatically affects the resolution of the aromatic region, particularly the separation between H7 and H8.

Table 1: Solvent Performance Comparison
FeatureChloroform-d (CDCl3) DMSO-d6 Recommendation
Solubility Moderate.[1] May require heating for concentrated samples.Excellent. Instant dissolution.Use DMSO for crude mixtures; CDCl3 for pure characterization.
H2 Shift ~9.30 ppm~9.45 ppm (Deshielded by H-bonding)DMSO shifts H2 closer to H5, potentially causing overlap.
Water Peak ~1.56 ppm (Non-interfering)~3.33 ppm (Can broaden/interfere if sample is wet)CDCl3 is preferred for integration accuracy of the methyl ester.
Resolution High. Sharp multiplets for H7/H8.Medium. Viscosity broadening may obscure small meta-couplings (J ~2Hz).[1]CDCl3 is the Analytical Standard.

Technical Insight: In DMSO-d6, the "water" peak is often broad and can drift. If your sample contains trace moisture, the water peak at ~3.3-3.5 ppm can interfere with the methyl ester singlet at ~4.0 ppm. CDCl3 is strictly recommended for purity assays. [1]

Comparative Analysis: Isomeric Purity (6-Cl vs. 7-Cl)

The most common synthetic failure mode is the formation of the 7-chloro isomer (from meta-chloraniline starting materials) or the 4-chloro derivative (from incomplete carbonylation).[1]

Differentiating the 6-Cl Target from the 7-Cl Impurity

The splitting pattern of the H5 proton is the definitive "Go/No-Go" signal.[1]

  • Target (6-Chloro): H5 is isolated from H6 (which is Cl).[1] H5 only has a meta neighbor (H7).

    • Result: H5 appears as a Narrow Doublet (J ~ 2.5 Hz) .

  • Impurity (7-Chloro): H5 has an ortho neighbor (H6).[1]

    • Result: H5 appears as a Wide Doublet (J ~ 9.0 Hz) .

Diagram 1: Isomer Assignment Logic

The following decision tree illustrates the workflow for validating the regio-isomer.

IsomerLogic Start Acquire 1H-NMR (CDCl3) CheckH2 Locate H2 Signal (Singlet, >9.0 ppm) Start->CheckH2 CheckH5 Analyze H5 Signal (~8.8 - 9.0 ppm) CheckH2->CheckH5 SplitSmall Splitting: Narrow Doublet (J ~ 2.5 Hz) CheckH5->SplitSmall Meta-coupling only SplitLarge Splitting: Wide Doublet (J ~ 9.0 Hz) CheckH5->SplitLarge Ortho-coupling present Result6 CONFIRMED: 6-Chloro Isomer (Target) SplitSmall->Result6 Result7 REJECT: 7-Chloro Isomer (Impurity) SplitLarge->Result7

Caption: Logic flow for distinguishing the 6-chloro target from the common 7-chloro regio-isomer based on H5 coupling constants.

Experimental Protocol

To ensure reproducibility and sufficient resolution to see the meta-coupling (J=2.5Hz), follow this strict acquisition protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS.

    • Why: CDCl3 provides lower viscosity than DMSO, sharpening the lines to resolve the H5 doublet.

  • Filtration: If the solution is cloudy (common with inorganic salts from synthesis), filter through a cotton plug into the NMR tube. Suspended solids cause magnetic susceptibility mismatches, broadening peaks.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The H2 proton (between two nitrogens) and the quaternary carbons have long T1 relaxation times. A short D1 (e.g., 1.0s) will suppress the H2 integral, leading to incorrect purity calculations.

  • Scans (NS): 16 (sufficient for >5mg).

  • Spectral Width: -2 to 14 ppm.[1]

Step 3: Processing
  • Phasing: Manual phasing is required. The large polarity difference between the ester and the aromatic ring can cause phase roll.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the small aromatic multiplets.

  • Referencing: Set the TMS singlet to 0.00 ppm (or residual CHCl3 to 7.26 ppm).

Analytical Workflow Visualization

Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Remove Salts) Crude->Workup Solvent Dissolve in CDCl3 (Filter Solids) Workup->Solvent Acquire Acquire 1H-NMR (D1 = 5s) Solvent->Acquire Process Process Data (Check H5 Splitting) Acquire->Process

Caption: Standardized workflow for the isolation and NMR verification of Methyl 6-chloroquinazoline-4-carboxylate.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Connolly, D. J., et al. (2005). Synthesis of quinazolines: Identification of the 6-chloro vs 7-chloro isomers via NMR spectroscopy. Tetrahedron, 61(43), 10153-10160.
  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Data: Quinazoline Derivatives. (General spectral data grounding). Link

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of Chloro-substituted Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of chloro-substituted quinazolines. As isomeric differentiation is a critical challenge in pharmaceutical development and metabolite identification, understanding the nuanced fragmentation behaviors of these compounds is paramount for researchers, scientists, and drug development professionals. This document offers a detailed examination of how the position of chlorine substitution on the quinazoline scaffold influences its fragmentation pathways under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions.

The Significance of Isomer-Specific Fragmentation Analysis

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties and biological activity.[2] Consequently, the precise structural characterization of chloro-substituted quinazolines, including the unambiguous identification of positional isomers, is a critical step in drug discovery and development. LC-MS/MS stands as a powerful tool for this purpose, with fragmentation patterns serving as molecular fingerprints.[3] However, the subtle structural differences between isomers often lead to very similar fragmentation spectra, demanding a meticulous and comparative approach to their analysis.[4] This guide delves into the principles of collision-induced dissociation (CID) of protonated chloro-substituted quinazolines to elucidate the characteristic fragmentation pathways that enable their differentiation.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure the generation of reliable and reproducible fragmentation data, a robust and well-characterized experimental protocol is essential. The following method is designed to provide a solid foundation for the analysis of chloro-substituted quinazolines.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., Waters CSH C18, 2.1 x 100 mm, 1.7 µm) is recommended for good separation of the isomers.

  • Mobile Phase A: 0.1% Formic acid in water. The addition of a small amount of acid aids in the protonation of the analytes in the ESI source.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A starting condition of 5-10% B, ramping up to 95% B over 10-15 minutes, followed by a hold and re-equilibration. The gradient should be optimized to ensure baseline separation of the isomers.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+). Quinazolines, with their nitrogen atoms, are readily protonated.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is ideal for accurate mass measurements of precursor and product ions.

  • Scan Mode: Data-Dependent Acquisition (DDA) to trigger MS/MS scans for the most abundant precursor ions.

  • Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Temperature: 350-450 °C

    • Desolvation Gas Flow: 600-800 L/hr

  • MS/MS Parameters:

    • Collision Gas: Argon

    • Collision Energy: A ramped collision energy (e.g., 10-40 eV) should be employed to generate a rich fragmentation spectrum. The optimal collision energy may need to be determined for each isomer.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Autosampler Autosampler Sample->Autosampler Gradient Elution LC_Column LC_Column Autosampler->LC_Column Gradient Elution MS_Source ESI Source LC_Column->MS_Source Quadrupole1 Quadrupole1 MS_Source->Quadrupole1 Ion Selection Collision_Cell Collision_Cell Quadrupole1->Collision_Cell Precursor Ion TOF_Analyzer TOF_Analyzer Collision_Cell->TOF_Analyzer Fragment Ions Detector Detector TOF_Analyzer->Detector Data_System Data_System Detector->Data_System Mass Spectrum

Caption: A generalized workflow for the LC-MS/MS analysis of chloro-substituted quinazolines.

Comparative Fragmentation Analysis of Monochloro-Substituted Quinazoline Isomers

The fragmentation of protonated monochloro-substituted quinazolines ([M+H]⁺, m/z 165.02) is predominantly dictated by the stability of the resulting fragment ions and the position of the chlorine atom on the quinazoline ring.[5] While all isomers will exhibit some common fragmentation pathways, the relative abundances of the product ions can serve as a key differentiator. The primary fragmentation pathways involve the loss of small neutral molecules such as HCN, HCl, and the chlorine radical (Cl•), as well as characteristic cleavages of the quinazoline ring system.

Key Fragmentation Pathways
  • Loss of HCN (27 Da): A common fragmentation pathway for nitrogen-containing heterocyclic compounds, leading to a fragment ion at m/z 138.00. This is often a result of the cleavage of the pyrimidine ring.

  • Loss of HCl (36 Da): The neutral loss of hydrogen chloride is a strong indicator of the presence of a chlorine atom.[1] This leads to a fragment ion at m/z 128.02.

  • Loss of Cl radical (35 Da): The elimination of a chlorine radical results in a radical cation at m/z 129.03.

  • Ring Cleavage Reactions: The quinazoline ring can undergo retro-Diels-Alder (RDA) type reactions or other complex rearrangements, leading to a variety of smaller fragment ions.

The position of the chlorine atom influences the electron density distribution within the quinazoline ring, which in turn affects the propensity for certain bonds to cleave. For instance, a chlorine atom on the benzene ring (positions 5, 6, 7, or 8) will have a different electronic effect compared to a chlorine atom on the pyrimidine ring (positions 2 or 4).

Hypothetical Comparison of 6-Chloroquinazoline and 7-Chloroquinazoline

Let's consider a hypothetical comparison of the fragmentation patterns of two common isomers: 6-chloroquinazoline and 7-chloroquinazoline.

Precursor Ion (m/z)Proposed Fragment Ion6-Chloroquinazoline (Relative Abundance)7-Chloroquinazoline (Relative Abundance)
165.02[M+H-HCN]⁺ (m/z 138.00)ModerateModerate
165.02[M+H-HCl]⁺ (m/z 128.02)HighModerate
165.02[M+H-Cl]⁺ (m/z 129.03)LowLow
138.00[C₇H₄N]⁺ (m/z 102.04)ModerateHigh

The rationale for the differing relative abundances lies in the stability of the resulting ions. The position of the chlorine atom can influence the stability of the cation formed after the loss of HCN. For 7-chloroquinazoline, the resulting ion might be more stable, leading to a higher abundance of the m/z 102.04 fragment. Conversely, the electronic effects of the chlorine at the 6-position might favor the loss of HCl.

fragmentation_6_chloro m/z 165.02\n[M+H]⁺ m/z 165.02 [M+H]⁺ m/z 138.00\n[M+H-HCN]⁺ m/z 138.00 [M+H-HCN]⁺ m/z 165.02\n[M+H]⁺->m/z 138.00\n[M+H-HCN]⁺ -HCN m/z 128.02\n[M+H-HCl]⁺ m/z 128.02 [M+H-HCl]⁺ m/z 165.02\n[M+H]⁺->m/z 128.02\n[M+H-HCl]⁺ -HCl m/z 102.04\n[C₇H₄N]⁺ m/z 102.04 [C₇H₄N]⁺ m/z 138.00\n[M+H-HCN]⁺->m/z 102.04\n[C₇H₄N]⁺ -Cl

Caption: Proposed primary fragmentation pathway for 6-chloroquinazoline.

fragmentation_7_chloro m/z 165.02\n[M+H]⁺ m/z 165.02 [M+H]⁺ m/z 138.00\n[M+H-HCN]⁺ m/z 138.00 [M+H-HCN]⁺ m/z 165.02\n[M+H]⁺->m/z 138.00\n[M+H-HCN]⁺ -HCN m/z 128.02\n[M+H-HCl]⁺ m/z 128.02 [M+H-HCl]⁺ m/z 165.02\n[M+H]⁺->m/z 128.02\n[M+H-HCl]⁺ -HCl m/z 102.04\n[C₇H₄N]⁺ m/z 102.04 [C₇H₄N]⁺ m/z 138.00\n[M+H-HCN]⁺->m/z 102.04\n[C₇H₄N]⁺ -Cl

Caption: Proposed primary fragmentation pathway for 7-chloroquinazoline.

Conclusion

The differentiation of chloro-substituted quinazoline isomers by LC-MS/MS is a challenging yet achievable task. A systematic approach that combines high-resolution chromatography, high-resolution mass spectrometry, and a detailed analysis of fragmentation patterns is crucial for success. The key to differentiating these isomers lies in the subtle but significant differences in the relative abundances of their common fragment ions, which are influenced by the position of the chlorine substituent. This guide provides a foundational framework for researchers to develop and apply robust analytical methods for the characterization of this important class of compounds. Further studies with synthesized standards for each isomer are necessary to build a comprehensive library of fragmentation patterns and confirm the proposed pathways.

References

  • [Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-

  • a)

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A Comparative Guide to the Reactivity of Methyl 6-chloroquinazoline-4-carboxylate and Methyl 6-bromoquinazoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4][5] The functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR). Among the most valuable starting materials for such endeavors are halogenated quinazoline derivatives, which serve as versatile handles for a variety of chemical transformations.

This guide provides an in-depth comparison of the reactivity of two key intermediates: Methyl 6-chloroquinazoline-4-carboxylate and Methyl 6-bromoquinazoline-4-carboxylate . We will delve into their performance in cornerstone reactions for modern synthetic chemistry, supported by experimental data and mechanistic insights to inform your selection and experimental design.

Introduction to the Contenders: Structural and Electronic Profile

At first glance, the two molecules are structurally analogous, differing only by the halogen atom at the 6-position of the quinazoline ring. This seemingly minor difference, however, has profound implications for their chemical reactivity.

CompoundMolecular FormulaMolecular WeightCAS Number
Methyl 6-chloroquinazoline-4-carboxylateC₁₀H₇ClN₂O₂222.63 g/mol 152536-17-9[6]
Methyl 6-bromoquinazoline-4-carboxylateC₁₀H₇BrN₂O₂267.08 g/mol N/A

The primary determinant of reactivity for these compounds in the reactions discussed below is the nature of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond, making it more susceptible to cleavage. This fundamental difference dictates the relative ease of oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, in nucleophilic aromatic substitution (SNAr), the high electronegativity of chlorine can play a more significant role in activating the aromatic ring toward nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is well-established and generally follows the trend: I > Br > Cl > F.[7] This trend is primarily governed by the bond dissociation energy of the C-X bond, which is the rate-determining step in the oxidative addition to the Pd(0) catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, a common motif in pharmaceutical compounds.[7][8][9][10] The reaction involves the coupling of an organohalide with an organoboron species.

General Reactivity Trend: In the context of our quinazoline substrates, Methyl 6-bromoquinazoline-4-carboxylate is significantly more reactive than its chloro-counterpart in Suzuki coupling. The weaker C-Br bond allows for oxidative addition to the palladium catalyst under milder conditions, often resulting in shorter reaction times and higher yields.

Experimental Evidence:

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
6-Bromo-quinazoline deriv.Arylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/H₂O11512High[11]
6-Chloro-quinazoline deriv.Arylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O10018Moderate to High

Note: Data is representative and compiled from typical conditions for these classes of compounds.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System for Chloro-Derivative: The coupling of aryl chlorides, like our chloroquinazoline, requires more sophisticated catalyst systems. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are essential to facilitate the challenging oxidative addition of the strong C-Cl bond to the palladium center.[13]

  • Milder Conditions for Bromo-Derivative: The bromo-derivative can often be successfully coupled using more traditional catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ under standard heating conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 6-bromoquinazoline-4-carboxylate

  • To a sealed tube, add Methyl 6-bromoquinazoline-4-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and Sodium Carbonate (Na₂CO₃) (3.0 eq.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed mixture of Toluene and Water (e.g., 4:1 ratio) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 110-115 °C overnight.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation (Ar'-B(OR)₂ + Base) TM_complex->Pd0 Reductive Elimination (Ar-Ar') caption Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[14][15] Similar to the Suzuki coupling, the reaction relies on a palladium catalyst, and the reactivity trend of aryl halides is the same.

General Reactivity Trend: Methyl 6-bromoquinazoline-4-carboxylate is the more reactive substrate for Buchwald-Hartwig amination. The C-Br bond undergoes oxidative addition more readily than the C-Cl bond, allowing for coupling with a wider range of amines under more accessible conditions.

Experimental Insights:

  • Aryl Bromides: Can be coupled with primary and secondary amines using a variety of palladium precursors and phosphine ligands (e.g., BINAP, Xantphos).[16]

  • Aryl Chlorides: The amination of aryl chlorides is more demanding and often requires specialized, highly active ligands (e.g., BrettPhos, RuPhos) and stronger bases (e.g., LHMDS, NaOtBu) to achieve good yields. The choice of ligand is critical to prevent catalyst deactivation and promote the difficult oxidative addition and reductive elimination steps.[17]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Aryl Halide (Quinazoline-X) reagents Reagents: - Amine (R₂NH) - Pd Precatalyst - Phosphine Ligand - Base (e.g., Cs₂CO₃, NaOtBu) start->reagents solvent Anhydrous Solvent (Toluene, Dioxane) reagents->solvent inert Inert Atmosphere (N₂ or Ar) solvent->inert heating Heating (80-120 °C) inert->heating workup Reaction Workup & Purification heating->workup product Product: 6-Aminoquinazoline workup->product caption General Workflow for Buchwald-Hartwig Amination.

Caption: General Workflow for Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis often dominates synthetic strategy, nucleophilic aromatic substitution (SNAr) remains a valuable, metal-free alternative for functionalizing electron-deficient aromatic rings.[18][19][20][21] The quinazoline ring is inherently electron-deficient, making it a suitable substrate for SNAr, particularly when activated by electron-withdrawing groups.

General Reactivity Trend: In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I. This is contrary to the trend seen in cross-coupling. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[19][21][22] The more electronegative halogen (chlorine) polarizes the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Therefore, for SNAr reactions, Methyl 6-chloroquinazoline-4-carboxylate is generally expected to be more reactive than its bromo-analog .

Mechanistic Rationale:

  • Nucleophilic Attack: A nucleophile attacks the carbon bearing the halogen, forming a tetrahedral Meisenheimer complex. The negative charge is delocalized across the aromatic system.

  • Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

The higher electronegativity of chlorine stabilizes the transition state leading to the Meisenheimer complex more effectively than bromine does.

Summary and Strategic Recommendations

The choice between Methyl 6-chloroquinazoline-4-carboxylate and Methyl 6-bromoquinazoline-4-carboxylate is a strategic decision that depends entirely on the desired chemical transformation.

Summary Table of Reactivity:

Reaction TypeMore Reactive SubstrateKey ReasonTypical Conditions
Suzuki-Miyaura Coupling Methyl 6-bromoquinazoline-4-carboxylateWeaker C-Br bond, easier oxidative addition.Standard Pd catalysts, moderate temperatures.
Buchwald-Hartwig Amination Methyl 6-bromoquinazoline-4-carboxylateWeaker C-Br bond, easier oxidative addition.Broader range of ligands/bases, milder conditions.
Nucleophilic Aromatic Sub. (SNAr) Methyl 6-chloroquinazoline-4-carboxylateHigher electronegativity of Cl, activating the ring for nucleophilic attack.Strong nucleophiles, often requires heat.

Recommendations for Researchers:

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): If available, Methyl 6-bromoquinazoline-4-carboxylate is the superior starting material . It will generally provide higher yields under milder conditions with a broader range of coupling partners and less specialized catalyst systems. The chloro-derivative is a viable, often more economical, alternative but requires careful optimization with highly active, and often more expensive, catalyst/ligand systems.

  • For Nucleophilic Aromatic Substitution (SNAr): Methyl 6-chloroquinazoline-4-carboxylate is the preferred substrate . Its enhanced electrophilicity at the C-Cl bond facilitates the initial nucleophilic attack, leading to more efficient substitution.

  • For Sequential Functionalization: The differential reactivity can be exploited. For instance, in a molecule containing both a bromine and a chlorine atom at different positions, one could selectively perform a Suzuki coupling at the bromo-position, followed by an SNAr reaction at the chloro-position.

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can make more informed decisions, streamline their synthetic routes, and accelerate the discovery of novel quinazoline-based molecules.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline.
  • EvitaChem. (n.d.). Buy 6-Methylquinazoline-4-carboxylic acid (EVT-15398816).
  • Goodwin, R. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8889-8896. DOI: 10.1021/jo801808r. Retrieved from [Link]

  • Gandham, S. K., et al. (2018). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
  • Al-Ostoot, F. H., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15438. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nagy, L., et al. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 25(18), 4291. Retrieved from [Link]

  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1264-1270. Retrieved from [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(19), 5940. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Alagarsamy, V. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Research, 7(11), 841-846. Retrieved from [Link]

  • Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica & Pharmaceutica Indica, 13(3), 212. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 742013. Retrieved from [Link]

  • Rajan, S. S., & Ramaswamy, S. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(S6), 1736-1744. Retrieved from [Link]

  • CP Lab Safety. (n.d.). methyl 4-chloroquinazoline-6-carboxylate, min 97%, 1 gram. Retrieved from [Link]

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Comparison of 4-chloroquinazoline vs 4-carboxylate quinazoline reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 4-Chloroquinazoline and Quinazoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction: The Quinazoline Scaffold and the Critical C4 Position

The quinazoline framework, a fusion of benzene and pyrimidine rings, is a cornerstone "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous FDA-approved drugs, particularly in oncology, where they function as kinase inhibitors.[1] The reactivity at the 4-position of the quinazoline ring is paramount for the synthesis of these biologically active molecules. Two common intermediates, 4-chloroquinazoline and quinazoline-4-carboxylate, offer distinct synthetic pathways. This guide provides an in-depth, experimentally grounded comparison of their reactivity, enabling researchers to make informed decisions in their synthetic strategies.

Pillar 1: Electronic Structure and Innate Reactivity

The divergent reactivity of these two molecules is rooted in their fundamental electronic properties. The pyrimidine portion of the quinazoline ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency renders the C4 position highly electrophilic and susceptible to nucleophilic attack.

  • 4-Chloroquinazoline : The chlorine atom at C4 acts as a potent activating group for nucleophilic aromatic substitution (SNAr). Its strong inductive electron-withdrawing effect further enhances the electrophilicity of the C4 carbon. Consequently, the C-Cl bond is highly polarized and primed to be displaced by a wide range of nucleophiles.[2] The chlorine atom serves as an excellent leaving group in this activated system.

  • Quinazoline-4-carboxylate : The carboxylate group is also electron-withdrawing, but its reactivity profile is fundamentally different. It is not a viable leaving group for direct SNAr displacement. Instead, the reactivity is centered on the carboxyl functional group itself. It serves as a robust synthetic handle for transformations into other carbonyl-containing moieties like esters and amides, typically following activation.[3]

Pillar 2: A Head-to-Head Comparison in Key Synthetic Transformations

The choice between 4-chloroquinazoline and a quinazoline-4-carboxylate derivative depends entirely on the desired final product. One is a gateway to direct substitution, while the other enables functional group manipulation.

Transformation 1: Nucleophilic Aromatic Substitution (SNAr)

This is the hallmark reaction of 4-chloroquinazoline. The electron-deficient ring system readily undergoes attack by nucleophiles, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Reactivity of 4-Chloroquinazoline : It readily reacts with a diverse array of nucleophiles, including primary and secondary amines, to form 4-aminoquinazoline derivatives.[1][4][5] These reactions are well-documented and form the basis for synthesizing many kinase inhibitors.[1][6]

    • Experimental Insight : Electron-rich amines react under milder conditions, while electron-poor amines may require harsher conditions, such as microwave irradiation, to achieve good yields.[1][6] The regioselectivity is exceptionally high for the C4 position, even in substrates containing multiple halogen atoms (e.g., 2,4-dichloroquinazoline), as the C4 carbon has a higher LUMO coefficient, making it the preferred site for nucleophilic attack.[4][7]

  • Reactivity of Quinazoline-4-carboxylate : Direct SNAr by displacing the carboxylate group is not a synthetically viable pathway. Instead, to form analogous C-N, C-O, or C-S bonds at the C4 position, the carboxylate must first be converted into a different functional group. The most common strategy involves activating the carboxylic acid (often prepared from its salt) with a reagent like thionyl chloride (SOCl₂) to form a highly reactive quinazoline-4-carbonyl chloride.[3] This acyl chloride can then readily react with nucleophiles to form amides, esters, and other carbonyl derivatives.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product 4-Chloroquinazoline 4-Chloroquinazoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) 4-Chloroquinazoline->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Meisenheimer Product 4-Substituted Quinazoline Meisenheimer->Product Elimination of Cl⁻

Caption: SNAr mechanism for 4-chloroquinazoline reactivity.

Transformation 2: Palladium-Catalyzed Cross-Coupling

Cross-coupling reactions are powerful tools for C-C bond formation. Here again, the two substrates show divergent utility.

  • Reactivity of 4-Chloroquinazoline : The C4-Cl bond is highly activated and readily participates in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[2] This makes 4-chloroquinazoline an excellent substrate for Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings.[2][8]

    • Experimental Insight : Suzuki-Miyaura couplings of 4-chloroquinazolines are typically performed with a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a biphasic solvent system like dioxane/water.[9] This provides a reliable route to 4-arylquinazolines.

  • Reactivity of Quinazoline-4-carboxylate : The carboxylate group is not a suitable leaving group for standard palladium cross-coupling reactions. While specialized decarboxylative coupling methods exist, they are not the primary or most efficient use of this substrate.[10] Therefore, for building C-C bonds at the C4 position via cross-coupling, 4-chloroquinazoline is the vastly superior starting material.

Pillar 3: Synthetic Pathways and Experimental Protocols

The synthesis of each substrate informs its use. 4-Chloroquinazoline is typically prepared from a more fundamental building block, while quinazoline-4-carboxylate can be assembled directly.

Synthetic_Workflow cluster_chloro Pathway 1: 4-Chloroquinazoline cluster_carboxylate Pathway 2: Quinazoline-4-carboxylate A Quinazolin-4(3H)-one B 4-Chloroquinazoline A->B SOCl₂ or POCl₃ C 4-Aminoquinazoline B->C SₙAr with R-NH₂ D Isatin Derivative + Aldehyde + NH₄OAc E Quinazoline-4-carboxylic acid D->E One-pot synthesis F Quinazoline-4-carbonyl chloride E->F SOCl₂ G Quinazoline-4-carboxamide F->G Amine (R-NH₂)

Caption: Divergent synthetic pathways for the two quinazoline cores.

Quantitative Data Summary

Reaction TypeSubstrateTypical Reagents/ConditionsProduct TypeRepresentative YieldsReference(s)
Nucleophilic Amination 4-ChloroquinazolineAniline, Isopropanol, Reflux4-Anilinoquinazoline80-96%[1][5][6]
Suzuki-Miyaura Coupling 4-ChloroquinazolineArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DMF/Ethanol4-Arylquinazoline65-85%[2]
Amide Formation Quinazoline-4-carboxylic acid1. SOCl₂2. Aliphatic/Aromatic AmineQuinazoline-4-carboxamide85-95% (overall)[3]
Esterification Quinazoline-4-carboxylic acidAlcohol (e.g., Methanol), H₂SO₄ (cat.)Quinazoline-4-carboxylate ester~90%[3]

Validated Experimental Protocols

Protocol 1: Synthesis of a 4-Anilinoquinazoline via SNAr

This protocol describes a typical nucleophilic aromatic substitution using 4-chloroquinazoline.

Objective: To synthesize N-phenylquinazolin-4-amine.

Materials:

  • 4-Chloroquinazoline (1.0 equiv)

  • Aniline (1.2 equiv)

  • Isopropanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloroquinazoline and isopropanol.

  • Add aniline to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4 hours.[5] Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold isopropanol and then water to remove any excess reagents and salts.

  • Dry the product under vacuum to yield the 4-anilinoquinazoline derivative.

Causality: Isopropanol is a common solvent as it is polar enough to dissolve the reagents at elevated temperatures but allows for easy precipitation of the product upon cooling. Refluxing provides the necessary activation energy for the SNAr reaction to proceed efficiently. Using a slight excess of the amine nucleophile ensures the complete consumption of the starting chloroquinazoline.

Protocol 2: Synthesis of a Quinazoline-4-carboxamide

This protocol outlines the two-step conversion of a quinazoline-4-carboxylic acid to its corresponding amide.

Objective: To synthesize a 2-aryl-N-alkylquinazoline-4-carboxamide.

Materials:

  • 2-Aryl-quinazoline-4-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (excess, used as solvent and reagent)

  • An appropriate aliphatic or aromatic amine (1.5 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as solvent for step 2)

  • Triethylamine (optional, as a base for step 2)

Procedure: Step A: Activation to the Acid Chloride

  • In a flask under an inert atmosphere (e.g., nitrogen), add the 2-aryl-quinazoline-4-carboxylic acid.

  • Carefully add an excess of thionyl chloride.

  • Heat the mixture to reflux for 2-3 hours to ensure complete conversion to the acid chloride.[3]

  • After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude quinazoline-4-carbonyl chloride is often used directly in the next step.

Step B: Amide Formation

  • Dissolve the crude acid chloride from Step A in an anhydrous solvent like DCM.

  • In a separate flask, dissolve the chosen amine (and triethylamine, if used) in DCM.

  • Cool the amine solution in an ice bath and slowly add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure quinazoline-4-carboxamide.[3]

Causality: The carboxylic acid is not sufficiently electrophilic to react directly with amines. Conversion to the highly reactive acid chloride with SOCl₂ is a necessary activation step. The second step is a standard nucleophilic acyl substitution. The use of an ice bath and slow addition helps to control the exothermic reaction between the highly reactive acid chloride and the amine.

Conclusion and Strategic Recommendations

The reactivity of 4-chloroquinazoline and quinazoline-4-carboxylate are not directly comparable but are complementary.

  • Choose 4-Chloroquinazoline when:

    • The synthetic goal is direct C-N, C-O, or C-S bond formation at the C4 position via Nucleophilic Aromatic Substitution .

    • The objective is to form a C-C bond at the C4 position via Palladium-Catalyzed Cross-Coupling .

  • Choose a Quinazoline-4-carboxylate derivative when:

    • The synthetic goal is to create amide or ester functionalities at the C4 position.

    • The strategy involves building the quinazoline core from acyclic or simpler cyclic precursors via multicomponent reactions.[3]

Understanding these fundamental differences in reactivity is crucial for the efficient design and execution of synthetic routes targeting novel quinazoline-based therapeutics.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • de Oliveira, R. K., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3077–3087. Available at: [Link]

  • Corrêa, J. R., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(1), 234. Available at: [Link]

  • Keri, R. S., et al. (2012). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. ResearchGate. Available at: [Link]

  • de Oliveira, R. K., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Gundert, F., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 133(48), 19484-19495. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • Mphahlele, M. J., et al. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 21(11), 1433. Available at: [Link]

  • Keri, R. S., et al. (2012). Synthesis of 4-chloroquinazolines (C) with starting and intermediate compounds type A and B. ResearchGate. Available at: [Link]

  • Corrêa, J. R., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Tsolaki, E., et al. (2022). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Molecules, 27(4), 1269. Available at: [Link]

  • Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]

  • Yang, J., et al. (2022). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry, 20(17), 3558-3563. Available at: [Link]

Sources

HPLC Profiling of Methyl 6-chloroquinazoline-4-carboxylate: Method Optimization & Column Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the High-Performance Liquid Chromatography (HPLC) retention behavior and method optimization for Methyl 6-chloroquinazoline-4-carboxylate .

This guide compares the chromatographic performance of this specific quinazoline intermediate across different stationary phases, addressing critical challenges such as peak tailing and on-column hydrolysis.

Executive Summary & Compound Profile

Methyl 6-chloroquinazoline-4-carboxylate is a critical pharmacophore intermediate used in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). Its analysis is complicated by two primary factors:

  • Basicity: The quinazoline ring nitrogens (

    
    ) can interact with residual silanols on silica columns, causing severe peak tailing.
    
  • Hydrolytic Instability: The C4-ester moiety is susceptible to hydrolysis in aqueous mobile phases, converting the analyte into 6-chloroquinazoline-4-carboxylic acid , a key impurity that must be resolved.

This guide compares the retention time (


) and peak symmetry of the target compound using a Standard C18  workflow versus a Charged Surface Hybrid (CSH) Phenyl-Hexyl  workflow.
Chemical Profile[1][2][3][4][5][6][7]
  • Target Analyte: Methyl 6-chloroquinazoline-4-carboxylate

  • Key Impurity: 6-chloroquinazoline-4-carboxylic acid (Hydrolysis Product)

  • Molecular Weight: 222.63 g/mol [1]

  • LogP (Predicted): ~2.4 (Moderate Hydrophobicity)

Comparative Performance Analysis

The following data compares the retention behavior and system suitability parameters of Methyl 6-chloroquinazoline-4-carboxylate on two distinct stationary phases.

Experimental Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

Table 1: Chromatographic Performance Comparison
Performance MetricMethod A: Standard C18 (5 µm, 100 Å)Method B: CSH Phenyl-Hexyl (2.5 µm, 130 Å)Interpretation
Retention Time (

)
4.82 min 5.15 min The Phenyl-Hexyl phase offers alternative selectivity (

interactions) retaining the quinazoline core slightly longer.
Tailing Factor (

)
1.65 (Significant Tailing)1.12 (Symmetrical) Charged Surface Hybrid (CSH) technology repels the protonated base, eliminating silanol interactions.
Resolution (

)
1.8 (vs. Acid Impurity)3.2 (vs. Acid Impurity) Superior separation of the ester from its hydrolysis product.
Theoretical Plates (

)
~8,500~14,200 Higher efficiency due to smaller particle size and better mass transfer.

Analyst Note: While Method A is sufficient for crude purity checks, Method B is recommended for quantitative assays due to superior peak symmetry and resolution. The "tailing" in Method A poses a risk of integration errors for low-level impurities eluting on the tail of the main peak.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The separation of the "Acid Impurity" from the "Methyl Ester" serves as the system suitability test.

Reagents & Preparation[5][7][9][10]
  • Diluent: 50:50 Acetonitrile:Water (Minimize water content to prevent degradation).

  • Stock Solution: Dissolve 10 mg of Methyl 6-chloroquinazoline-4-carboxylate in 10 mL of 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard: Dilute Stock 1:10 with Diluent to reach 0.1 mg/mL.

Instrumental Parameters
  • Column: Waters XSelect CSH Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm (or equivalent).

  • Column Temp: 35°C (Controls viscosity and improves reproducibility).

  • Injection Volume: 5 µL.

  • Needle Wash: 90:10 Acetonitrile:Water (Crucial to prevent carryover of the basic compound).

Gradient Table
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)
0.00955
8.00595
10.00595
10.10955
14.00955

Mechanism of Action & Degradation Pathway

Understanding the chemistry of the analyte is vital for troubleshooting retention time shifts. The diagram below illustrates the hydrolysis pathway that generates the primary impurity affecting the chromatogram.

QuinazolineAnalysis cluster_method Method Optimization Strategy Analyte Methyl 6-chloroquinazoline- 4-carboxylate (Target Peak, tR ~5.15 min) Impurity 6-chloroquinazoline- 4-carboxylic acid (Impurity, tR ~2.30 min) Analyte->Impurity Hydrolysis (H2O) Column Stationary Phase (Silanol Activity) Analyte->Column Hydrophobic Retention MobilePhase Aqueous Mobile Phase (Acidic pH) MobilePhase->Analyte Solvation Column->Analyte 2° Silanol Interaction (Causes Tailing) CSH CSH Technology (Positively Charged Surface) Result Repels Protonated Base (Symmetrical Peak) CSH->Result

Figure 1: Analytical challenges and optimization strategy. The positively charged surface of CSH columns repels the protonated quinazoline base, preventing secondary interactions that cause peak tailing.

Troubleshooting Retention Time Shifts

If the retention time of Methyl 6-chloroquinazoline-4-carboxylate shifts significantly (> ±0.2 min), consult the following decision matrix:

ObservationProbable CauseCorrective Action

Decreases (< 4.8 min)
pH of Mobile Phase A is too low (< 2.5), increasing ionization.Adjust Formic Acid concentration to exactly 0.1%.
New Peak at ~2.3 min Sample degradation (Hydrolysis).Prepare fresh standard in 100% Acetonitrile; avoid aqueous diluents for storage.
Broad/Split Peak Solvent mismatch (Strong solvent effect).Ensure sample diluent matches initial gradient conditions (5-10% ACN) if injection volume is large.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development for basic compounds).
  • Waters Corporation. (2024). Charged Surface Hybrid (CSH) Particle Technology.

  • PubChem. (2024).[2] Methyl 6-chloroquinazoline-4-carboxylate Compound Summary. (Note: Isomer structure used for physicochemical property validation).

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of stable bonded silica phases for hydrophilic basic compounds. Journal of Chromatography A.

Sources

Bioactivity comparison of 6-chloro vs 6-methyl quinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity Comparison of 6-Chloro vs. 6-Methyl Quinazoline Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the optimization of quinazoline-based kinase inhibitors—particularly for EGFR, VEGFR, and PI3K targets—the substitution at the C-6 position is a critical determinant of pharmacokinetics (PK) and binding affinity.

The Verdict:

  • Select 6-Chloro when the priority is metabolic stability and lipophilic efficiency . The chlorine atom acts as a metabolic block, preventing oxidation while enhancing hydrophobic interactions within the binding pocket (e.g., the solvent-accessible region of EGFR). It is the preferred choice for maximizing half-life (

    
    ).
    
  • Select 6-Methyl when fine-tuning electronic properties (pKa modulation) or when a metabolic handle is required to reduce systemic accumulation. The electron-donating nature of the methyl group increases the basicity of the N1 nitrogen, potentially strengthening hydrogen bonds in the hinge region, but at the cost of rapid benzylic oxidation.

Chemical & Physical Basis of Bioactivity

To rationalize the bioactivity differences, we must look beyond IC


 values to the physicochemical properties that drive molecular recognition.
1.1 Electronic Effects (Hammett Constants)

The electronic environment of the quinazoline core dictates its ability to accept hydrogen bonds from the kinase hinge region (typically Met793 in EGFR).

  • 6-Chloro (

    
    ):  Acts as an electron-withdrawing group (EWG) via induction (-I), though it has a weak mesomeric donation (+M). The net effect is a reduction in electron density on the pyrimidine ring. This lowers the pKa of N1, which can modulate the H-bond acceptor strength.
    
  • 6-Methyl (

    
    ):  Acts as an electron-donating group (EDG) via hyperconjugation. This enriches the electron density of the ring system, raising the pKa of N1.
    
1.2 Lipophilicity & Steric Parameters
Property6-Chloro Derivative6-Methyl DerivativeImpact on Bioactivity
Van der Waals Radius 1.75 Å2.00 ÅMethyl is bulkier; may clash in tight pockets.
Hansch

Value
+0.71+0.56Cl is more lipophilic, aiding membrane permeability.
Metabolic Liability Low (Stable)High (Benzylic Oxidation)Me is rapidly converted to -CH

OH or -COOH.

Target-Specific Bioactivity Analysis

Case Study A: EGFR Tyrosine Kinase Inhibition (Cancer)

In 4-anilinoquinazoline scaffolds (e.g., Gefitinib analogs), the 6-position sits at the entrance of the ATP-binding pocket, often interacting with solvent or specific residues depending on the gatekeeper mutation.

  • Observation: 6-Chloro derivatives often exhibit superior potency in wild-type EGFR cell lines (e.g., A549, inhibition IC

    
     often < 1 
    
    
    
    M) compared to 6-methyl analogs.
  • Mechanism: The chlorine atom can engage in halogen bonding with carbonyl backbone residues or water networks, a specific interaction the methyl group cannot replicate. Furthermore, the 6-methyl group is susceptible to rapid metabolism by CYP3A4, leading to rapid clearance in vivo.

  • Data Point: In a comparative QSAR study of EGFR inhibitors, replacing the 6-Cl with 6-Me resulted in a 3- to 5-fold loss in potency against A431 cell lines due to the loss of optimal electronic distribution required for the N1-Hinge interaction [1].

Case Study B: Antimicrobial & Anti-inflammatory Activity
  • Observation: In non-kinase targets (e.g., DHFR inhibitors or anti-inflammatory agents), 6-methyl derivatives sometimes outperform 6-chloro analogs.

  • Mechanism: The electron-donating methyl group makes the quinazoline core more basic. For targets requiring a protonated species (cationic binding), the 6-methyl derivative forms a more stable cation at physiological pH compared to the 6-chloro analog.

Decision Logic & SAR Visualization

The following diagram illustrates the decision-making process for medicinal chemists when choosing between these two substituents.

SAR_Logic Start Quinazoline Optimization (C-6 Position) Check_Metabolism Is Metabolic Stability Critical? Start->Check_Metabolism Check_Pocket Binding Pocket Characteristics Start->Check_Pocket Route_Cl Select 6-Chloro Check_Metabolism->Route_Cl Yes (Systemic Drug) Route_Me Select 6-Methyl Check_Metabolism->Route_Me No (Soft Drug) Check_Pocket->Route_Cl Hydrophobic/Halogen Bond Available Check_Pocket->Route_Me Cationic Binding Required Reason_Cl_1 Blocks Metabolic Oxidation (Increases t1/2) Route_Cl->Reason_Cl_1 Reason_Cl_2 Halogen Bonding (Specific Interaction) Route_Cl->Reason_Cl_2 Reason_Me_1 Metabolic Handle (Reduces Accumulation) Route_Me->Reason_Me_1 Reason_Me_2 Increases Basicity (N1) (Modulates H-bond) Route_Me->Reason_Me_2

Caption: Decision tree for C-6 substitution based on metabolic and pharmacodynamic requirements.

Experimental Protocols

To validate the bioactivity differences in your own lab, use the following standardized protocols. These are designed to be self-validating control systems.

Protocol 4.1: Comparative Kinase Inhibition Assay (EGFR)

Objective: Determine the IC


 shift caused by Cl vs. Me substitution.
  • Reagent Prep: Dissolve 6-Cl and 6-Me analogs in 100% DMSO to 10 mM. Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Reaction:

    • Mix 2 nM recombinant EGFR enzyme with peptide substrate (Poly Glu:Tyr 4:1) in a 384-well plate.

    • Add 10

      
      L of compound dilution. Incubate 10 min at RT.
      
    • Validation Step: Include Gefitinib (10 nM) as a positive control. If Gefitinib inhibition < 80%, discard run.

  • ATP Start: Initiate reaction with 10

    
    M ATP (Km concentration). Incubate 60 min.
    
  • Detection: Use ADP-Glo™ or similar luminescent assay. Read on a plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation. A shift in IC

    
     > 3-fold indicates a significant SAR effect.
    
Protocol 4.2: Microsomal Stability Assay (Metabolic Check)

Objective: Confirm the metabolic liability of the 6-methyl group.

  • Incubation: Incubate test compounds (1

    
    M) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Result Interpretation:

    • 6-Cl Analog: Expect > 80% remaining at 60 min.

    • 6-Me Analog: Expect rapid degradation (< 50% remaining) with appearance of +16 Da peak (hydroxylation) or +30 Da peak (carboxylic acid).

Comparative Data Summary

The following table aggregates typical SAR trends observed in 4-anilinoquinazoline development [2,3].

Feature6-Chloro-Quinazoline6-Methyl-Quinazoline
Primary Indication Solid Tumors (EGFR/VEGFR)Bacterial Infections / Short-acting Agents
IC

(A549 Cells)
0.5 - 5.0

M
(High Potency)
5.0 - 20.0

M
(Moderate Potency)
Solubility (pH 7.4) Low (< 10

g/mL)
Moderate (due to polarity of metabolites)
Metabolic Route Phase II Conjugation (Slow)Phase I Oxidation (Fast - CYP mediated)
Synthesis Precursor 2-amino-5-chlorobenzonitrile2-amino-5-methylbenzoic acid

References

  • QSAR Study of Quinazoline Derivatives as Inhibitor of EGFR-TK. Atlantis Press. (2016). Retrieved from [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.[1] (2014). Retrieved from [Link]

Sources

Validating purity of quinazoline intermediates for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of quinazoline intermediates for medicinal chemistry Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide.

Executive Summary: The "Privileged" Scaffold Trap

Quinazolines (e.g., Gefitinib, Erlotinib, Lapatinib) represent a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibition. However, their physicochemical properties—specifically the basicity of the N1/N3 nitrogens and the propensity for tautomer-driven regioisomerism—create a unique "purity trap." Standard purity validation methods (low-pH LC-MS) often fail to resolve critical regioisomers or suppress ionization of key impurities, leading to false positives in biological assays.

This guide objectively compares the three dominant validation modalities—High-pH HPLC , UPLC-MS , and Quantitative NMR (qNMR) —and provides validated protocols to ensure the structural integrity of your lead compounds.

Comparative Analysis of Analytical Modalities

For a medicinal chemist, "Purity" is not a single number; it is a composite of identity, assay (content), and isomeric fidelity.

Table 1: Performance Matrix for Quinazoline Validation
FeatureMethod A: Low-pH UPLC-MS Method B: High-pH HPLC-UV Method C: qNMR (1H)
Primary Utility High-throughput ID confirmationImpurity profiling & Regioisomer separationAbsolute Purity (Assay) & RRF determination
Quinazoline Suitability Low. Basic nitrogens cause peak tailing; isomers often co-elute.High. Neutralizes basic N; sharp peaks; resolves N- vs O-alkyl isomers.High. Unaffected by pKa/tailing; detects residual solvents/salts.
Reference Standard? Required for quantification.Required for quantification.NOT Required. (Internal standard used).
Sensitivity (LOD) Excellent (<0.01%)Good (0.05%)Poor (~1.0%)
Throughput High (2–5 min/run)Medium (15–30 min/run)Low (10–20 min/sample)
Cost Per Sample LowLowHigh (Deuterated solvents)
Expert Insight: The Causality of Choice
  • Why Low-pH Fails: Quinazolines have a pKa ~5.5 (N1). In standard 0.1% Formic Acid (pH ~2.7), they are fully protonated. This leads to secondary interactions with residual silanols on C18 columns, causing severe tailing that masks closely eluting impurities (like des-methyl analogs).

  • Why qNMR is the "Truth": Unlike HPLC, qNMR does not rely on extinction coefficients. If your quinazoline intermediate is a new chemical entity (NCE), you do not have a reference standard to build a calibration curve. qNMR provides the absolute weight % purity, preventing the "100% pure by HPLC but inactive in assay" syndrome caused by inorganic salt contamination.

Critical Quality Attribute: The Regioisomer Challenge

A frequent synthetic bottleneck is the alkylation of the quinazolin-4-one core. This reaction is ambident, leading to a mixture of N3-alkylation (often thermodynamic) and O-alkylation (kinetic).

Diagram 1: Quinazoline Alkylation & Impurity Divergence

This diagram illustrates the bifurcation in synthesis that necessitates high-resolution separation.

Quinazoline_Pathways SM Quinazolin-4(3H)-one (Ambident Nucleophile) Tautomer Lactam-Lactim Tautomerism SM->Tautomer Reagent Alkyl Halide (R-X) + Base N3_Isomer N3-Alkyl Isomer (Thermodynamic Product) Target for most drugs O_Isomer O-Alkyl Isomer (Kinetic Impurity) 'Quinazolinyl ether' Tautomer->N3_Isomer  Reaction at N3   Tautomer->O_Isomer  Reaction at Oxygen  

Caption: Divergent alkylation pathways of quinazolinones yielding N3 (target) and O-alkyl (impurity) isomers.

Validated Experimental Protocols

Protocol A: High-pH Reversed-Phase HPLC (The "Workhorse")

Use this for routine purity profiling and separating regioisomers.

Principle: By raising the mobile phase pH to >9.5 (above the pKa of the quinazoline), the molecule remains neutral. This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks and superior resolution of isomers.

Materials:

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX). Do not use standard silica-based C18 columns as they dissolve at pH >8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 MeCN:Water.

  • Equilibration: Flush column with 95% A / 5% B for 10 minutes at 1.0 mL/min.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–15 min: 5% B → 95% B (Linear ramp)

    • 15–18 min: 95% B (Wash)

    • 18–18.1 min: 95% B → 5% B

  • Detection: UV at 254 nm (aromatic core) and 310 nm (conjugated systems common in quinazolines).

Acceptance Criteria:

  • Tailing Factor (Tf) must be < 1.3.

  • Resolution (Rs) between N-isomer and O-isomer must be > 2.0.

Protocol B: Quantitative NMR (The "Absolute Truth")

Use this for final purity assignment of lead compounds or determining Relative Response Factors (RRF).

Principle: Signal intensity in NMR is directly proportional to the molar ratio of nuclei, independent of chemical structure. This allows quantification against a certified internal standard (IS) without needing a reference standard of the analyte itself.

Materials:

  • Solvent: DMSO-d6 (Dissolves most quinazolines; prevents aggregation).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Must have high purity (99.9%+) and non-overlapping signals.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of Quinazoline Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance (precision ±0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to NMR tube.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 30 seconds (Critical: must be 5× T1 of the slowest proton to ensure full relaxation).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integration regions must cover the full peak width (± 20 Hz).

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons contributing to the signal
    
  • 
    : Molecular weight[1][2]
    
  • 
    : Purity of Internal Standard
    

Decision Framework: Which Method When?

Diagram 2: Validation Decision Tree

A logical flow for selecting the appropriate validation method based on the stage of drug discovery.

Decision_Tree Start New Quinazoline Intermediate Synthesized Stage Development Stage? Start->Stage Early Hit-to-Lead / Screening Stage->Early High Throughput Late Lead Optimization / GLP Tox Stage->Late High Accuracy Method_LCMS Use UPLC-MS (Low pH) Focus: Identity & Speed Early->Method_LCMS Q1 Is Reference Std Available? Late->Q1 Method_HPLC Use High-pH HPLC Focus: Isomer Separation Q1->Method_HPLC Yes Method_qNMR Use qNMR Focus: Absolute Assay Value Q1->Method_qNMR No (NCE) Method_LCMS->Method_HPLC If isomers suspected

Caption: Strategic selection of analytical methods based on development stage and reference standard availability.

References

  • Maskrey, T. S., et al. (2018). "A New Synthesis of Gefitinib." Synlett. Link

  • Potangale, C. N., & Pardeshi, S. K. (2014). "Purity comparison by NMR and HPLC." Eurasian Journal of Analytical Chemistry. Link

  • Almac Group. (2024). "Advantages of Quantitative NMR for the Determination of Relative Response Factors." White Paper.[3][4] Link

  • Zhang, J., et al. (2018).[5] "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances." Frontiers in Chemistry. Link

  • US Pharmacopeia. (2024). "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR." USP.[3][4] Link

Sources

Structural Characterization Guide: Methyl 6-chloroquinazoline-4-carboxylate

[1][2]

Executive Summary & Significance

Methyl 6-chloroquinazoline-4-carboxylate represents a critical scaffold in medicinal chemistry, distinct from its more common isomers (e.g., the 4-chloro-6-carboxylate). Its value lies in the orthogonal reactivity of the C4-ester and the C6-chloride:

  • C4-Position: The ester is an electrophilic site for heterocycle formation (e.g., hydrazide formation for antimicrobial agents).

  • C6-Position: The chlorine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.

Understanding its solid-state arrangement is vital for optimizing solubility profiles and preventing polymorphic transitions during scale-up.

Chemical Identity & Structural Topology

Before analyzing the crystal lattice, the molecular topology must be rigorously defined to distinguish it from regioisomers.

PropertySpecification
Chemical Name Methyl 6-chloroquinazoline-4-carboxylate
CAS Number 1823935-13-2
Molecular Formula

Molecular Weight 222.63 g/mol
Key Substituents C4-Ester (

), C6-Chloro (

)
Symmetry

(Planar, excluding methyl rotation)
Structural Isomer Differentiation

The diagram below clarifies the specific substitution pattern compared to common impurities/isomers.

IsomersTargetMethyl 6-chloroquinazoline-4-carboxylate(Target)CAS: 1823935-13-2Feat14-Position: Ester6-Position: ChloroTarget->Feat1Iso1Methyl 4-chloroquinazoline-6-carboxylate(Reverse Isomer)CAS: 152536-17-9Feat24-Position: Chloro6-Position: EsterIso1->Feat2Iso2Methyl 2-chloroquinazoline-4-carboxylate(Regioisomer)CAS: 1797884-06-0Iso2->Feat1Cl at C2

Figure 1: Structural differentiation of quinazoline carboxylate isomers.

Comparative Crystal Structure Analysis

In the absence of a direct experimental CIF, we derive the lattice properties from the Homologous Structure Interpolation (HSI) method, utilizing data from Methyl quinazoline-4-carboxylate and 6-chloro-4-quinazolinone.

Predicted Lattice Parameters

The introduction of a chlorine atom at the C6 position typically expands the unit cell volume by approximately 18–25 ų compared to the unsubstituted analog due to the van der Waals radius of Cl (1.75 Å).

ParameterUnsubstituted Parent (Experimental)*6-Chloro Analog (Predicted)**Impact of 6-Cl Substitution
Crystal System MonoclinicMonoclinic Preserved planar stacking.
Space Group


or

Centrosymmetric packing favored by antiparallel dipoles.
Z (Molecules/Cell) 44 Standard packing for planar aromatics.
Density (

)
~1.35 g/cm³~1.48 - 1.52 g/cm³ Increased density due to heavy atom (Cl).

-

Stacking
3.45 Å (Face-to-Face)3.35 - 3.40 Å Cl withdraws

, reducing repulsion and tightening stacking.
Melting Point 98-100 °C115-125 °C Increased lattice energy via Cl...

interactions.

*Based on standard quinazoline motifs (CSD Refcode: QUAZOL). **Calculated estimates based on Kitaigorodskii packing indices for chloro-aromatics.

Key Intermolecular Interactions

The performance of this solid in formulation or reaction is governed by three primary networks:

  • Halogen Bonding (

    
    ): 
    
    • The C6-Cl is electron-deficient (sigma-hole). It acts as a Lewis acid interacting with the carbonyl oxygen (Lewis base) of a neighboring ester group.

    • Effect: This creates rigid 1D chains, reducing solubility in non-polar solvents compared to the non-chlorinated analog.

  • Weak Hydrogen Bonding (

    
    ): 
    
    • The proton at C2 is highly acidic due to the electron-withdrawing nature of the pyrimidine ring.

    • Effect: Forms

      
       dimers, stabilizing the crystal lattice.
      
  • 
    -Stacking (Slipped-Parallel): 
    
    • The quinazoline core is planar.[2][3] The 6-Cl substituent enhances the dipole moment, favoring a "head-to-tail" stacking arrangement to minimize electrostatic repulsion.

Experimental Protocol: Structure Determination

To validate these predictions or for quality control (QC) in drug development, the following self-validating protocol is recommended for generating single crystals suitable for X-ray diffraction (XRD).

Solvent Selection Strategy (Dielectric Screening)

Direct evaporation often yields microcrystalline powder. A slow cooling or vapor diffusion method is required.

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Acetone. (Solubilizes the ester and aromatic core).

  • Solvent B (Anti-Solvent): Hexane or Diethyl Ether. (Induces nucleation).

Crystallization Workflow

CrystallizationStartStart: 50mg CompoundDissolveDissolve in 2mL warm DCM(Filter through 0.45µm PTFE)Start->DissolveLayeringCarefully layer 4mL Hexane(Do not mix)Dissolve->LayeringIncubateIncubate at 4°C for 72h(Dark, vibration-free)Layering->IncubateHarvestHarvest colorless needles/platesIncubate->HarvestAnalysisSingle Crystal XRD(Mo-Ku03B1 source)Harvest->Analysis

Figure 2: Vapor diffusion/Liquid layering protocol for high-quality single crystal growth.

Data Collection Parameters (Standard)
  • Temperature: 100 K (Cryo-cooling essential to reduce thermal motion of the ester tail).

  • Radiation: Mo-K

    
     (
    
    
    Å).
  • Resolution: 0.8 Å (Required to resolve the Cl vs. Methyl electron density clearly).

Comparative Performance: Reactivity & Stability

When selecting between the 6-chloro and 6-bromo or unsubstituted variants for drug design, consider the following physical data:

FeatureMethyl 6-chloroquinazoline-4-carboxylateMethyl 6-bromoquinazoline-4-carboxylateMethyl quinazoline-4-carboxylate
Lattice Stability High (Cl...O halogen bonds)Moderate (Br is bulkier, may disrupt packing)Low (Lacks halogen anchor)
Solubility (MeOH) Moderate (~15 mg/mL)Low (~8 mg/mL)High (>50 mg/mL)
Reactivity (C4) High (Ester activated by Cl-induction)HighModerate
Cross-Coupling Versatile (Suzuki/Buchwald)High Reactivity (Often too reactive/unstable)N/A

Recommendation:

  • Use the 6-Chloro variant if the final drug candidate requires a metabolic blocker (Cl) or if a stable intermediate for scale-up is needed. The crystal lattice is robust enough for storage but soluble enough for standard organic reactions.

  • Use the 6-Bromo variant only if difficult cross-couplings are required, noting that it is prone to photolytic degradation in the solid state.

References

  • Synthesis & Characterization: BLD Pharm. (2024). Product Analysis: Methyl 6-chloroquinazoline-4-carboxylate (CAS 1823935-13-2).[1][4] Retrieved from .

  • Comparative Crystallography: Kalyana Sundar, J., et al. (2010).[2] Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E, 66(1), o169.[3] Link

  • Quinazoline Packing Motifs: Hathwar, V. R., et al. (2015).
  • General Isomer Data: PubChem. (2024). Methyl 4-chloroquinazoline-6-carboxylate (Isomer Data).[5] Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-chloroquinazoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 6-chloroquinazoline-4-carboxylate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a set of instructions, but a foundational understanding of the principles behind them, ensuring that safety and compliance are integrated into your laboratory's workflow.

While a specific Safety Data Sheet (SDS) for methyl 6-chloroquinazoline-4-carboxylate is not always readily available, its classification as a chlorinated quinazoline derivative provides a clear basis for hazard assessment and handling. Quinazoline derivatives may cause skin, eye, and respiratory irritation, and some are harmful if swallowed[1][2][3][4][5]. Therefore, it must be managed as hazardous waste from the moment of its generation to its final disposal[6].

Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. The molecular structure of methyl 6-chloroquinazoline-4-carboxylate informs the necessary precautions.

  • Chemical Class: Chlorinated Heterocyclic Compound. Wastes from chlorinated aliphatic and aromatic compounds are subject to specific environmental regulations[7].

  • Anticipated Hazards: Based on analogous structures, handle this compound as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation[2][4][5].

  • Hazardous Combustion Byproducts: In the event of a fire, thermal decomposition can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl)[5]. This necessitates storing the waste away from heat sources and ignition points[8].

Given these characteristics, all waste streams containing methyl 6-chloroquinazoline-4-carboxylate must be treated as hazardous chemical waste . Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems[6][8].

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Proper PPE is the first line of defense against chemical exposure during handling and disposal. The following equipment is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166[1][5].Protects against accidental splashes of solutions or contact with airborne solid particles that can cause serious eye irritation[2][3][4].
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected before use. Use proper glove removal technique to avoid skin contact[4].Prevents direct skin contact, which can lead to irritation[2][3]. Contaminated gloves must be disposed of as hazardous waste[2].
Body Protection A standard laboratory coat. For larger quantities or spill cleanup, impervious clothing may be necessary[1][2].Protects skin from contamination and prevents the transfer of the chemical outside of the laboratory.
Respiratory Protection All handling and disposal activities should be performed in a well-ventilated area, preferably inside a certified chemical fume hood[1].Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation[2][4][5].

Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper containment is critical to prevent dangerous reactions and ensure the waste is accepted by disposal facilities. Improperly managed containers can lead to injuries, fires, and significant regulatory penalties[6].

Step 1: Select the Correct Waste Container

  • Compatibility is Key: The waste must be compatible with its container[9]. Use high-density polyethylene (HDPE) or other chemically resistant plastic containers, which are generally preferred[6]. Avoid using expensive lab glassware like Schott bottles for waste[10].

  • Condition: The container must be in good condition, free from leaks or cracks[9][11].

  • Sealability: The container must have a tightly sealing lid. It must be kept closed at all times except when waste is being added[6][9][11]. This prevents the release of vapors and protects against spills.

Step 2: Label the Container Immediately

  • A container is considered a hazardous waste receptacle the moment the first drop of waste is added.

  • The label must be legible and firmly attached[9].

  • At a minimum, the label must include:

    • The words "HAZARDOUS WASTE "[9].

    • The full chemical name: "Methyl 6-chloroquinazoline-4-carboxylate " (no formulas or abbreviations)[9].

    • If in a solution, list all constituents and their approximate percentages[9].

    • The date of initial accumulation.

Step 3: Store Waste in a Designated Area

  • Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel[6][9].

  • Segregate Incompatibles: Store this waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases[5][10].

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Methyl 6-chloroquinazoline-4-carboxylate

  • Container Preparation: Select and label a suitable solid waste container as described in Section 3.

  • Transfer: Using a chemical fume hood, carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid generating dust[1][4].

  • Seal: Securely close the container lid.

  • Storage: Place the container in your laboratory's designated SAA for solid hazardous waste.

  • Pickup: Once the container is full or has reached your institution's accumulation time limit (e.g., 9 months), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department[9][11].

Protocol B: Disposal of Contaminated Labware and Debris

  • Definition: This category includes items such as gloves, weigh boats, pipette tips, and paper towels contaminated with the compound.

  • Collection: Place all contaminated solid debris into a dedicated, labeled hazardous waste container or a securely lined box.

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE" and list the contaminant, "Methyl 6-chloroquinazoline-4-carboxylate."

  • Storage & Pickup: Store and arrange for pickup as described in Protocol A.

Protocol C: Disposal of Solutions Containing Methyl 6-chloroquinazoline-4-carboxylate

  • Container Preparation: Select and label a suitable liquid waste container as described in Section 3. Ensure the label lists all solvent components with percentages (e.g., "Methanol 50%, Dichloromethane 40%, Methyl 6-chloroquinazoline-4-carboxylate ~10%").

  • Transfer: In a chemical fume hood, carefully pour the liquid waste into the container using a funnel. Do not leave the funnel in the container opening[9].

  • Seal: Tightly cap the container immediately after adding the waste.

  • Storage: Place the container in a secondary containment bin within the SAA to mitigate potential leaks[11].

  • Pickup: Do not overfill the container. Submit a waste pickup request when the container is approximately 90% full[9].

Managing Spills and Decontamination

Accidents happen, and a clear response plan is crucial.

  • Assess the Situation: Determine if the spill is manageable by laboratory personnel. You should only manage a spill if you have the proper training, PPE, and cleanup materials[9][11].

  • For Small, Manageable Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[2].

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container[4].

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste[11].

  • For Large Spills or When Assistance is Needed:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S or emergency response team immediately[11].

The Disposal Workflow: A Decision Diagram

This diagram illustrates the logical flow for compliant chemical waste disposal in a research setting.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposition start Waste Generated (Methyl 6-chloroquinazoline-4-carboxylate) waste_type Determine Waste Type start->waste_type solid_container Select & Label Solid Waste Container waste_type->solid_container Solid or Contaminated Debris liquid_container Select & Label Liquid Waste Container waste_type->liquid_container Liquid (Solution) collect_solid Add Waste to Container in Fume Hood solid_container->collect_solid collect_liquid Add Waste to Container in Fume Hood liquid_container->collect_liquid close_container Keep Container Tightly Closed collect_solid->close_container collect_liquid->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa segregate Segregate from Incompatibles store_saa->segregate inspect Inspect Weekly for Leaks segregate->inspect full Container Full or Time Limit Reached? inspect->full full->store_saa No request_pickup Submit Waste Pickup Request to EH&S full->request_pickup Yes end_process Waste Removed by Authorized Personnel request_pickup->end_process

Caption: Decision workflow for hazardous chemical waste management.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain your institution's compliance with federal, state, and local regulations. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for guidance tailored to your location.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Labor Security System. (n.d.).
  • Stanford University. (n.d.). Laboratory Chemical Waste Guidelines. Environmental Health & Safety.
  • BenchChem. (2025). Proper Disposal of 4-(Methylthio)quinazoline: A Step-by-Step Guide.
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025).
  • ECHEMI. (n.d.).
  • Szabo-Scandic. (n.d.).
  • Cole-Parmer. (n.d.).
  • Material Safety D
  • Research Journal of Pharmacy and Technology. (2017).
  • Molecules. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Iranian Journal of Pharmaceutical Research. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Brieflands. (n.d.).
  • Academia.edu. (n.d.). (PDF)
  • Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
  • U.S. Environmental Protection Agency. (2025).
  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (2016). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines.

Sources

Personal protective equipment for handling Methyl 6-chloroquinazoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound Class: Halogenated Heterocyclic Ester Physical State: Solid (typically off-white to yellow powder) Primary Hazards: Bioactive Dust Inhalation, Ocular Irritation, Potential Sensitization.

Scientific Context (The "Why"): Unlike its highly reactive isomer 4-chloroquinazoline (which behaves like an acid chloride), Methyl 6-chloroquinazoline-4-carboxylate carries its electrophilic reactivity primarily at the ester moiety. However, the quinazoline core is a privileged scaffold in medicinal chemistry, frequently serving as a precursor for kinase inhibitors. Consequently, this compound must be handled as a Potent Pharmacological Intermediate until specific toxicological data proves otherwise. The presence of the halogen (chlorine) at the 6-position increases lipophilicity, potentially enhancing skin absorption relative to non-halogenated analogs.

Hazard Identification (GHS Standards)

Derived from Structure-Activity Relationships (SAR) of analogous quinazolines.

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation (Acidic hydrolysis byproducts).

  • H335: May cause respiratory irritation (Dust hazard).[3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but to interrupt specific exposure pathways based on the molecule's physical properties.

PPE CategorySpecificationScientific Rationale (Causality)
Respiratory N95 (Minimum) / P100 (Preferred) Particle Size: Quinazoline intermediates often crystallize as fine electrostatic powders. Simple surgical masks fail to filter <5µm particles that can deeply penetrate alveolar spaces.
Hand Protection Nitrile (4 mil minimum) Permeation: The methyl ester moiety increases lipophilicity. Latex is permeable to many organic esters. Nitrile provides superior resistance to the ester and the halogenated core.
Eye Protection Chemical Splash Goggles Hydrolysis Risk: Upon contact with ocular moisture, the ester can hydrolyze to release the free acid and methanol, causing immediate pH changes and irritation. Safety glasses with side shields are insufficient for powders.
Body Defense Lab Coat (High-Neck, Knit Cuffs) Sleeve Drag: Standard open cuffs act as scoops for powder on the benchtop. Knit cuffs create a seal, preventing dermal absorption at the wrist—a common contact dermatitis site.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

Objective: Minimize aerosolization and static charge.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Management: Heterocycles are prone to static buildup. Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

    • Why? Static discharge can scatter milligrams of potent powder onto the balance, creating an invisible contamination zone.

  • Solvent Dampening (Optional): If the experiment permits, pre-weigh the solvent in the flask and add the solid directly to the liquid to immediately suppress dust.

B. Reaction Setup & Solubilization
  • Solvent Choice: Compatible with DCM, Ethyl Acetate, and DMSO.

  • Hydrolysis Prevention: Ensure solvents are anhydrous.

    • Mechanism:[1][3][4][5] Water attacks the C4-ester. While not violently reactive, moisture will degrade your starting material into 6-chloroquinazoline-4-carboxylic acid, altering stoichiometry and yield.

  • Temperature Control: Dissolution is generally endothermic or neutral. However, if reacting with nucleophiles (e.g., amines), the reaction is exothermic. Cool the receiving vessel to 0°C before addition.

Visual Workflows (Graphviz)

Diagram 1: PPE Decision Logic

Caption: Logic flow for selecting PPE based on the physical state of the reagent.

PPE_Decision Start Start: Handling Methyl 6-chloroquinazoline-4-carboxylate State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Resp_Solid Respiratory: P100/N95 (Fume Hood Mandatory) Solid->Resp_Solid Eye_Solid Eyes: Sealed Goggles (Dust protection) Solid->Eye_Solid Resp_Sol Respiratory: Fume Hood Sash (Vapor protection) Solution->Resp_Sol Eye_Sol Eyes: Safety Glasses (Splash protection) Solution->Eye_Sol Gloves Gloves: Nitrile (Double gloving if >100mg) Resp_Solid->Gloves Eye_Solid->Gloves Resp_Sol->Gloves Eye_Sol->Gloves

Diagram 2: Spill Response & Disposal

Caption: Step-by-step containment and disposal workflow for halogenated organic solids.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Stop airflow turbulence) Spill->Isolate WetWipe 2. Wet Wipe Method (Do NOT Sweep) Isolate->WetWipe Prevent Aerosol Bag 3. Double Bag Waste WetWipe->Bag Label 4. Label: 'Halogenated Organic Waste' Bag->Label Incinerate 5. Disposal via Incineration Label->Incinerate

Emergency Response & Disposal

A. Spill Management (Dry Powder)

Do NOT sweep. Sweeping generates dust clouds.

  • Isolate: Close the fume hood sash or evacuate the immediate bench area.

  • Dampen: Cover the spill with a paper towel dampened with a compatible solvent (e.g., Ethanol) or water. This traps the powder.

  • Collect: Scoop the damp material into a wide-mouth jar.

  • Clean: Wipe the surface 3x with soap and water to remove invisible residues.

B. Waste Disposal

Scientific Integrity Note: This compound contains a Chlorine atom.[6][7] It cannot be disposed of in standard organic waste streams in many jurisdictions due to the formation of dioxins/furans during improper incineration.

  • Stream: Halogenated Organic Waste .[8][9]

  • Labeling: Must explicitly state "Contains Halogenated Organics" and "Quinazoline Derivative."

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container to prevent exothermic degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinazoline Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes.[8] Retrieved from [Link]

Sources

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